1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H17NO3/c1-16-11-7-10(14(9-15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
YDNWPWZZQXRQFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCC2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile, a molecule of interest to researchers and professionals in drug development and organic synthesis. We will delve into its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications as a scaffold in medicinal chemistry.
Introduction: The Rationale for a Novel Scaffold
The confluence of a strained cyclobutane ring and a biologically relevant 3,4,5-trimethoxyphenyl moiety presents a unique scaffold for chemical exploration. The cyclobutane unit, an increasingly utilized motif in medicinal chemistry, can confer conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1][2] Its puckered three-dimensional structure provides distinct vectors for substituent placement, which can be crucial for optimizing interactions with biological targets.[1]
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous natural products and synthetic drugs, often associated with anticancer, antimicrobial, and anti-inflammatory activities.[3] Its presence in compounds like the combretastatins is key to their potent tubulin polymerization inhibition.[4]
This guide, therefore, explores the properties of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile, a compound that strategically combines these two valuable structural features.
Proposed Synthesis of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile
Synthetic Strategy
The retrosynthetic analysis suggests that the target molecule can be obtained from 3,4,5-trimethoxybenzaldehyde and a suitable four-carbon unit that can be functionalized to form the cyclobutane ring and introduce the nitrile group. A practical approach would be the reaction of an activated acetonitrile derivative with 1,3-dibromopropane in the presence of a base.
Caption: Retrosynthetic analysis of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile.
Experimental Protocol
Step 1: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile
This intermediate can be synthesized from 3,4,5-trimethoxybenzaldehyde. A common method is the Knoevenagel condensation with a compound containing an active methylene group, such as malononitrile, followed by reduction and decyanation, or more directly via a Strecker-type synthesis. A related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been synthesized by the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, indicating the feasibility of such condensations.[5]
Protocol:
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and (4-methoxyphenyl)acetonitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified acrylonitrile intermediate.
Step 2: Cyclization to 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile
The cyclization can be achieved by the dialkylation of 3,4,5-trimethoxyphenylacetonitrile with 1,3-dibromopropane using a strong base.
Protocol:
-
To a solution of 3,4,5-trimethoxyphenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound, 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile.
Physicochemical Properties
The exact physicochemical properties of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile have not been experimentally determined. However, we can predict these properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₅H₁₉NO₃ | Based on chemical structure |
| Molecular Weight | 261.32 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Melting Point | 90-110 °C | Estimated based on related structures |
| Boiling Point | > 300 °C | Estimated based on related structures |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water. | Based on the nonpolar nature of the cyclobutane and trimethoxyphenyl groups. |
| logP | ~3.5 | Estimated based on structural fragments |
Spectroscopic and Spectrometric Analysis
The structural elucidation of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile would rely on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectral data are presented below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7 | s | 2H | Ar-H |
| ~ 3.9 | s | 9H | -OCH ₃ |
| ~ 2.8 - 2.6 | m | 2H | Cyclobutane-CH ₂ |
| ~ 2.5 - 2.3 | m | 2H | Cyclobutane-CH ₂ |
| ~ 2.2 - 2.0 | m | 2H | Cyclobutane-CH ₂ |
Rationale:
-
The two aromatic protons on the trimethoxyphenyl ring are equivalent and will appear as a singlet.
-
The nine protons of the three methoxy groups will also be equivalent, resulting in a single sharp singlet.
-
The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets. The chemical shifts are estimated based on known data for cyclobutane protons, which typically appear around 1.96 ppm.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 154 | Ar-C -OCH₃ |
| ~ 138 | Ar-C (quaternary) |
| ~ 132 | Ar-C (quaternary) |
| ~ 122 | C ≡N |
| ~ 105 | Ar-C H |
| ~ 61 | -OC H₃ (para) |
| ~ 56 | -OC H₃ (meta) |
| ~ 45 | C -CN (quaternary) |
| ~ 35 | Cyclobutane-C H₂ |
| ~ 18 | Cyclobutane-C H₂ |
Rationale:
-
The chemical shifts for the aromatic carbons are estimated based on the substitution pattern.
-
The nitrile carbon typically appears in the 120-125 ppm range.
-
The quaternary carbon of the cyclobutane ring attached to the nitrile and aromatic ring will be downfield.
-
The methylene carbons of the cyclobutane ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~ 2240 | Medium | C≡N stretch |
| ~ 1600, 1500 | Strong | C=C stretch (aromatic) |
| ~ 1250, 1120 | Strong | C-O stretch (aryl ether) |
Rationale:
-
The characteristic nitrile stretch is a key diagnostic peak.
-
The C-H stretches for the aliphatic cyclobutane ring will be present.
-
Strong absorptions corresponding to the aromatic ring and the aryl ether C-O bonds are expected.
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 261. Key fragmentation patterns would likely involve the loss of the nitrile group, methoxy groups, and fragmentation of the cyclobutane ring.
Potential Applications in Drug Development
The unique structural features of 1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile make it an attractive scaffold for the design of novel therapeutic agents.
Caption: Potential applications derived from the structural features of the scaffold.
-
Anticancer Agents: The 3,4,5-trimethoxyphenyl group is a key feature of many potent tubulin polymerization inhibitors.[4][7] The rigid cyclobutane scaffold could be used to orient this pharmacophore in a specific conformation to enhance binding to the colchicine site on tubulin. The nitrile group can also participate in hydrogen bonding interactions with the protein target.
-
Neurological Disorders: The conformational constraint imposed by the cyclobutane ring can be advantageous in the design of ligands for central nervous system (CNS) targets, where specific receptor subtype selectivity is often required. The lipophilicity of the molecule may also allow for blood-brain barrier penetration.
-
Antimicrobial Agents: The trimethoxyphenyl moiety is present in the antibacterial drug trimethoprim.[8] This suggests that derivatives of the title compound could be explored for their antimicrobial properties.
The nitrile group also serves as a versatile synthetic handle for further functionalization, allowing for the generation of a library of derivatives with diverse pharmacological profiles.
Conclusion
1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carbonitrile represents a promising, yet underexplored, chemical scaffold. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential in drug discovery. The combination of a conformationally rigid cyclobutane ring with a biologically active trimethoxyphenyl moiety makes this compound and its future derivatives worthy of investigation by researchers in medicinal chemistry and organic synthesis.
References
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1 H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclobutane synthesis [organic-chemistry.org]
- 12. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [etd.auburn.edu]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. bloomtechz.com [bloomtechz.com]
- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 16. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
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- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
The Trimethoxyphenyl Cyclobutane Scaffold: Engineering Rigidified Tubulin Inhibitors
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) cyclobutane scaffold represents a sophisticated exercise in bioisosteric replacement and conformational restriction. While the TMP moiety is a privileged pharmacophore for the colchicine-binding site of tubulin, its traditional presentation via a cis-stilbene bridge (as seen in Combretastatin A-4) suffers from inherent metabolic and thermodynamic instability. This guide details the medicinal chemistry logic, synthetic photochemistry, and biological validation required to transition from labile olefins to rigid cyclobutane cores, thereby "escaping flatland" (increasing Fsp³) while retaining potent antimitotic activity.
Structural Rationale: The "Stilbene Problem" & The Cyclobutane Solution
The Instability of Combretastatin A-4 (CA-4)
Combretastatin A-4 (CA-4) is the gold standard for vascular disrupting agents (VDAs). It binds to
-
Isomerization: The active cis-stilbene spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.
-
Metabolic Liability: The olefinic bridge is a "soft spot" for CYP450-mediated epoxidation and subsequent degradation.
Cyclobutane as a Rigid Bioisostere
Replacing the ethene bridge with a cyclobutane ring addresses these failures through specific physicochemical mechanisms:
-
Conformational Locking: The cyclobutane ring freezes the spatial vector between the TMP ring (Ring A) and the secondary aryl group (Ring B). Unlike the alkene, which can rotate/isomerize, the cyclobutane relies on fixed stereocenters (cis/trans relationships on the ring).
-
Metabolic Robustness: The cyclobutane C-C bonds are metabolically inert compared to the electron-rich alkene of CA-4, preventing rapid clearance.
-
Vector Manipulation: The puckered conformation of cyclobutane (butterfly angle ~25-30°) allows for precise tuning of the dihedral angle between the aryl rings, often mimicking the twisted geometry of the bioactive cis-stilbene more accurately than a flat linker.
Synthetic Methodologies: [2+2] Photocycloaddition[1][2][3][4]
The construction of the cyclobutane core is rarely achieved through thermal methods due to the high activation energy required to overcome ring strain (~26 kcal/mol). [2+2] Photocycloaddition is the dominant, self-validating protocol.
Mechanism of Action
The reaction proceeds via the excitation of a styrene precursor (typically the TMP-styrene) to its singlet excited state (
Graphviz Diagram: Photochemical Pathway
Caption: Energy landscape of [2+2] photocycloaddition. The pathway can be manipulated via sensitizers to favor Triplet states.
Expert Protocol: Solid-State Topochemical Synthesis
While solution-phase photochemistry often yields a messy mixture of regioisomers (head-to-head vs. head-to-tail) and stereoisomers (syn vs. anti), solid-state irradiation leverages the crystal packing of the starting material to enforce a single outcome.
Causality: In the crystalline state, movement is restricted.[1] If the double bonds of adjacent molecules are aligned parallel and within Schmidt’s distance (< 4.2 Å), the reaction proceeds with 100% stereoselectivity based on the packing geometry.
Detailed Experimental Protocol
Target: Synthesis of a 1,2-diarylcyclobutane (Magnosalin mimic or CA-4 analog).
Step 1: Precursor Synthesis
Synthesize (E)-3,4,5-trimethoxystyrene via Wittig olefination of 3,4,5-trimethoxybenzaldehyde.
-
Validation: Check
H NMR for the characteristic vinyl doublets (J ~17 Hz for trans).
Step 2: Photodimerization (Solution Phase Variant)
Note: This variant is chosen for accessibility, though solid-state is more selective.
-
Dissolution: Dissolve (E)-3,4,5-trimethoxystyrene (1.0 eq) in degassed Acetonitrile (MeCN). Concentration is critical: maintain 0.1 M to favor intermolecular dimerization over polymerization.
-
Sensitization: Add Pyrylium salt or Ruthenium(bpy)
(1-2 mol%) if using visible light (Blue LED). For UV (Hg lamp), no sensitizer is needed, but Pyrex filtering is required to block <300nm light (prevents degradation). -
Irradiation: Irradiate the solution in a quartz or Pyrex vessel under inert atmosphere (
) for 12–24 hours.-
Self-Validating Check: Monitor via TLC. The starting styrene is UV-active and moves faster; the cyclobutane dimer is often less UV-active (loss of conjugation) and more polar.
-
-
Workup: Evaporate solvent.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Critical Separation: You will likely obtain a mixture of trans-syn and trans-anti isomers. These must be separated as their biological activities differ significantly.
-
Medicinal Chemistry & SAR Analysis
Structure-Activity Relationship (SAR) Logic
The transition from Stilbene to Cyclobutane alters the pharmacophore presentation.
-
Ring A (TMP): Must remain invariant. The methoxy groups form hydrogen bonds with Cys241 and Val238 in the tubulin
-subunit. -
Ring B: In CA-4, this is a phenolic ring. In cyclobutane analogs, 1,2-substitution mimics the cis-stilbene distance (~4-5 Å between centroids).
-
Stereochemistry: The cis-1,2-diarylcyclobutane configuration most closely mimics the cis-stilbene of CA-4. However, some trans isomers have shown surprising potency due to unique binding modes in the large colchicine pocket.
Graphviz Diagram: SAR Decision Tree
Caption: Decision logic for selecting the 1,2-cis-cyclobutane scaffold over the traditional stilbene.
Comparative Data Profile
The following table summarizes the trade-offs between the parent CA-4 and representative Cyclobutane analogs (based on general literature trends for this scaffold).
| Feature | Combretastatin A-4 (CA-4) | TMP-Cyclobutane Analogs |
| Linker | cis-Stilbene (Olefin) | Cyclobutane (Saturated Ring) |
| Tubulin IC50 | ~1–5 nM (Nanomolar) | ~0.1–5 |
| Aqueous Solubility | Poor (< 10 | Improved (due to puckering/polarity) |
| Metabolic Stability | Low (Epoxidation, Isomerization) | High (Inert C-C bonds) |
| Isomeric Stability | Unstable (Isomerizes to Trans) | Locked (No spontaneous conversion) |
Expert Insight: While the cyclobutane analogs often show a drop in absolute potency (IC50) compared to CA-4, their superior pharmacokinetic profile and lack of isomerization often make them better candidates for in vivo efficacy, as the effective concentration at the tumor site is maintained longer.
Biological Characterization
To validate the scaffold, the following assay hierarchy is required:
-
Tubulin Polymerization Assay (In Vitro):
-
Protocol: Incubate purified bovine brain tubulin with the compound (1-10
M) and GTP at 37°C. Measure turbidity at 350 nm. -
Success Metric: A flattening of the polymerization curve (inhibition of Vmax) compared to the DMSO control.
-
-
Colchicine Displacement Assay:
-
Protocol: Use fluorescent colchicine. If the cyclobutane analog binds to the same site, fluorescence will decrease (or polarization changes) as colchicine is displaced.
-
Causality: Confirms the mechanism of action is specific to the colchicine site, not non-specific protein denaturation.
-
References
-
Malashchuk, A., et al. (2020).[2][3] Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure. Link[2]
-
Malebari, A. M., et al. (2020).[3] Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Mohamed, K. O., et al. (2022). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science. Link
-
Nam, N. H. (2003). Combretastatin A-4 analogues as antimitotic antitumor agents.[5] Current Medicinal Chemistry. Link
-
Sivaguru, J., et al. (2022).[6] Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. Link[7]
Sources
- 1. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. par.nsf.gov [par.nsf.gov]
Cyclobutane Bioisosteres in Drug Discovery: A Technical Guide
Executive Summary
In the transition from flat, aromatic-dominated chemical space to high-Fsp³ architectures, the cyclobutane ring has emerged as a critical structural motif. Unlike its smaller homolog (cyclopropane) or larger congeners (cyclopentane/cyclohexane), cyclobutane offers a unique "Goldilocks" zone of conformational restriction: it possesses sufficient ring strain (~26.4 kcal/mol) to rigidify pendant groups, yet retains enough flexibility via its "puckered" conformation to adapt to binding pockets without the entropic penalty of open chains.
This guide analyzes the application of cyclobutane as a bioisostere for gem-dimethyl , alkenes , and phenyl rings , focusing on its role in modulating lipophilicity (LogP), metabolic stability, and vector orientation.
Structural Rationale: The "Puckered" Advantage[1]
The utility of cyclobutane in medicinal chemistry is defined by its deviation from planarity. Unlike the rigid, planar cyclopropane, cyclobutane adopts a puckered (butterfly) conformation to relieve torsional strain caused by eclipsing hydrogens.[1]
Conformational Dynamics
-
Puckering Angle: The ring typically deviates from planarity by 25°–35° .
-
Inversion Barrier: The barrier to ring inversion is low (~1.5 kcal/mol), allowing the ring to sample multiple conformations at physiological temperatures unless substituted.
-
Substituent Orientation: Substituents adopt pseudo-equatorial or pseudo-axial positions. Bulky substituents generally prefer the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
The "Escape from Flatland" (Fsp³)
Incorporating cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates.
-
Solubility: Disrupts planar
-stacking in crystal lattices, often enhancing aqueous solubility compared to aromatic analogs. -
Vector Alignment: The ~88° bond angles (compressed from 109.5°) create unique exit vectors that cannot be accessed by cyclopentane (108°) or open-chain alkanes.
Bioisosteric Replacements & Case Studies
Cyclobutane vs. Gem-Dimethyl
The most common application is replacing a gem-dimethyl group with a cyclobutane ring. This is a form of the Thorpe-Ingold effect (conformational lock).
-
Mechanism: Tying back two methyl groups into a ring reduces the rotational degrees of freedom. This lowers the entropic penalty (
) of binding to the target protein. -
Physicochemical Impact:
-
Lipophilicity: Cyclobutane analogs often show a slight decrease or neutral change in LogP compared to gem-dimethyl, whereas larger rings (cyclopentane) significantly increase LogP.
-
Metabolic Stability: The cyclobutane ring removes the metabolically labile terminal methyl hydrogens of the gem-dimethyl group, potentially reducing clearance (Cl_int).
-
Data Comparison: IDO1 Inhibitors
In the optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Merck & Co. explored this specific bioisostere.[2]
| Parameter | Gem-Dimethyl Analog | Cyclobutane Analog | Oxetane Analog |
| Structure | Open Chain | 4-Membered Carbocycle | 4-Membered Ether |
| Potency ( | 22 nM | < 10 nM | 0.29 nM |
| Metabolic Stability | Low (Methyl oxidation) | Moderate | High |
| Solubility | Low | Moderate | High |
Note: While cyclobutane improved potency via rigidification, the oxetane analog eventually offered the best balance of solubility and metabolic stability in this specific series.
Cyclobutane vs. Phenyl Ring (The "Spacer" Role)
Cyclobutane can act as a saturated bioisostere for a phenyl ring when the aromatic ring functions primarily as a spacer rather than a
-
Distance: The C1–C3 distance in trans-1,3-disubstituted cyclobutane (~2.9 Å) approximates the para-substitution distance in benzene (~2.8 Å).
-
Benefit: Significant reduction in lipophilicity (LogD) and elimination of toxicophores associated with electron-rich aromatics (e.g., aniline toxicity).
The Trifluoromethyl-Cyclobutane (TMCB) vs. tert-Butyl
A cutting-edge application is the use of 1-(trifluoromethyl)cyclobutane as a bioisostere for the tert-butyl group.
-
Volume: The TMCB motif mimics the spherical volume of a tert-butyl group.
-
Metabolism: The
group blocks metabolic oxidation at the -position, while the ring prevents oxidation of the methyl groups found in t-butyl.
Decision Logic for Scaffold Selection
The following decision tree outlines the logical flow for selecting a cyclobutane scaffold during Lead Optimization.
Figure 1: Strategic decision tree for incorporating cyclobutane bioisosteres vs. oxetanes or open chains.
Synthetic Methodology: [2+2] Photocycloaddition[3]
The most robust method for constructing the cyclobutane core, particularly with complex stereochemistry, is the [2+2] Photocycloaddition . Unlike standard nucleophilic substitutions, this allows for the rapid assembly of the ring from alkene precursors.
Protocol: Enantioselective [2+2] of Enones
Context: Synthesis of a 1,2-disubstituted cyclobutane scaffold for library generation.
Materials:
-
Substrate:
-unsaturated ketone (Enone). -
Reagent: Alkene partner (e.g., styrene derivative).[3]
-
Catalyst: Chiral Lewis Acid (e.g., chiral phosphoric acid or Cu(I)-bisoxazoline) or Photocatalyst (Ru(bpy)₃Cl₂).
-
Light Source: Blue LEDs (
nm).
Step-by-Step Workflow:
-
Preparation: In a quartz reaction vessel (transparent to UV/Vis), dissolve the enone (1.0 equiv) and alkene (2-5 equiv) in degassed solvent (MeCN or DCM).
-
Catalyst Addition: Add the photocatalyst (1-2 mol%). If seeking enantioselectivity, add the chiral co-catalyst (5-10 mol%).
-
Irradiation: Place the vessel in a photoreactor with active cooling (maintain
to prevent polymerization). Irradiate with Blue LEDs for 12–24 hours.-
Monitoring: Monitor consumption of the enone via UPLC-MS.
-
-
Workup: Remove solvent in vacuo. The cyclobutane products are often diastereomers (cis/trans).
-
Purification: Separate diastereomers via Flash Chromatography (Silica gel). The trans-isomer is typically thermodynamically favored, but the cis-isomer (kinetic product) may predominate depending on the catalyst.
Figure 2: Mechanistic flow of the [2+2] photocycloaddition used to generate cyclobutane cores.
Critical Considerations & Risks
-
Metabolic Liability: While cyclobutane blocks
-oxidation, the ring carbons themselves can be subject to CYP450-mediated hydroxylation, especially if electron-rich.-
Mitigation: Introduce fluorine (e.g., 3,3-difluorocyclobutane) to deactivate the ring C-H bonds.
-
-
Synthesis Scalability: Photochemistry can be difficult to scale to kilogram quantities due to photon penetration depth (Beer-Lambert law).
-
Mitigation: Use continuous-flow photoreactors for scale-up.
-
-
Solubility limit: While better than benzene, cyclobutane is more lipophilic than oxetane or azetidine. If solubility is the primary driver, consider heterocyclic bioisosteres first.
References
-
Cyclobutanes in Drug Candid
-
Oxetane vs. Cyclobutane (IDO1 Case Study)
-
Trifluoromethyl-Cyclobutane Bioisosteres
- Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue
- Source: JACS Au (2024)
-
URL:[Link]
-
Synthesis Review
-
Fragment Library Design
Sources
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- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Targeting the Colchicine Site: The 3,4,5-Trimethoxyphenyl Pharmacophore in Tubulin Inhibitors
[1][2][3]
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety represents one of the most privileged pharmacophores in antimitotic drug discovery.[1] Serving as the structural anchor for the Colchicine Binding Site (CBS) on
Structural Biology: The TMP Anchor Mechanism
The efficacy of the TMP moiety stems from its precise complementarity to a hydrophobic pocket located at the interface of
The Hydrophobic Pocket
The TMP group mimics the A-ring of colchicine. Upon binding, it inserts into a cavity lined by non-polar residues.[1] This interaction is entropy-driven, resulting from the displacement of ordered water molecules from the hydrophobic pocket.
Key Residues Involved:
-
Cys241 (
): Located near the TMP binding site; often targeted for covalent attachment in irreversible inhibitors, but provides van der Waals contact for reversible TMP ligands. -
Leu255 (
), Val238 ( ), Ala250 ( ), Leu242 ( ): Form the hydrophobic floor and walls that accommodate the methoxy groups.[1] -
Asn258 (
) / Lys254 ( ): Often interact with the "B-ring" or linker regions of TMP analogs, stabilizing the orientation.
Mechanism of Action Diagram
The following diagram illustrates the molecular interaction network of the TMP pharmacophore within the
Figure 1: Interaction map of the TMP pharmacophore within the
Medicinal Chemistry & SAR
The Structure-Activity Relationship (SAR) of the TMP moiety is stringent. Modifications to this specific arrangement often lead to a drastic loss of potency.[2]
The "3,4,5" Rule[1][2][3][4]
-
Steric Bulk: The three methoxy groups create a specific width and volume that perfectly fills the cavity between helices H7 and H8 of
-tubulin. -
Electronic Effects: The methoxy groups are electron-donating, increasing the electron density of the phenyl ring, which may facilitate
-stacking interactions with aromatic residues (though the pocket is primarily aliphatic). -
Modifications:
-
Removal: Removal of the 4-methoxy group (leaving 3,5-dimethoxy) significantly reduces affinity.[1]
-
Bulking: Replacing methoxy with ethoxy or isopropoxy groups usually clashes with the steric boundaries defined by Leu242 and Val238.
-
The Linker Geometry (Cis vs. Trans)
For biaryl systems like Combretastatin A-4 (CA-4), the orientation of the TMP ring relative to the B-ring is critical.
-
Cis-Stilbene: The cis configuration positions the two aryl rings at a ~60° twist, which matches the curvature of the colchicine binding site.
-
Trans-Stilbene: The trans isomer is thermodynamically more stable but biologically inactive (100-fold lower affinity) because it is too planar and linear to fit the curved pocket.
-
Chemical Challenge: CA-4 readily isomerizes to the inactive trans form in solution. Drug development focuses on chemically locking this cis geometry (e.g., using heterocyclic linkers like triazoles or furans).[1]
Experimental Protocols
To validate a new TMP-based compound, one must prove it binds tubulin and inhibits polymerization, rather than stabilizing it (like Paclitaxel).[1]
Protocol: Turbidimetric Tubulin Polymerization Assay
This is the gold standard for distinguishing between stabilizers and destabilizers.
Principle: Microtubule polymers scatter light.[3][4] An increase in absorbance (OD) at 340 nm correlates with polymer mass.[4] TMP analogs prevent this increase.
Reagents:
-
Purified Tubulin: >99% pure (cytoskeleton-free), typically bovine brain source.[1]
-
GTP Stock: 100 mM (Essential for nucleation).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[1][3][4]
-
Glycerol: Enhances nucleation (optional but recommended for robust signal).
Workflow:
-
Preparation (4°C):
-
Prepare 3 mg/mL tubulin in PEM buffer + 1 mM GTP + 10% Glycerol.[4]
-
Note: Keep everything on ice. Tubulin polymerizes spontaneously at RT if GTP is present.
-
-
Compound Addition:
-
Add 5
L of test compound (100x stock in DMSO) to a pre-warmed (37°C) 96-well half-area plate. -
Controls: DMSO (Negative), Colchicine (Positive Destabilizer, 5
M), Paclitaxel (Positive Stabilizer, 5 M).[1]
-
-
Initiation:
-
Add 50
L of cold Tubulin/GTP mix to the wells.
-
-
Kinetic Reading:
-
Immediately place in a spectrophotometer heated to 37°C.
-
Read OD340 nm every 30 seconds for 60 minutes.
-
Self-Validating Check:
-
DMSO Control: Should show a sigmoidal curve (Lag phase
Log phase Plateau). -
Paclitaxel: Eliminates lag phase; higher plateau.
-
TMP Analog: Suppresses the curve (flat line or very low slope).
Protocol: Colchicine Displacement Assay
Determines if the ligand specifically targets the CBS.
-
Incubation: Incubate 3
M tubulin with 3 M [3H]-colchicine (or fluorescent colchicine analog) and varying concentrations of the test TMP compound (0.1 - 100 M). -
Equilibrium: Incubate at 37°C for 30 minutes.
-
Separation: Remove unbound ligand using DEAE-cellulose filters or size-exclusion spin columns.
-
Quantification: Measure radioactivity (scintillation) or fluorescence.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine the
.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Turbidimetric Polymerization Assay.
Comparative Data Summary
The following table synthesizes potency data for key TMP-bearing compounds. Note the correlation between Tubulin IC50 (binding) and Cell Growth GI50 (cytotoxicity).
| Compound | Pharmacophore | Tubulin Polymerization IC50 ( | Binding Site | Clinical Status |
| Colchicine | A-Ring (TMP) | ~2.0 - 2.5 | Colchicine | FDA (Gout), Toxic for Cancer |
| Combretastatin A-4 | TMP + Phenolic B-ring | 1.0 - 1.5 | Colchicine | Phase III (as Prodrug) |
| Podophyllotoxin | TMP + Lactone | ~0.5 - 0.8 | Colchicine | Precursor to Etoposide |
| Nocodazole | Benzimidazole (No TMP) | ~2.0 | Colchicine | Research Tool Only |
| VERU-111 | TMP + Indole | ~0.5 | Colchicine | Phase II/III (Prostate Cancer) |
Data aggregated from Lu et al. (2012) and clinical trial reports.[1]
Challenges & Future Directions
Solubility & Metabolic Stability
The lipophilic nature of the TMP group leads to poor water solubility.
-
Solution: Phosphate prodrugs (e.g., CA-4P / Fosbretabulin) are used.[1][5] These are cleaved by endogenous phosphatases in the blood to release the active drug.
-
Metabolism: The TMP ring is susceptible to O-demethylation by CYP450 isozymes, leading to rapid clearance.[1]
Overcoming Resistance
A major advantage of TMP-based CBS inhibitors is their ability to evade P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism against Taxanes.[1] Furthermore, they remain effective against tumors overexpressing
References
-
Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[1] Nature. Link[1]
-
Lu, Y., et al. (2012). Tubulin-Targeting Drugs: Leadership from Colchicine Binding Site.[1] Pharmaceuticals.[5] Link
-
Pettit, G. R., et al. (1989). Antineoplastic agents.[1] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4. Journal of the American Chemical Society. Link[1]
-
Cytoskeleton Inc. Tubulin Polymerization Assay Protocol. Cytoskeleton.com. Link
-
Wang, Q., et al. (2018). Structure-Guided Design, Synthesis, and Biological Evaluation of (2-Aryl-4-benzoyl-imidazol-1-yl)acetamide Derivatives as Tubulin Inhibitors.[1] Journal of Medicinal Chemistry. Link[1][6]
Sources
- 1. cib.csic.es [cib.csic.es]
- 2. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile & Physicochemical Characterization: 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile
[1][2]
Executive Summary & Compound Identity
1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile is a lipophilic, neutral organic intermediate.[1][2] Structurally, it combines a rigid cyclobutane scaffold with a 3,4,5-trimethoxyphenyl moiety (pharmacophore often associated with the colchicine binding site on tubulin) and a nitrile group.[1][2]
From a solubility perspective, the molecule lacks classic ionizable acidic or basic centers within the physiological pH range (1–12), rendering its aqueous solubility pH-independent .[1][2] Its profile is dominated by the lipophilicity of the trimethoxy-aryl and cyclobutane domains, suggesting classification as a BCS Class II or IV compound (Low Solubility) in a drug development context.[1][2]
Structural Parameters & Predicted Descriptors[1][2]
| Parameter | Value (Predicted/Derived) | Relevance to Solubility |
| Molecular Formula | C₁₄H₁₇NO₃ | Moderate MW facilitates membrane permeability.[1][2] |
| Molecular Weight | 247.29 g/mol | < 500 Da (Lipinski compliant).[1][2] |
| LogP (Octanol/Water) | 2.4 – 2.9 | Moderately lipophilic; requires organic co-solvents.[1][2] |
| TPSA | ~50 Ų | (3 x Ether O + 1 x Nitrile N); indicates moderate polarity but low H-bond donation.[1][2] |
| H-Bond Donors | 0 | Limits water interaction; reduces aqueous solubility.[1][2] |
| H-Bond Acceptors | 4 | 3 Methoxy oxygens + 1 Nitrile nitrogen.[1][2] |
| pKa | N/A (Neutral) | Solubility will not change significantly with pH buffers.[1][2] |
Solubility Profile
Aqueous Solubility (Thermodynamic)
The compound exhibits poor intrinsic water solubility due to the absence of H-bond donors and the presence of the hydrophobic cyclobutane ring.[1][2]
-
pH Dependence: Negligible.[1][2] Unlike amine precursors or carboxylic acid derivatives, the nitrile and methoxy groups do not protonate/deprotonate between pH 1.2 and 10.0.[1][2]
Organic Solvent Compatibility (Process Chemistry)
For synthetic workflows (e.g., reduction to the amine or hydrolysis), the following solvent systems are recommended based on "Like Dissolves Like" principles:
| Solvent Class | Solvent | Solubility Rating | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Extraction, Chromatography.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (> 50 mg/mL) | Stock solutions, Nucleophilic substitutions.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Recrystallization (often with water antisolvent).[1][2] |
| Non-Polar | Hexanes, Heptane | Low | Used as an antisolvent for precipitation.[1][2] |
Biorelevant Media (FaSSIF/FeSSIF)
In drug development formulations, solubility may improve slightly in FaSSIF (Fasted State Simulated Intestinal Fluid) due to micellar solubilization by taurocholate/lecithin, but the effect will be limited compared to highly lipophilic drugs (LogP > 4).[1][2]
Experimental Protocols
To validate the solubility profile for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.
Protocol A: Kinetic Solubility (High-Throughput Screening)
Use this for rapid estimation using DMSO stocks.[1][2]
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS against a standard curve.
-
Calculation:
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this for precise physicochemical characterization.[1][2]
-
Saturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 7.4) or water in a glass vial.[1][2]
-
Equilibration: Stir or shake at 25°C or 37°C for 24–48 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Quantification: Dilute the supernatant with Acetonitrile (1:1 v/v) to prevent precipitation during injection and analyze via HPLC.
-
Check for Degradation: Ensure the nitrile has not hydrolyzed to the amide/acid (check for new peaks).
Mechanistic Pathways & Workflow Visualization
The following diagram illustrates the decision matrix for solubility profiling and downstream synthetic utility (e.g., reduction to the primary amine).
Figure 1: Decision matrix for solubility profiling and purification based on the neutral, lipophilic nature of the compound.
Critical Analysis & Recommendations
The "Brick Dust" Warning
Compounds with high symmetry (like the cyclobutane gem-disubstitution) and multiple methoxy groups can pack efficiently in the crystal lattice, leading to high melting points and lower-than-expected solubility (the "Brick Dust" effect).[1][2]
-
Recommendation: If kinetic solubility is < 5 µM, verify the solid state form. Amorphous dispersions may be required for biological assays.[1][2]
Synthetic Implications
The nitrile group is a precursor to the primary amine (via LiAlH₄ or borane reduction).[1][2]
References
-
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. Validates the LogP and H-bond rules applied here.
-
Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Provides the basis for pKa-independent solubility modeling for nitriles.[1][2]
-
Pettit, G. R., et al. (1995).[1][2] "Antineoplastic agents.[1][2] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Contextualizes the 3,4,5-trimethoxyphenyl pharmacophore solubility. [1][2]
-
Savjani, K. T., et al. (2012).[1][2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2] Protocols for thermodynamic solubility determination.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Arylcyclobutanecarbonitriles from Arylacetonitriles
Introduction: The Significance of 1-Arylcyclobutanecarbonitriles
The 1-arylcyclobutanecarbonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional nature provides a unique framework for the development of novel therapeutic agents and functional materials. Notably, this core is a key intermediate in the synthesis of Sibutramine, a well-known appetite suppressant, highlighting its relevance in drug development.[1][2] The synthesis of these compounds from readily available arylacetonitriles presents an efficient and convergent approach to this valuable chemical space.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles via phase-transfer catalysis (PTC). We will delve into the underlying chemical principles, provide a robust experimental protocol, and discuss key considerations for successful synthesis and optimization.
Core Chemical Principles and Mechanism
The synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles and 1,3-dihalopropanes is a tandem alkylation-cyclization reaction facilitated by phase-transfer catalysis. The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of 1-arylcyclobutanecarbonitriles.
The reaction proceeds through a series of steps orchestrated by the phase-transfer catalyst, a concept pioneered by Mieczysław Mąkosza.[3]
1. Deprotonation at the Phase Interface: The reaction occurs in a biphasic system, typically an aqueous solution of a strong base (e.g., 50% NaOH or concentrated KOH) and an organic phase containing the arylacetonitrile, the 1,3-dihalopropane, and the phase-transfer catalyst. The acidic benzylic proton of the arylacetonitrile is abstracted by the hydroxide ions at the interface of the two phases, forming a carbanion.
2. Ion-Pair Extraction into the Organic Phase: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the newly formed carbanion from the aqueous phase into the organic phase. This is achieved through an ion exchange process where the catalyst's counter-ion (X⁻) is exchanged for the arylacetonitrile carbanion, forming a lipophilic ion pair (Q⁺[Aryl-CH-CN]⁻). This ion pair is soluble in the organic phase.
3. Nucleophilic Attack and Cyclization: Once in the organic phase, the "naked" and highly reactive carbanion undergoes a nucleophilic attack on one of the electrophilic carbon atoms of the 1,3-dihalopropane in an Sₙ2 reaction. This results in a mono-alkylated intermediate. Subsequently, an intramolecular Sₙ2 reaction occurs, where the carbanion (which can be reformed by the strong base) attacks the other electrophilic carbon of the propyl chain, leading to the formation of the cyclobutane ring.
Caption: Mechanism of Phase-Transfer Catalyzed Synthesis of 1-Arylcyclobutanecarbonitriles.
Experimental Protocol
This protocol provides a general procedure for the synthesis of 1-arylcyclobutanecarbonitriles. It is recommended to perform a small-scale trial to optimize conditions for specific substrates.
Materials:
-
Arylacetonitrile (1.0 eq)
-
1,3-Dibromopropane (1.1 - 1.5 eq)
-
50% Aqueous Sodium Hydroxide (NaOH) or 60-75% Aqueous Potassium Hydroxide (KOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)) (0.01 - 0.05 eq)
-
Toluene or another suitable organic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, condenser, addition funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, combine the arylacetonitrile (1.0 eq) and the phase-transfer catalyst (0.01 - 0.05 eq) in toluene.
-
Addition of Base: Add the 50% aqueous NaOH or 60-75% aqueous KOH solution to the flask. Begin vigorous stirring to ensure efficient mixing of the two phases.
-
Addition of 1,3-Dibromopropane: Slowly add the 1,3-dibromopropane (1.1 - 1.5 eq) to the reaction mixture via the addition funnel over a period of 30-60 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., diethyl ether, dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-arylcyclobutanecarbonitrile.
Data Presentation: Substrate Scope and Yields
The phase-transfer catalytic synthesis of 1-arylcyclobutanecarbonitriles is applicable to a range of arylacetonitriles. The following table summarizes representative examples and their reported yields.
| Entry | Arylacetonitrile | Dihaloalkane | Base | Catalyst | Yield (%) | Reference |
| 1 | Phenylacetonitrile | 1,3-Dibromopropane | 50% aq. NaOH | TEBAC | ~26 | [3] |
| 2 | 4-Chlorophenylacetonitrile | 1,3-Dibromopropane | 50% aq. NaOH | TBAB | High (unspecified) | [1] |
| 3 | 2-Bromophenylacetonitrile | 1,3-Dibromopropane | 60-75% aq. KOH | TAA salt | Improved yields | [4] |
| 4 | Phenylacetonitrile | 1,3-Dibromopropane | Conc. aq. KOH | TAA salt | Significantly higher than with NaOH | [4] |
Note: TAA salt refers to a tetraalkylammonium salt. TEBAC is benzyltriethylammonium chloride. TBAB is tetrabutylammonium bromide.
Expert Insights and Causality Behind Experimental Choices
Choice of Base: The concentration and nature of the base are critical. While 50% aqueous NaOH is commonly used, employing more concentrated (60-75%) aqueous potassium hydroxide (KOH) can significantly improve the yield of the desired cyclized product, especially for sterically hindered arylacetonitriles or when dialkylation is challenging.[4] This is attributed to the higher activity of the hydroxide ions in the more concentrated KOH solution, which more effectively promotes the deprotonation at the interface.
Phase-Transfer Catalyst Selection: Quaternary ammonium salts are the most common and effective catalysts for this transformation. The lipophilicity of the catalyst plays a crucial role. Catalysts with longer alkyl chains (e.g., tetrabutylammonium salts) are more soluble in the organic phase and can be more efficient in transferring the carbanion. The catalyst loading is typically kept low (1-5 mol%) to be cost-effective and to simplify purification.
Solvent System: Toluene is a common choice for the organic phase due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating if necessary. The biphasic nature of the reaction is essential for the PTC mechanism to operate.
Control of Side Reactions:
-
Mono-alkylation: Incomplete reaction can lead to the formation of the mono-alkylated intermediate, Ar-C(CN)-(CH₂)₃-X. This can be minimized by using a slight excess of the 1,3-dihalopropane and ensuring a sufficient reaction time.
-
Linear Di-alkylation: The formation of Ar-C(CN)((CH₂)₃-X)₂ can occur if the intramolecular cyclization is slow. This is less common with 1,3-dihalopropanes due to the favorable kinetics of forming a four-membered ring.
-
Elimination: Dehydrohalogenation of the 1,3-dihalopropane can be a competing side reaction, especially under strongly basic conditions and at elevated temperatures. Careful control of the reaction temperature is therefore important.
Conclusion
The synthesis of 1-arylcyclobutanecarbonitriles from arylacetonitriles via phase-transfer catalysis is a robust and scalable method for accessing this important class of compounds. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently synthesize a variety of substituted cyclobutane derivatives. The protocol provided in this application note serves as a valuable starting point for the synthesis and further exploration of these versatile building blocks in drug discovery and materials science.
References
- Mąkosza, M.; Serafinowa, B. Reactions of organic anions. Part VI. Catalytic alkylation of arylacetonitriles in aqueous medium. Roczniki Chemii1966, 40, 1647-1658.
- Buck, J. S.; Ide, W. S. The Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites. J. Chem. Soc., Perkin Trans. 11997, 2957-2964.
- Cheetham, S. C.; Jackson, H. C.; Heal, D. J.
-
Mąkosza, M.; Fedoryński, M. Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. Science24.com2014 . Available online: [Link] (accessed on February 15, 2026).
Sources
Application Note: Cyclization Protocols for 3,4,5-Trimethoxyphenylacetonitrile
This guide details the protocols for the cyclization of 3,4,5-trimethoxyphenylacetonitrile (also known as 3,4,5-trimethoxybenzyl cyanide) and its derivatives. While the nitrile itself is a linear precursor, its primary utility in drug development lies in its conversion to isoquinoline and benzo[c]phenanthridine scaffolds via cyclodehydration reactions.
The most chemically significant and industrially relevant "cyclization" of this molecule involves the Bischler-Napieralski reaction sequence, widely used to synthesize alkaloids like Mescaline (in its cyclized isoquinoline forms), Papaverine analogs, and Etoposide precursors.
Executive Summary
3,4,5-Trimethoxyphenylacetonitrile is a critical C2-synthon in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) and 3,4-dihydroisoquinolines . These heterocyclic cores are ubiquitous in therapeutic alkaloids. This guide provides a high-fidelity protocol for transforming the nitrile into the 6,7,8-trimethoxy-3,4-dihydroisoquinoline ring system. The methodology prioritizes the Bischler-Napieralski reaction due to its scalability and reliability in generating the 3,4-dihydroisoquinoline core, which serves as a divergent intermediate for oxidation (to isoquinolines) or reduction (to THIQs).
Strategic Reaction Pathway
The cyclization is not a single-step transformation of the nitrile but a sequential cascade. The nitrile is first reduced to the primary amine (homoveratrylamine analog), acylated, and then cyclodehydrated.
Mechanistic Flow (DOT Visualization)
Caption: Sequential transformation of 3,4,5-trimethoxyphenylacetonitrile to the isoquinoline core via the Bischler-Napieralski pathway.[1][2]
Detailed Experimental Protocols
Protocol A: Precursor Preparation (Reduction & Acylation)
Note: Direct cyclization of the nitrile is inefficient. This preparatory step is critical for high-yield cyclization.
Reagents:
-
3,4,5-Trimethoxyphenylacetonitrile (CAS: 13338-63-1)
-
Lithium Aluminum Hydride (LiAlH
) or Raney Nickel/H -
Acyl Chloride (e.g., Acetyl Chloride for 1-methyl derivative, or Benzoyl Chloride)
-
Triethylamine (Et
N) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reduction:
-
Dissolve 3,4,5-trimethoxyphenylacetonitrile (10 mmol) in anhydrous THF (50 mL).
-
Cool to 0°C under N
. Slowly add LiAlH (1.2 equiv, 12 mmol) as a solution in THF. -
Reflux for 3 hours.[1] Monitor disappearance of nitrile peak (2240 cm
) via IR. -
Quench: Cool to 0°C. Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL). Filter the precipitate.[3]
-
Concentrate filtrate to yield 3,4,5-trimethoxyphenethylamine (Mescaline analog).
-
-
Acylation:
-
Dissolve the crude amine in DCM (30 mL) containing Et
N (1.5 equiv). -
Add Acyl Chloride (1.1 equiv) dropwise at 0°C. Stir at RT for 2 hours.
-
Wash with 1M HCl, sat. NaHCO
, and brine.[2] Dry over MgSO and concentrate. -
Checkpoint: Confirm amide formation via NMR (presence of NH doublet ~6.0 ppm and carbonyl carbon ~170 ppm).
-
Protocol B: Bischler-Napieralski Cyclization (Core Protocol)
This is the industry-standard method for closing the ring. The electron-rich nature of the 3,4,5-trimethoxy ring facilitates cyclization at the position para to the methoxy group (C2 of the ring, C6 of the isoquinoline), but steric crowding can push cyclization to the ortho position (C6) relative to the side chain.
Reagents:
-
N-Acyl-3,4,5-trimethoxyphenethylamine (from Protocol A)
-
Phosphorus Oxychloride (POCl
) - Freshly Distilled -
Phosphorus Pentoxide (P
O ) (Optional, for difficult substrates) -
Acetonitrile (MeCN) or Toluene (Solvent)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask, dissolve the amide (5 mmol) in anhydrous Toluene (25 mL).
-
Add POCl
(3.0 equiv, 15 mmol) dropwise under argon. -
Optimization Note: For electron-rich rings like this, POCl
alone is often sufficient. If yield is low (<50%), add P O (2.0 equiv) to generate a more potent pyrophosphoryl chloride intermediate.
-
-
Cyclization:
-
Heat the mixture to reflux (110°C) for 2–4 hours.
-
Monitoring: The reaction usually turns dark yellow/orange. Monitor by TLC (DCM/MeOH 9:1). The starting amide spot will disappear, replaced by a lower Rf fluorescent spot (the imine salt).
-
-
Work-up (Critical for Purity):
-
Cool the reaction mixture to RT and then to 0°C.
-
Removal of POCl
: Evaporate excess POCl and solvent under reduced pressure (use a caustic trap for vapors). -
Basification: Dissolve the residue in ice-water (20 mL). Slowly basify with 20% NaOH or NH
OH to pH 10. Caution: Exothermic. -
Extract with DCM (3 x 30 mL).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.[2]
-
-
Purification:
-
The crude product is the 3,4-dihydroisoquinoline . It is often unstable on silica gel.
-
Recommended: Recrystallize from EtOAc/Hexane or convert immediately to the hydrochloride salt (add HCl/Ether) for storage.
-
Protocol C: Pictet-Spengler Cyclization (Alternative)
Use this if the target is a tetrahydroisoquinoline (THIQ) directly, without the imine intermediate.
Reagents:
-
3,4,5-Trimethoxyphenethylamine[4]
-
Aldehyde (R-CHO)
-
Acid Catalyst (Trifluoroacetic acid or HCl)
Procedure:
-
Mix amine (1 equiv) and aldehyde (1.1 equiv) in dry Methanol. Stir for 1 hour to form the imine.
-
Add acid catalyst (2 equiv). Heat to 60°C for 4-12 hours.
-
The electron-rich ring facilitates closure. Evaporate solvent and basify to isolate the THIQ.
Data Analysis & Validation
Expected Analytical Signatures
| Technique | Parameter | Expected Observation |
| 1H NMR | C1-H (Dihydro) | Triplet/Multiplet approx. 2.6–3.0 ppm (C4) and 3.6–3.9 ppm (C3). |
| 1H NMR | Imine Proton | If uncyclized: ~8.0 ppm (Amide NH). If cyclized: No NH; C1-R signal shifts. |
| 13C NMR | C=N Bond | Signal at ~160–165 ppm indicates successful formation of the dihydroisoquinoline ring. |
| IR | Nitrile Stretch | Absent (Disappearance of 2240 cm |
| IR | C=N Stretch | Strong band at 1620–1630 cm |
Troubleshooting Guide
-
Problem: Low yield or incomplete cyclization.
-
Problem: Formation of Styrene Side-product (Retro-Ritter).
References
-
Synthesis of Benzo[c]phenanthridine Alkaloids. Title: A novel synthesis of benzo[c]phenanthridine skeleton and biological evaluation of isoquinoline derivatives. Source: SciSpace. URL:[Link]
-
Isoquinoline Synthesis Protocols. Title: A Versatile Synthesis of Substituted Isoquinolines.[7] Source: PubMed Central (NIH). URL:[Link]
-
Mescaline and Isoquinoline Precursors. Title: Mescaline synthesis via tricarbonyl(η6-1,2,3-trimethoxybenzene)chromium complex.[8] Source: ResearchGate. URL:[Link]
-
Bischler-Napieralski Reaction Mechanism. Title: Bischler-Napieralski Reaction. Source: Organic Chemistry Portal. URL:[Link]
-
Papaverine Synthesis (Relevant Analog). Title: Green Synthesis of Papaverine one of Opium Alkaloids in Water. Source: Organic Chemistry Research.[9] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. orgchemres.org [orgchemres.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
Application Note: High-Fidelity Synthesis and Derivatization of Trimethoxyphenyl (TMP) Cyclobutane Scaffolds
Abstract & Strategic Overview
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in oncology, serving as the primary tubulin-binding anchor for agents like Combretastatin A-4 (CA-4), Podophyllotoxin, and Colchicine. While CA-4 exhibits picomolar potency, its cis-stilbene olefin is metabolically unstable, prone to isomerization to the inactive trans-isomer.
Cyclobutane derivatization offers a bioisostere strategy: replacing the olefin linker with a rigid cyclobutane ring. This "locks" the pharmacophore in a bioactive conformation (often the "butterfly" shape) and improves metabolic stability.
This guide details the synthesis and downstream derivatization of TMP-cyclobutane intermediates. Unlike standard protocols, this workflow prioritizes solid-state topochemical control to maximize stereoselectivity (syn-head-to-head) and provides a validated path for functionalizing the sterically crowded cyclobutane core.
Mechanistic Workflow & Logic
The synthesis relies on the [2+2] photocycloaddition of TMP-chalcones or cinnamates. In solution, this reaction is often promiscuous, yielding complex mixtures of syn/anti and head-to-head (HH) / head-to-tail (HT) isomers.
The Solution: We utilize Solid-State Photolysis or Inclusion Complex Photolysis . By aligning monomers in a crystal lattice prior to irradiation, we enforce a specific topological relationship, often yielding a single diastereomer (>95% de).
Workflow Diagram
Figure 1: Strategic workflow for generating and derivatizing TMP-cyclobutane scaffolds. Path A (Amidation) is preferred for improving solubility and exploring SAR vectors.
Protocol 1: Stereoselective Scaffold Generation
Objective: Synthesis of dimethyl 3,4-bis(3,4,5-trimethoxyphenyl)cyclobutane-1,2-dicarboxylate (Intermediate A).
Rationale
Solution-phase photochemistry of electron-rich styrenes often leads to polymerization or cycloreversion. We employ a suspension irradiation method which mimics solid-state topochemistry while allowing for scalable processing.
Materials
-
Substrate: Methyl 3,4,5-trimethoxycinnamate (10.0 mmol).
-
Solvent: Water (degassed) with 0.1% Sodium Dodecyl Sulfate (SDS) as surfactant.
-
Equipment: 450W Medium-pressure Mercury lamp, Pyrex immersion well (cutoff
< 300 nm to prevent degradation).
Step-by-Step Methodology
-
Suspension Preparation:
-
Dissolve the cinnamate monomer in a minimum amount of acetone.
-
Precipitate by rapid addition into vigorously stirring 0.1% SDS/Water (200 mL).
-
Critical Check: Ensure a fine, milky white suspension. Large crystals will inhibit light penetration.
-
-
Irradiation:
-
Place the suspension in the photoreactor equipped with a Pyrex filter.
-
Irradiate at ambient temperature (20-25°C) with vigorous stirring.
-
Time: 10–24 hours. Monitor by TLC (30% EtOAc/Hexane). The monomer (Rf ~0.6) will disappear; the dimer (Rf ~0.3) will appear.[1]
-
-
Workup:
-
Filter the suspension through a sintered glass funnel.
-
Wash the solid cake with water (to remove SDS) and cold hexanes (to remove unreacted monomer).
-
Purification: Recrystallize from hot ethanol.
-
-
Yield Expectation: 60–75% isolated yield of the beta-isomer (syn-head-to-head) due to dipole-dipole stacking preferences in the crystal.
Protocol 2: Derivatization via Amidation
Objective: Converting the cyclobutane diester into a diamide to modulate solubility and target tubulin solvent-exposed domains.
Rationale
The cyclobutane diester is sterically congested. Standard coupling (EDC/NHS) often fails due to the bulk of the adjacent trimethoxyphenyl rings. We utilize HATU with a pre-activation step to drive the reaction.
Materials
-
Substrate: Cyclobutane diester (Intermediate A, 1.0 mmol).
-
Reagents: LiOH (4.0 mmol), HATU (2.2 mmol), DIPEA (4.0 mmol), Aniline or Aliphatic Amine (2.2 mmol).
-
Solvents: THF/Water (1:1), DMF (Anhydrous).
Step-by-Step Methodology
Part A: Controlled Hydrolysis
-
Dissolve Intermediate A in THF (5 mL).
-
Add LiOH (aq, 1M, 4 mL) dropwise at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Acidification: Carefully acidify to pH 3 with 1N HCl. The diacid will precipitate.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate. Do not heat above 40°C to avoid thermal retro-cycloaddition.
Part B: Sterically Demanding Amidation
-
Dissolve the crude diacid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (4.0 eq) and HATU (2.2 eq). Stir for 15 minutes at RT to form the active ester.
-
Observation: Solution typically turns yellow.
-
-
Add the target Amine (2.2 eq).
-
Stir at 40°C for 12 hours.
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine.
-
Purification: Flash chromatography (gradient 0 -> 5% MeOH in DCM).
QC & Validation: distinguishing Isomers
The stereochemistry of the cyclobutane ring is the critical quality attribute (CQA). The syn vs anti configuration is determined by the coupling constants of the cyclobutane protons.
NMR Validation Table (400 MHz, CDCl₃)
| Feature | Syn-Head-to-Head (Target) | Anti-Head-to-Head (Minor) | Mechanistic Note |
| Cyclobutane Protons ( | 3.80 – 4.20 ppm | 3.40 – 3.70 ppm | Syn protons are deshielded by anisotropy of cis-aryl rings. |
| Coupling Pattern | AA'BB' System | AA'BB' System | Requires simulation for precise J-values. |
| Symmetry | Syn isomer is meso; Anti is chiral (racemic). | ||
| Methoxy Signals | 3 distinct signals | 3 distinct signals | 3,4,5-OMe pattern is preserved. |
Stereochemical Decision Tree
Figure 2: Rapid NMR decision tree for assigning cyclobutane stereochemistry.
Key Troubleshooting & Tips
-
Retro-Cycloaddition: The cyclobutane ring is thermally sensitive. Avoid temperatures >100°C during workup or derivatization.
-
Solubility: TMP-cyclobutanes are lipophilic. For biological assays, ensure the final derivative has polar handles (e.g., morpholine amides or free carboxylic acids) to prevent precipitation in media.
-
Light Source: Use a Pyrex filter. Quartz allows UV <280nm, which excites the aromatic rings and causes photo-degradation or radical polymerization rather than cycloaddition.
References
-
Synthesis of Combretastatin Cyclobutane Analogs
-
Solid-State Photochemistry (Magnosalin)
-
Derivatization & Biological Activity
-
General Photocycloaddition Protocols
Sources
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - Enamine [enamine.net]
- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
solvent selection for nucleophilic substitution in cyclization
Application Note & Protocol Guide | Doc ID: AN-SOLV-CYC-04
Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists.
Scope: Solvent selection logic, kinetic control strategies, and green chemistry alternatives for intramolecular nucleophilic substitutions (
Executive Summary: The Kinetic Landscape
In cyclization reactions, the solvent is not merely a medium; it is a kinetic switch. The success of a nucleophilic cyclization depends on the competition between the intramolecular reaction (
While high dilution favors the intramolecular pathway, solvent selection determines the absolute rate constant (
Theoretical Framework
The "Naked" Nucleophile Effect
In
-
Protic Solvents (MeOH,
): Form strong hydrogen bond cages around the nucleophile (anion), stabilizing it and significantly raising the activation energy ( ).[1] This "deactivates" the nucleophile. -
Polar Aprotic Solvents (DMSO, DMF, MeCN): Solvate cations (counter-ions) effectively via lone pairs but cannot hydrogen bond to the anionic nucleophile. The nucleophile remains "naked" (desolvated) and highly reactive, increasing
by factors of to .
The Dilution Principle
To favor cyclization, the reaction must be run where the rate of ring closure exceeds the rate of polymerization:
-
As substrate concentration
, the ratio favors cyclization. -
Effective Molarity (EM): The concentration at which
.[2] If , cyclization is favored.
Solvent Selection Matrix
Comparative Solvent Performance ( Regimes)
The table below normalizes reaction rates against Methanol (reference = 1) for a standard
| Solvent Class | Solvent | Relative Rate ( | Dielectric Const. ( | Boiling Point (°C) | Application Note |
| Polar Protic | Methanol | 1 | 33 | 65 | Avoid. Cages nucleophile. Use only for solvolysis ( |
| Polar Protic | Water | ~0.1 | 80 | 100 | Avoid. Suppresses |
| Polar Aprotic | Acetonitrile (MeCN) | 5,000 | 37 | 82 | Recommended. Good balance of reactivity and removability. |
| Polar Aprotic | DMF | 2,800,000 | 38 | 153 | Gold Standard (Legacy). Maximum reactivity, but difficult workup. |
| Polar Aprotic | DMSO | 1,300,000 | 47 | 189 | High Solubility. Best for peptides/polar precursors. Hard to remove. |
| Polar Aprotic | Acetone | 200,000 | 21 | 56 | Good for low-temp, but limited solubility for salts. |
| Green Alt. | NBP (N-Butylpyrrolidinone) | High | ~33 | 240 | Safer replacement for NMP/DMF. High boiling point. |
| Green Alt. | 2-MeTHF | Moderate | 7 | 80 | Good for lipophilic substrates; lower rate than DMF. |
Decision Logic
Use the following logic flow to select your solvent system.
Figure 1: Solvent Selection Decision Tree for Nucleophilic Cyclization. High-dielectric aprotic solvents are preferred for
Experimental Protocol: Pseudo-High Dilution Cyclization
Objective: Perform a macrocyclization (
Materials
-
Solvent: Acetonitrile (anhydrous) or DMF (if solubility requires).
-
Base:
(Cesium effect: large cation assists in pre-organization) or DIPEA. -
Equipment: Dual-channel syringe pump, 3-neck round bottom flask, reflux condenser.
Workflow Diagram
Figure 2: Pseudo-High Dilution Setup. Slow addition ensures the instantaneous concentration of the unreacted precursor remains near zero.
Detailed Procedure
-
Reactor Prep: Charge a 3-neck flask with the chosen solvent (e.g., MeCN, 100 mL for a 1 mmol scale) and the base (
, 2-3 equiv). Heat to reflux.-
Note: Heating increases
and lowers viscosity, aiding diffusion.
-
-
Precursor Prep: Dissolve the linear precursor (1 mmol) in a minimal volume of the same solvent (e.g., 10 mL).
-
Addition Phase: Load the precursor solution into a syringe. Using a syringe pump, add the solution to the refluxing reaction mixture over 4–8 hours .
-
Critical: The addition rate must be slower than the reaction half-life (
). If the addition is too fast, unreacted precursor accumulates, leading to dimerization.
-
-
Reaction Phase: After addition is complete, stir at reflux for an additional 2–4 hours.
-
Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the linear mass and formation of the cyclic product (M-LeavingGroup).
-
QC Check: If dimers (2M) are observed, the addition rate was too fast or the concentration was too high.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oligomerization (Dimers/Trimers) | Concentration too high. | 1. Use Pseudo-High Dilution (slower addition).2. Increase solvent volume.3. Switch to a faster solvent (e.g., MeCN |
| No Reaction (SM Recovery) | Nucleophile deactivated. | 1. Ensure solvent is Aprotic (remove water/alcohols).2. Switch to a more polar aprotic solvent (e.g., THF |
| Hydrolysis of Leaving Group | Wet solvent. | 1. Dry solvent over molecular sieves (3Å).2. Ensure atmosphere is inert ( |
| Insoluble Reactants | "Salting out". | 1. Use DMSO or DMF .2.[1][3][4][5] Add a phase transfer catalyst (e.g., TBAI) if using biphasic or non-polar solvents. |
References
-
Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
The High Dilution Principle : Rossa, L., & Vögtle, F. (1983).[6] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry.
-
Baldwin's Rules for Ring Closure : Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.
-
Green Solvent Selection Guides : Prat, D., et al. (2016).[7] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.
-
Cesium Effect in Macrocyclization : Galli, C. (1988). The "Cesium Effect": Strong catalytic effect of cesium salts in macrocyclization. Organic Preparations and Procedures International.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. scribd.com [scribd.com]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
G2/M Cell Cycle Arrest Assays for Cyclobutane Compounds: Application Notes and Protocols
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Checkpoints at critical transitions, such as the G2/M boundary, prevent cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity.[1][2] The G2/M checkpoint is a crucial target in cancer therapy, as many cancer cells harbor defects in the G1 checkpoint and are thus heavily reliant on the G2/M checkpoint for DNA repair.[3] Consequently, abrogation of the G2/M checkpoint can selectively drive cancer cells into mitotic catastrophe and apoptosis.
Cyclobutane-containing compounds represent an emerging class of small molecules with diverse pharmacological activities, including anticancer properties.[4][5] A number of these compounds exert their effects by inducing cell cycle arrest, often at the G2/M transition, by interfering with microtubule dynamics or by inducing DNA damage.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute robust assays to investigate the G2/M cell cycle arrest induced by novel cyclobutane compounds. We will delve into the underlying molecular mechanisms, provide step-by-step protocols for key experimental techniques, and offer insights into data analysis and interpretation.
The G2/M Checkpoint: A Guardian of Genomic Stability
Progression from the G2 to the M phase is primarily driven by the activation of the Cyclin B-CDK1 (also known as Cdc2) complex.[6] The activity of this complex is meticulously controlled by a series of phosphorylation and dephosphorylation events. In the presence of DNA damage, sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[2][7] These kinases initiate a signaling cascade that ultimately converges on the inhibition of the Cyclin B-CDK1 complex, thereby halting the cell cycle at the G2/M boundary.[8]
Key players in this pathway include the checkpoint kinases Chk1 and Chk2, which are phosphorylated and activated by ATR and ATM, respectively.[2][9] Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25C phosphatase.[10][11] Cdc25C is responsible for removing inhibitory phosphates from CDK1, so its inactivation keeps the Cyclin B-CDK1 complex in an inactive state.[12][13] Concurrently, the Wee1 kinase, which adds inhibitory phosphates to CDK1, is maintained in an active state, further preventing mitotic entry.[12][13] The tumor suppressor p53 can also contribute to G2/M arrest by transcriptionally upregulating p21, a cyclin-dependent kinase inhibitor that can directly inhibit the Cyclin B-CDK1 complex.[1][9]
Figure 1: Simplified G2/M DNA Damage Checkpoint Pathway.
Experimental Design and Protocols
A multi-pronged approach is essential to comprehensively characterize the G2/M arrest induced by cyclobutane compounds. This typically involves an initial screening to determine the effect on cell cycle distribution, followed by mechanistic studies to identify the molecular targets.
Part 1: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclobutane compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.[14] Overly confluent cultures can lead to contact inhibition and G0/G1 arrest, which may confound the results.[14]
-
Treatment: Treat the cells with various concentrations of the cyclobutane compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.[15]
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][16] Fix the cells for at least 30 minutes at 4°C.[15] Fixed cells can be stored at -20°C for several weeks.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[15] Resuspend the cell pellet in a staining solution containing PI and RNase A.[17] RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.
-
Flow Cytometry Analysis: Incubate the cells for at least 15-30 minutes at room temperature in the dark.[15][17] Analyze the samples on a flow cytometer. It is important to run the samples at a low flow rate to improve resolution.[18]
Data Analysis and Interpretation:
The output from the flow cytometer will be a histogram of cell counts versus fluorescence intensity. The data can be analyzed using specialized software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase in the treated samples compared to the control indicates G2/M arrest.[19][20]
Figure 2: Experimental Workflow for Cell Cycle Analysis by Flow Cytometry.
Part 2: Western Blotting for Key G2/M Regulatory Proteins
To elucidate the mechanism of G2/M arrest, it is essential to examine the expression and phosphorylation status of key regulatory proteins. Western blotting is a widely used technique to detect specific proteins in a complex mixture.[21][22]
Target Proteins:
-
Cyclin B1 and CDK1 (Cdc2): The core components of the M-phase promoting factor.[23]
-
Phospho-CDK1 (Tyr15): The inhibitory phosphorylation site on CDK1. An increase in this phosphorylation indicates CDK1 inactivation.[13]
-
Cdc25C: The phosphatase that activates CDK1. A decrease in its expression or an increase in its inhibitory phosphorylation can lead to G2/M arrest.[20]
-
Wee1: The kinase that inhibits CDK1. An increase in its expression or activity can cause G2/M arrest.[13]
-
p53 and p21: Key players in the DNA damage response pathway leading to G2/M arrest.[9][24]
-
Phospho-Histone H2A.X (γH2A.X): A marker of DNA double-strand breaks.
Protocol:
-
Cell Lysis: After treatment with the cyclobutane compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Interpretation:
Changes in the expression or phosphorylation levels of the target proteins in the treated samples compared to the control will provide insights into the mechanism of G2/M arrest. For example, a decrease in Cyclin B1 and CDK1 expression, an increase in phospho-CDK1 (Tyr15), and an increase in p53 and p21 levels would suggest that the cyclobutane compound induces G2/M arrest through the DNA damage response pathway.[20][25]
Sources
- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum | Oncotarget [oncotarget.com]
- 10. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Spatiotemporal regulations of Wee1 at the G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. protocols.io [protocols.io]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 25. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells [mdpi.com]
Application Note: High-Fidelity Cytotoxicity Profiling of MCF-7 and HeLa Cell Lines
Executive Summary & Strategic Rationale
Evaluating cytotoxicity is not merely about killing cells; it is about quantifying the kinetics of cellular distress with precision. This guide details the protocol for profiling small molecule cytotoxicity against two cornerstone human tumor models: MCF-7 (Breast Adenocarcinoma) and HeLa (Cervical Carcinoma) .
While these lines are ubiquitous, they present distinct physiological challenges—MCF-7 requires hormonal supplementation and tends to cluster, while HeLa is hyper-proliferative and prone to overgrowth. This protocol moves beyond generic "kit instructions" to address the causal factors of assay failure: edge effects, metabolic variance, and seeding non-linearity.
Why These Lines?
-
MCF-7: Represents Luminal A breast cancer (ER+, PR+, HER2-).[1] It is the industry standard for hormone-dependent drug screening but requires insulin for consistent metabolic activity.
-
HeLa: The first immortalized human cell line (HPV18+). It serves as a robust, rapid-cycling control for general cytotoxicity but requires strict density management to prevent contact inhibition masking drug effects.
Experimental Design: The "Self-Validating" System
To ensure Scientific Integrity (E-E-A-T) , this protocol utilizes a Metabolic Competence Strategy . We will primarily utilize the MTT Assay , but we validate seeding densities against the Linear Phase of Growth to ensure the signal correlates strictly with cell number, not metabolic stress from over-confluency.
Assay Selection Matrix
| Feature | MTT / MTS (Metabolic) | SRB (Total Protein) | LDH (Membrane Integrity) |
| Mechanism | Mitochondrial reductase activity | Binds basic amino acids of cellular proteins | Leakage of cytosolic enzyme into media |
| Best For | Routine viability, metabolic inhibitors | Large screens (NCI-60 standard), fixed endpoints | Necrosis detection, fast-acting toxins |
| Limitation | Signal fluctuates with metabolic stress | Requires fixation (cannot continue culture) | Low sensitivity for anti-proliferative drugs |
| Recommendation | Primary Protocol (Below) | Secondary Validation | Mechanism of Action Studies |
Pre-Assay Preparation & Cell Culture
Critical Note: Inconsistent culture conditions are the #1 cause of IC50 shift.
Media Formulations[3][7][8][9][10][11][12]
-
HeLa (ATCC CCL-2):
-
Base: EMEM or DMEM (High Glucose).
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Pen/Strep.[2]
-
Note: HeLa is robust; however, pH fluctuations affect doubling time. Use HEPES (25mM) if CO2 control is unstable.
-
-
MCF-7 (ATCC HTB-22):
-
Base: EMEM or DMEM (Low Glucose preferred to reduce lactic acid buildup).
-
Supplements: 10% FBS, 1% Pen/Strep.[2]
-
CRITICAL ADDITIVE: 0.01 mg/mL Bovine Insulin .[3]
-
Why? MCF-7 cells are insulin-dependent for optimal growth and metabolic stability. Omitting insulin leads to "stalled" growth and artificially high drug sensitivity [1].
-
Seeding Density Optimization (The "Linearity Test")
Before running the drug screen, you must determine the optimal seeding density.
-
Seed cells at 2,000, 5,000, 10,000, 15,000, and 20,000 cells/well in a 96-well plate.
-
Incubate for the duration of your intended drug assay (e.g., 72 hours).
-
Select the density that falls in the middle of the linear portion of the Absorbance vs. Cell Number curve.
-
HeLa Target: Typically 2,000 - 4,000 cells/well (Fast doubling: ~24h).
-
MCF-7 Target: Typically 5,000 - 8,000 cells/well (Slower doubling: ~38h).
-
Detailed Protocol: MTT Cytotoxicity Assay
Standardized for 96-well format.
Phase 1: Seeding (Day 0)
-
Harvest: Trypsinize cells (0.25% Trypsin-EDTA). Neutralize with media.
-
Count: Use Trypan Blue exclusion. Viability must be >95%.
-
Dilute: Prepare cell suspension at optimized density (e.g., 5 x 10^4 cells/mL for 5,000 cells/well).
-
Plate: Add 100 µL of suspension to experimental wells.
-
Blanks: Add 100 µL of cell-free media to column 1 and 12 (Background Control).
-
Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.
-
MCF-7 Note: Ensure even distribution. Do not swirl the plate in a circle (creates a vortex clump); move the plate in a "Figure-8" motion.
-
Phase 2: Compound Treatment (Day 1)
-
Stock Prep: Dissolve drug in DMSO (typ. 10-100 mM).
-
Serial Dilution: Prepare 9 treatment concentrations (1:3 or 1:10 serial dilutions) in culture media.
-
DMSO Limit: Final DMSO concentration must be <0.5% (ideally <0.1%) to avoid solvent toxicity.
-
-
Treatment: Aspirate old media (carefully!) or add 2x concentrated drug solution (100 µL) to existing 100 µL.
-
Positive Control:[4]Doxorubicin (Range: 0.01 µM – 10 µM).
-
Negative Control: Media + Vehicle (DMSO) only.
-
-
Incubate: 48 to 72 hours.
Phase 3: Readout (Day 3 or 4)
-
Reagent: Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.
-
Pulse: Add 10 µL MTT stock to each well (final conc. 0.5 mg/mL).
-
Incubate: 2–4 hours at 37°C.
-
Check: Look for purple formazan crystals under the microscope. HeLa forms them quickly; MCF-7 may take longer.
-
-
Solubilize: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals.
-
Read: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Data Visualization & Analysis
Workflow Diagram
Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.[6][7]
Calculating IC50[17]
-
Subtract Background:
-
Calculate % Viability:
-
Curve Fitting: Plot Log[Drug] vs. % Viability. Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or similar software.
Reference Validation Data
Compare your results against these standard ranges to validate your assay performance [2, 3].
| Cell Line | Drug Standard | Expected IC50 (48h) | Notes |
| HeLa | Doxorubicin | 0.3 – 3.0 µM | Highly sensitive; wide range due to fast growth. |
| HeLa | Cisplatin | 5.0 – 15.0 µM | |
| MCF-7 | Doxorubicin | 0.1 – 1.0 µM | Generally more sensitive than HeLa. |
| MCF-7 | Tamoxifen | ~5.0 – 10.0 µM | Requires Estrogen in media to see suppression. |
Troubleshooting & Optimization (Expert Insights)
The "Edge Effect" Phenomenon
-
Symptom: Wells on the perimeter of the plate show higher variance or lower viability than center wells.
-
Cause: Evaporation changes osmolarity in outer wells during 72h incubation.
-
Solution: Do not use the outer perimeter (Rows A/H, Cols 1/12) for data. Fill them with sterile PBS or water. This reduces capacity to 60 wells but drastically improves Z-factor.
MCF-7 "Clumping"
-
Symptom: High variance between replicate wells.
-
Cause: MCF-7 cells adhere to each other more strongly than to plastic.
-
Solution: Syringe-homogenize (gently) or use a cell strainer before seeding. Ensure the "Figure-8" motion is used when plating.
Metabolic Interference
-
Symptom: Drug treated cells look dead but OD is high.
-
Cause: Some polyphenols and antioxidants reduce MTT directly, independent of cells.
-
Check: Incubate drug + MTT in a cell-free well. If it turns purple, switch to SRB Assay [4].
References
-
National Cancer Institute (NCI) . (2015). NCI-60 Human Tumor Cell Lines Screen. DTP.Cancer.Gov. Retrieved February 19, 2026, from [Link]
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. (Basis for SRB Assay).
-
Vichai, V., & Kirtikara, K. (2006).[8] Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
Sources
- 1. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
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- 3. mcf7.com [mcf7.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
Application Notes and Protocols: Unraveling the Structure-Activity Relationship of Trimethoxyphenyl Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Trimethoxyphenyl Scaffold
The trimethoxyphenyl (TMP) moiety, particularly the 3,4,5-trimethoxyphenyl group, is a privileged scaffold in medicinal chemistry. Its presence is a hallmark of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. This includes potent anticancer, antimicrobial, and anti-inflammatory properties. The TMP group's ability to engage in crucial interactions with biological targets, such as tubulin and dihydrofolate reductase (DHFR), has made it a focal point for the design of novel therapeutic agents. Understanding the structure-activity relationship of TMP analogs is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.
Part 1: Structure-Activity Relationship (SAR) of Trimethoxyphenyl Analogs
The biological activity of TMP analogs can be finely tuned by modifying various structural features. This section delves into the key SAR principles governing their efficacy as anticancer and antimicrobial agents.
Anticancer Activity: Targeting the Microtubule Network
A significant number of TMP analogs exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[1] These agents often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis.[1][2][3]
Key SAR Insights for Anticancer TMP Analogs:
-
The Trimethoxyphenyl Ring (A-Ring): The 3,4,5-trimethoxy substitution pattern on the phenyl ring is often critical for high potency. These methoxy groups are thought to form important hydrogen bonds and hydrophobic interactions within the colchicine-binding pocket of tubulin.[4]
-
The Linker: The nature of the linker connecting the TMP ring to another aromatic ring (B-ring) significantly influences activity.
-
Chalcones: TMP-derived chalcones, characterized by an α,β-unsaturated ketone system, have demonstrated potent antiproliferative activity.[5][6][7] The enone moiety is considered a key feature for enhancing this activity.[7]
-
Combretastatin Analogs: Analogs of combretastatin A-4 (CA-4), where a cis-stilbene core connects the TMP ring to another substituted phenyl ring, are powerful tubulin polymerization inhibitors.[1][8]
-
Heterocyclic Linkers: Incorporation of heterocyclic rings like imidazole, triazole, and oxazole as linkers has yielded compounds with significant cytotoxic effects.[2][3][6]
-
-
The Second Aromatic Ring (B-Ring): The substitution pattern on the B-ring provides a crucial handle for modulating activity and selectivity.
-
Electron-donating groups, such as methoxy or hydroxy groups, at specific positions can enhance cytotoxic potency.[8]
-
The presence of halogens or other functional groups can also influence activity, often through altered electronic and steric properties.
-
Table 1: SAR Summary of Selected Anticancer Trimethoxyphenyl Analogs
| Compound Class | Key Structural Features | Biological Target | Potency (IC50) Range | Reference(s) |
| TMP-based Oxazolones | Varied azalactone ring modifications | β-tubulin polymerization | 1.38–3.21 μM (HepG2 cells) | [2][3][9] |
| Chalcone-Benzimidazolium Salts | Chalcone unit with a TMP group and a substituted benzimidazole moiety | Not specified, likely multifactorial | Selective for HL-60, MCF-7, and SW-480 cell lines | [5] |
| Combretastatin Analogs | Trimethoxyphenyl rings linked by various moieties (vinyl amide, imidazolone, triazinone) | Tubulin assembly | Induces G2/M phase arrest and apoptosis | [1] |
| Chalcone-Triazole Hybrids | Chalcone scaffold with a 1,2,4-triazole moiety | Tubulin polymerization | 0.39 μM (MCF-7 cells) | [6] |
Antimicrobial Activity: Dihydrofolate Reductase (DHFR) Inhibition
Trimethoprim, a well-known antibacterial agent, features a trimethoxybenzyl group. Its mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids.[10][11] The development of novel TMP analogs as DHFR inhibitors is a promising strategy to combat antimicrobial resistance.[10][12]
Key SAR Insights for Antimicrobial TMP Analogs:
-
The Diaminopyrimidine Ring: This moiety is crucial for mimicking the binding of the natural substrate, dihydrofolate, to the active site of DHFR.
-
The Trimethoxybenzyl Group: The 3,4,5-trimethoxy substitution is important for potent inhibition of bacterial DHFR. Modifications to this ring can impact selectivity between bacterial and human DHFR.[12]
-
Linker Modifications: Introducing different linkers between the diaminopyrimidine and trimethoxyphenyl moieties has been explored to enhance activity and overcome resistance.[12][13] For instance, the introduction of an amide bond has been shown to increase affinity for human DHFR, suggesting a potential for developing anticancer agents as well.[13]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for key assays used to evaluate the biological activity of trimethoxyphenyl analogs. These protocols are designed to be self-validating, with explanations for critical steps to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)[2][5][15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Trimethoxyphenyl analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the TMP analog stock solutions in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). c. Incubate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[18]
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the in vitro cytotoxicity (MTT) assay.
Protocol 2: Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[2][3]
Principle: The assembly of tubulin into microtubules causes an increase in light scattering, which can be monitored by measuring the change in absorbance over time at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
TMP analog stock solutions (in DMSO)
-
Positive control (e.g., colchicine or podophyllotoxin)[2][3]
-
Negative control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader
Step-by-Step Procedure:
-
Preparation: a. Pre-warm the microplate reader to 37°C. b. Prepare working solutions of the TMP analogs and controls in General Tubulin Buffer.
-
Assay Setup: a. On ice, add the following to each well of the 96-well plate:
-
5 µL of the test compound or control solution.
-
50 µL of ice-cold tubulin solution (e.g., 3 mg/mL in General Tubulin Buffer). b. Mix gently.
-
-
Initiation of Polymerization: a. Place the plate in the pre-warmed microplate reader. b. Immediately before starting the reading, add 5 µL of GTP solution (final concentration 1 mM) to each well.
-
Data Acquisition: a. Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: a. Plot the absorbance versus time for each concentration of the test compound and controls. b. The extent of inhibition is determined by comparing the maximum absorbance (Vmax) of the treated samples to the vehicle control. c. Calculate the percentage of inhibition: % Inhibition = (1 - (Vmax_treated / Vmax_control)) x 100 d. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of TMP analogs against DHFR.[19][20]
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human or bacterial DHFR enzyme[12]
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 50 mM KCl, 1 mM DTT)
-
TMP analog stock solutions (in DMSO)
-
Positive control (e.g., methotrexate or trimethoprim)[12]
-
96-well UV-transparent plates
-
Microplate reader capable of reading absorbance at 340 nm
Step-by-Step Procedure:
-
Reagent Preparation: a. Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. b. Prepare serial dilutions of the TMP analogs and controls in the assay buffer.
-
Assay Setup: a. To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
10 µL of the test compound or control solution
-
20 µL of DHFR enzyme solution b. Incubate at room temperature for 10-15 minutes.
-
-
Reaction Initiation: a. Start the reaction by adding a mixture of 10 µL DHF and 10 µL NADPH to each well.
-
Data Acquisition: a. Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot. b. Calculate the percentage of inhibition: % Inhibition = (1 - (Rate_treated / Rate_control)) x 100 c. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[18]
Logical Relationship of SAR Evaluation
Caption: Logical workflow for the evaluation of trimethoxyphenyl analogs.
Conclusion
The trimethoxyphenyl scaffold remains a highly valuable starting point for the development of novel therapeutic agents. A systematic approach to modifying the core structure, guided by the principles of structure-activity relationships, is crucial for enhancing potency and selectivity. The protocols provided in this guide offer a robust framework for the biological evaluation of newly synthesized TMP analogs, enabling researchers to generate reliable data to inform their drug discovery efforts. By combining rational design with rigorous experimental validation, the full therapeutic potential of this versatile chemical class can be realized.
References
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Zayed, I., Fayed, E., & Ali-El-Emam, A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link][2][9]
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Zayed, I., Fayed, E., & Ali-El-Emam, A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link][3]
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Kandeel, M., & Al-Taweel, A. M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link][19]
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Li, Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(22), 19869–19879. [Link][5]
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Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. [Link][1]
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NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link][14]
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Zayed, I., Fayed, E., & Ali-El-Emam, A. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed. [Link]
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Pinney, K. G., et al. (1999). Synthesis and evaluation of analogs of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 42(18), 3413–3415. [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link][15]
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Greene, L. M., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link][6]
-
Kumar, M., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino) -4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. RSC Publishing. [Link]
-
Wróbel, A., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. PMC. [Link][12]
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Millipore Sigma. (n.d.). Receptor Binding Assays. Millipore Sigma. [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link][17]
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Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis Online. [Link][8]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
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Singh, A., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. [Link]
-
Wróbel, A., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. [Link][10]
-
Wróbel, A., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. PMC. [Link][13]
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LibreTexts Biology. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. LibreTexts. [Link][18]
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Nussbaum, G., et al. (2021). Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E. MDPI. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
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Grogan, D. R., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7197–7201. [Link][4]
-
Sandhuja, M., et al. (2023). QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. PMC. [Link]
-
Magna Scientia. (2022). Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3. Magna Scientia. [Link]
-
Ferreira, R. J., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. [Link][7]
-
Kumar, M., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. PMC. [Link]
-
ResearchGate. (2025). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship. ResearchGate. [Link]
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Wróbel, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]
-
Aljamali, N. M., & Alsabri, I. K. A. (2020). Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents. Biomedical and Pharmacology Journal. [Link][11]
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ResearchGate. (n.d.). SAR of the more potent antimicrobial triazolopyrimidines. ResearchGate. [Link]
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Witek, K., et al. (2023). Triphenylphosphonium Analogs of Short Peptide Related to Bactenecin 7 and Oncocin 112 as Antimicrobial Agents. MDPI. [Link]
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Application Notes & Protocols: A Guide to Comparing the Potency of Combretastatin A-4 and its Analogs
Here is the detailed Application Note and Protocol for comparing the potency of combretastatin A-4 and its analogs.
Introduction: The Clinical Promise and Chemical Challenge of Combretastatin A-4
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the bark of the African bush willow Combretum caffrum, represents a class of highly potent antimitotic and anti-cancer agents.[1][2] Its significance in oncology stems from a powerful dual-action mechanism: direct cytotoxicity to cancer cells by inhibiting tubulin polymerization and a potent vascular-disrupting activity that selectively targets and collapses the blood vessels supplying solid tumors.[3][4][5] This latter effect leads to extensive ischemic necrosis at the core of tumors, a region often resistant to conventional therapies.[4][6]
Despite its profound efficacy, the clinical development of CA-4 has been hampered by two key limitations: poor aqueous solubility and the chemical instability of its biologically active (Z)- or cis-stilbene bridge, which can isomerize to the significantly less active (E)- or trans-isomer.[7][8] To overcome these hurdles, extensive medicinal chemistry efforts have focused on developing CA-4 analogs. These efforts aim to enhance solubility, improve the pharmacokinetic profile, and increase potency and stability. A prominent example is Fosbretabulin (CA-4P), a water-soluble phosphate prodrug of CA-4 that has undergone numerous clinical trials.[7][9][10][11] Other strategies involve replacing the unstable cis-alkene bridge with various heterocyclic scaffolds such as triazoles, pyrazoles, or imidazoles to lock the molecule in its active conformation.[12][13][14]
This guide provides a comprehensive framework and detailed protocols for researchers engaged in the preclinical evaluation of novel CA-4 analogs. We will delve into the core mechanism of action and present a suite of validated assays to systematically compare the potency of these compounds, ensuring a robust and reproducible assessment of their therapeutic potential.
The Dual Mechanism of Action: Microtubule Destabilization and Vascular Disruption
The anti-tumor efficacy of CA-4 and its analogs is rooted in their ability to interact with tubulin at the colchicine-binding site.[2][3][12] This interaction prevents the polymerization of α- and β-tubulin heterodimers into functional microtubules.
-
Antimitotic Effect: Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division.[15][16] By disrupting microtubule dynamics, CA-4 analogs cause cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[17][18]
-
Vascular-Disrupting Effect: The endothelial cells lining the immature vasculature of tumors are particularly sensitive to microtubule destabilization.[2][3] CA-4 induces rapid cytoskeletal changes in these cells, leading to a loss of cell shape, increased vascular permeability, and the collapse of the tumor's blood vessel network.[6] This "vascular shutdown" starves the tumor of oxygen and nutrients, causing widespread necrosis.[3]
The following diagram illustrates this dual mechanism.
Caption: Dual mechanism of Combretastatin A-4 analogs.
Experimental Design: A Multi-Assay Approach for Potency Profiling
A comprehensive evaluation of a CA-4 analog requires a tiered approach, moving from direct target engagement to cellular and functional outcomes. The following experimental workflow provides a robust strategy for characterizing and comparing novel compounds.
Caption: Tiered workflow for evaluating CA-4 analog potency.
Comparative Potency of CA-4 and Selected Analogs
Structure-activity relationship (SAR) studies have generated a wide array of analogs with varying potencies.[1][19] The tables below summarize reported inhibitory concentrations (IC₅₀) for CA-4 and representative analogs, providing a benchmark for new compound evaluation.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Description | Tubulin IC₅₀ (µM) | Reference(s) |
|---|---|---|---|
| Combretastatin A-4 (CA-4) | Lead Compound | 0.9 - 2.4 | [11][12][13] |
| Fosbretabulin (CA-4P) | Water-soluble prodrug | ~2.4 | [11] |
| Compound 7k | Pyrazole analog | 1.7 | [12] |
| Compound 13a | Benzofuran analog | 0.86 | [15] |
| Compound 3 | Triazole-thiol analog | 9.50 |[17] |
Table 2: Antiproliferative Activity (IC₅₀) Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Compound 13a | HepG2 | Liver | 1.31 | [15] |
| Compound 13a | A549 | Lung | 1.37 | [15] |
| Compound 3 | HepG2 | Liver | 6.35 | [17] |
| Triazole Analog | HT-29 | Colon | 0.0019 (1.9 nM) | [14] |
| Triazole Analog | A-549 | Lung | 0.0021 (2.1 nM) | [14] |
| Compound 1 & SU168 | PC-3 | Prostate | 0.0009 - 0.1085 | [20] |
| Compound 1 & SU168 | MDA-MB-231 | Breast | 0.0009 - 0.1085 |[20] |
Detailed Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
Principle: This assay measures the light scattered by microtubules as they form from purified tubulin heterodimers.[21] Inhibitors of polymerization, like CA-4, prevent the increase in absorbance at 340 nm. The assay is critical for confirming direct interaction with the molecular target.
Materials:
-
Lyophilized, >99% pure tubulin (from bovine or porcine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compounds (CA-4 analogs) and positive control (CA-4 or Paclitaxel for enhancers)
-
Vehicle control (e.g., DMSO)
-
Ice bucket, 96-well clear, flat-bottom plates
-
Temperature-controlled spectrophotometer (plate reader) capable of kinetic reads at 340 nm and maintaining 37°C.
Methodology:
-
Reagent Preparation (On Ice):
-
Reconstitute lyophilized tubulin in ice-cold GTB to a stock concentration of ~10 mg/mL. Clarify by centrifugation at >100,000 x g for 10 minutes at 4°C to remove aggregates. Determine protein concentration and keep on ice.
-
Prepare Tubulin Polymerization Buffer (TPB): GTB supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of your test compounds and controls in TPB at 10x the final desired concentration. The final DMSO concentration should be kept constant and low (<1%).
-
-
Assay Setup (On Ice):
-
In a pre-chilled 96-well plate on ice, add 10 µL of each 10x compound dilution (or vehicle/control) to triplicate wells.
-
Dilute the clarified tubulin stock to 3 mg/mL using ice-cold TPB. This is the working tubulin solution.
-
To initiate the reaction, add 90 µL of the working tubulin solution to each well containing the compound. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.[21]
-
Begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 60 minutes.
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax), which is the steepest slope of the linear portion of the curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).[22]
Protocol 2: Antiproliferative Activity (MTT Assay)
Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[23][24] The amount of formazan is proportional to the number of metabolically active, viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette, sterile reservoirs
-
Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.
Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000–10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of CA-4 analogs and controls in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control (100% viability) and wells with no cells as a background control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 10-20 µL of 5 mg/mL MTT solution to each well.[25]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[26]
-
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background.[23]
-
Data Analysis:
-
Subtract the average absorbance of the background (no cells) wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot percent viability versus log[concentration] and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA.[27] Since cells in G2/M have twice the DNA content (4N) of cells in G1 (2N), they will exhibit twice the fluorescence intensity when stained with PI. This allows for the detection of G2/M arrest induced by tubulin inhibitors.[27]
Materials:
-
Cancer cell line cultured in 6-well plates
-
Test compounds and controls
-
PBS, Trypsin-EDTA
-
Ice-cold 70% ethanol (for fixation)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer and analysis software (e.g., FlowJo).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compounds at concentrations around their IC₅₀ and 2x IC₅₀ for 18-24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the medium into a conical tube.
-
Wash the plate with PBS and add the wash to the same tube.
-
Trypsinize the adherent cells, neutralize with complete medium, and add them to the same conical tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[27]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 300-500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software to generate a DNA content histogram.
-
Gate out debris and cell doublets.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify accumulation in the G2/M phase.
Protocol 4: In Vitro Endothelial Tube Formation Assay
Principle: This assay assesses a key step in angiogenesis: the ability of endothelial cells to form capillary-like structures.[28] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (Matrigel). In the presence of anti-angiogenic compounds like CA-4 analogs, this tube formation is inhibited.[29]
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Basement membrane matrix (e.g., Matrigel)
-
Test compounds and controls
-
Starvation medium (basal medium with 0.5-1% FBS)
-
96-well plates (pre-chilled)
-
Inverted microscope with a camera.
Methodology:
-
Plate Coating:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in starvation medium containing the desired concentrations of your CA-4 analogs or controls.
-
Seed 1.5–2.0 x 10⁴ cells in 150 µL onto the surface of the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate at 37°C, 5% CO₂ for 4-12 hours.
-
Monitor the formation of capillary-like networks every few hours.
-
Capture images using an inverted microscope once the vehicle control has formed a robust network of tubes.
-
Data Analysis:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include: total tube length, number of nodes/junctions, and number of meshes.
-
Calculate the percent inhibition of these parameters for each treatment condition relative to the vehicle control.
-
Determine the IC₅₀ for inhibition of tube formation.
References
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Xu Q, Qi H, Sun M, Zuo D, Jiang X, Wen Z, et al. (2015) Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS One. [Link]
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Vicente-Blázquez, A., et al. (2025). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. [Link]
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Pettit, G. R. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports. [Link]
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Varun, B. U., et al. (2022). COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. ResearchGate. [Link]
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Beltrán, E., et al. (2021). Vascular Disruption Therapy as a New Strategy for Cancer Treatment. Cancers. [Link]
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Li, Y., et al. (2016). Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action. Bioconjugate Chemistry. [Link]
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Clinical Trials Arena. (2008). ASA404 Vascular Disrupting Agent for Solid Tumours. Clinical Trials Arena. [Link]
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Li, M., et al. (2016). The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Oncotarget. [Link]
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Viola, G., et al. (2016). Vascular disrupting activity of combretastatin analogues. Vascular Pharmacology. [Link]
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Vicente-Blázquez, A., et al. (2024). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. ResearchGate. [Link]
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van der Meer, J. G. M., et al. (2021). Combretastatin A-4-P: mechanisms of action at tumor level. ResearchGate. [Link]
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Rustin, G. J. S., et al. (2004). Combretastatin A4 phosphate. Expert Opinion on Investigational Drugs. [Link]
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Pandit, B., et al. (2006). Structure-activity-relationship studies of conformationally restricted analogs of combretastatin A-4 derived from SU5416. Bioorganic & Medicinal Chemistry. [Link]
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Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
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Salehi, B., et al. (2020). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. MDPI. [Link]
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Bar-Ziv, M., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments. [Link]
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metabolic stability of cyclobutane vs open-chain analogs
Topic: Enhanced Metabolic Stability of Cyclobutane-Containing Compounds vs. Their Open-Chain Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
In medicinal chemistry, achieving metabolic stability is a critical hurdle in the journey from a promising hit to a viable drug candidate. A significant strategy that has gained traction is the incorporation of small, strained ring systems to enhance a molecule's pharmacokinetic profile. Among these, the cyclobutane moiety has emerged as a particularly effective structural motif. This guide provides an in-depth exploration of the principles underlying the enhanced metabolic stability of cyclobutane-containing compounds compared to their more flexible open-chain analogs. We delve into the unique physicochemical properties of the cyclobutane ring and present detailed, field-proven protocols for the quantitative assessment of metabolic stability using in vitro models, including human liver microsome and plasma stability assays.
The Strategic Advantage of Cyclobutane in Drug Design
The inclusion of a cyclobutane ring in a drug candidate is a deliberate design choice aimed at overcoming common metabolic liabilities. Unlike conformationally flexible open-chain structures, the cyclobutane motif imparts a degree of rigidity and three-dimensionality that can profoundly influence a molecule's interaction with metabolic enzymes.[1][2]
1.1. Mechanistic Basis for Enhanced Stability
The superior metabolic stability of cyclobutyl compounds over their linear counterparts stems from several key physicochemical properties:
-
Conformational Rigidity: Open-chain alkyl groups can rotate freely around their carbon-carbon bonds, allowing them to adopt numerous conformations. This flexibility increases the likelihood of presenting a "metabolically soft spot"—typically a C-H bond susceptible to oxidation—in the active site of a metabolic enzyme like Cytochrome P450 (CYP).[3] The cyclobutane ring, by contrast, is conformationally constrained.[2] Its puckered geometry locks the attached pharmacophore into a specific orientation, which may be unfavorable for binding to the catalytic site of metabolic enzymes, thus reducing the rate of degradation.[1][4]
-
Steric Shielding: The rigid, three-dimensional structure of the cyclobutane ring can act as a "metabolic shield."[1] It can sterically hinder adjacent, metabolically labile functional groups, physically blocking access for enzymes that would otherwise modify and clear the compound from circulation.[5] For example, a vulnerable ester or amide linkage positioned near a cyclobutane ring may be protected from plasma hydrolases.
-
Altered Bond Properties & Ring Strain: The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol) due to its deviation from the ideal tetrahedral bond angle of 109.5°.[4][6][7][8] This strain influences the hybridization of its carbon atoms, giving the C-H bonds more s-character.[4] This can increase the C-H bond dissociation energy, making it more difficult for oxidative enzymes like CYPs to abstract a hydrogen atom—the rate-limiting first step in many metabolic transformations. While highly strained, the cyclobutane ring is relatively inert compared to the more reactive cyclopropane, striking a balance between stability and unique conformational properties.[4][9]
The following diagram illustrates the fundamental difference in metabolic susceptibility between a flexible open-chain analog and its rigid cyclobutane-containing counterpart.
Caption: General workflow for in vitro metabolic stability assays.
Experimental Protocols
The following protocols provide a standardized framework for comparing the metabolic stability of a cyclobutane-containing compound and its open-chain analog.
3.1. Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol assesses Phase I metabolic stability.
A. Materials & Reagents
-
Test Compounds & Analog: 10 mM stock solutions in DMSO
-
Pooled Human Liver Microsomes (HLM): e.g., from a commercial supplier (20 mg/mL stock)
-
NADPH Regenerating System (e.g., NADPH-A/B solutions)
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
Positive Control Compounds: Verapamil (high turnover), Dextromethorphan (moderate turnover) [10]* Termination Solution: Acetonitrile (ACN), chilled, containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation and collection plates
B. Assay Procedure
-
Thaw Reagents: Thaw HLM and NADPH solutions at 37°C and immediately place on ice. [10][11]Thaw test compounds at room temperature.
-
Prepare HLM Working Solution: Dilute the HLM stock to a 1 mg/mL working concentration in cold 100 mM potassium phosphate buffer. Keep on ice.
-
Prepare Incubation Plate: In a 96-well plate, add buffer and the HLM working solution. Pre-incubate the plate at 37°C for 5-10 minutes. The final protein concentration should be 0.5 mg/mL. [12][13]4. Initiate Reaction: Add the test compounds, analog, and controls to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%. [10]To initiate the metabolic reaction, add the NADPH regenerating system. [12]5. Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the cold ACN/IS Termination Solution. [12][13]The 0-minute sample is taken immediately after adding the compound, before significant metabolism occurs.
-
Sample Processing: After the final time point, seal the collection plate, vortex thoroughly, and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard.
C. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
3.2. Protocol 2: Plasma Stability Assay
This protocol assesses stability against hydrolytic enzymes in plasma.
A. Materials & Reagents
-
Test Compounds & Analog: 10 mM stock solutions in DMSO
-
Pooled Human Plasma (with anticoagulant, e.g., K2EDTA), thawed at 37°C
-
Positive Control: Procaine or Tetracaine (compounds known to be rapidly hydrolyzed) [15]* Negative Control: Propranolol (stable compound) [15]* Termination Solution: Acetonitrile (ACN), chilled, with a suitable internal standard (IS).
-
96-well plates
B. Assay Procedure
-
Prepare Incubation Plate: Dispense plasma into the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compounds, analog, and controls to the plasma to achieve a final concentration of 1 µM. [16]3. Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3 volumes of the cold ACN/IS Termination Solution. [17][15]4. Sample Processing & Analysis: Follow steps 6 and 7 from the HLM protocol.
C. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
From this data, the half-life (t½) can be calculated as described in the HLM protocol if significant degradation is observed.
Data Interpretation: A Comparative Example
The goal is to demonstrate a significant increase in stability for the cyclobutane analog.
| Compound ID | Structure | HLM t½ (min) | HLM CLint (µL/min/mg) | Plasma Stability (% Remaining @ 120 min) |
| Cmpd-OA | Open-Chain Analog | 8 | 86.6 | 12% |
| Cmpd-CB | Cyclobutane Analog | > 60 | < 11.6 | 98% |
| Verapamil | Control | 11 | 63.0 | > 95% |
| Procaine | Control | N/A | N/A | < 5% |
Analysis of Results:
-
Cmpd-OA (Open-Chain): This compound is rapidly cleared in HLM (t½ = 8 min), indicating high susceptibility to CYP-mediated metabolism. [14]It is also highly unstable in plasma, suggesting it contains a labile ester or amide bond. This compound would likely have poor in vivo exposure.
-
Cmpd-CB (Cyclobutane): The incorporation of the cyclobutane ring resulted in a dramatic improvement in metabolic stability. The half-life in HLM is greater than 60 minutes, classifying it as a stable compound. [18][19]It is also stable in plasma. This profile suggests the cyclobutane moiety successfully shielded the metabolic soft spots, making Cmpd-CB a much more promising candidate for in vivo studies. [2]
Conclusion
The strategic incorporation of a cyclobutane ring is a powerful tool in medicinal chemistry to mitigate metabolic liabilities. [1][20]Its inherent rigidity and ability to act as a steric shield can effectively block enzymatic degradation pathways that readily clear more flexible open-chain analogs. The in vitro protocols described herein provide a robust and quantitative framework for evaluating the success of this strategy. By comparing the metabolic profiles of cyclobutane-containing molecules against their linear counterparts, researchers can make data-driven decisions to advance drug candidates with more favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
-
de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202100663. Available from: [Link]
-
Lindmark, B., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Protocols.io (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available from: [Link]
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]
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de Witte, W., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]
-
Merck Millipore (n.d.). Metabolic Stability Assays. Merck Millipore. Available from: [Link]
-
Mykhailiuk, P.K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]
-
Cyprotex (n.d.). Plasma Stability. Evotec. Available from: [Link]
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Domainex (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Mercell (n.d.). metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
Mykhailiuk, P.K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available from: [Link]
-
Throup, A., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available from: [Link]
-
Domainex (n.d.). Plasma Stability Assay. Domainex. Available from: [Link]
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Bienta (n.d.). Plasma Stability Assay. bienta.net. Available from: [Link]
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BioDuro (n.d.). ADME Plasma Stability Assay. BioDuro. Available from: [Link]
-
Fiveable (2025). Stability of Cycloalkanes: Ring Strain. Fiveable. Available from: [Link]
-
Charnwood Discovery (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Request PDF (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available from: [Link]
-
Master Organic Chemistry (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]
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Throup, A., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC. Available from: [Link]
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OpenOChem Learn (n.d.). Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. Available from: [Link]
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Cuquerella, M.C., et al. (2012). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Available from: [Link]
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Corning Life Sciences (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available from: [Link]
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Szafrański, K., & Giebułtowicz, J. (2019). Metabolic stability and its role in the discovery of new chemical entities. Postepy Higieny i Medycyny Doswiadczalnej. Available from: [Link]
-
ResearchGate (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]
-
Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
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Al-Harrasi, A., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available from: [Link]
-
Smith, T. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Available from: [Link]
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Quora (2018). Why are cycloalkanes less stable than an alkanes?. Quora. Available from: [Link]
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Chemistry LibreTexts (2022). 1.3.2: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available from: [Link]
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Wang, H., & Li, M. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology. Available from: [Link]
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Wang, J., et al. (2019). Enzymatic Construction of Highly Strained Carbocycles. PMC. Available from: [Link]
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Designing Hybrid Molecules with 1,2,4-Triazole and Cyclobutane Scaffolds: A Guide to Synthesis and Biological Evaluation
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single hybrid molecule is a powerful approach to developing novel therapeutic agents.[1] This application note details a comprehensive methodology for the design, synthesis, and biological evaluation of hybrid molecules integrating the 1,2,4-triazole and cyclobutane scaffolds. The 1,2,4-triazole ring is a well-established "privileged structure" in drug discovery, forming the core of numerous antifungal, anticancer, antiviral, and antibacterial agents.[2][3] Its metabolic stability, capacity for hydrogen bonding, and role as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Concurrently, the cyclobutane ring, a strained carbocycle, has garnered increasing interest. Its incorporation into molecular frameworks can impart conformational rigidity, enhance binding affinity to biological targets, and improve metabolic stability.[4] Natural and synthetic compounds containing a cyclobutane moiety have demonstrated a range of biological activities, including antimicrobial and anticancer properties.
The rationale for hybridizing these two scaffolds is to create a new chemical entity with potentially synergistic or enhanced biological activity. The 1,2,4-triazole can serve as a versatile anchor for interacting with biological targets, while the cyclobutane unit can modulate the molecule's three-dimensional structure and physicochemical properties, potentially leading to improved efficacy and a unique pharmacological profile. This guide provides detailed protocols for the synthesis of a representative hybrid molecule, its characterization, and its subsequent evaluation for antimicrobial and anticancer activities.
Synthetic Strategy and Protocols
The synthetic approach outlined below focuses on the formation of a stable amide linkage between a functionalized 1,2,4-triazole and a cyclobutane derivative. This is a robust and widely employed reaction in medicinal chemistry.[5] Specifically, we will describe the synthesis of N-(5-phenyl-4H-1,2,4-triazol-3-yl)cyclobutanecarboxamide.
Overall Synthetic Workflow
The synthesis is a multi-step process beginning with the preparation of the key intermediates: 3-substituted-4-amino-1,2,4-triazole and cyclobutanecarbonyl chloride. These intermediates are then coupled to form the final hybrid molecule.
Caption: Synthetic workflow for the 1,2,4-triazole-cyclobutane hybrid molecule.
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of the aminotriazole intermediate.
Materials:
| Reagent | CAS Number | Supplier |
| Benzoic acid | 65-85-0 | Sigma-Aldrich |
| Hydrazine hydrate | 7803-57-8 | Sigma-Aldrich |
| Carbon disulfide | 75-15-0 | Sigma-Aldrich |
| Potassium hydroxide | 1310-58-3 | Sigma-Aldrich |
| Ethanol | 64-17-5 | Fisher Scientific |
Procedure:
-
Synthesis of Benzoyl Hydrazide: A mixture of benzoic acid (0.1 mol) and hydrazine hydrate (0.2 mol) is heated at reflux for 6 hours. The excess hydrazine hydrate is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield benzoyl hydrazide.
-
Synthesis of Potassium dithiocarbazinate: To a solution of potassium hydroxide (0.1 mol) in ethanol (100 mL), add benzoyl hydrazide (0.1 mol) with stirring. Then, add carbon disulfide (0.12 mol) dropwise while keeping the temperature below 30°C. Stir the mixture for 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.
-
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate (0.1 mol) is suspended in water (100 mL), and hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 8-10 hours until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 2: Synthesis of N-(5-phenyl-4H-1,2,4-triazol-3-yl)cyclobutanecarboxamide
This protocol details the amide coupling reaction to form the final hybrid molecule.
Materials:
| Reagent | CAS Number | Supplier |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 10219-54-2 | TCI Chemicals |
| Cyclobutanecarboxylic acid | 3721-95-7 | Sigma-Aldrich |
| Thionyl chloride | 7719-09-7 | Sigma-Aldrich |
| Pyridine | 110-86-1 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific |
Procedure:
-
Synthesis of Cyclobutanecarbonyl chloride: To a solution of cyclobutanecarboxylic acid (0.05 mol) in dry dichloromethane (50 mL), add thionyl chloride (0.06 mol) dropwise at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude cyclobutanecarbonyl chloride, which is used in the next step without further purification.
-
Amide Coupling: A solution of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.05 mol) in dry pyridine (50 mL) is cooled to 0°C. To this, a solution of cyclobutanecarbonyl chloride (0.05 mol) in dry dichloromethane (20 mL) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is poured into ice-cold water (200 mL). The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-(5-phenyl-4H-1,2,4-triazol-3-yl)cyclobutanecarboxamide.
Characterization of the Hybrid Molecule
The structure and purity of the synthesized hybrid molecule should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Biological Evaluation Protocols
The synthesized hybrid molecule can be screened for its potential antimicrobial and anticancer activities using the following established protocols.
Protocol 3: Antimicrobial Susceptibility Testing
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the hybrid molecule against a panel of pathogenic bacteria and fungi using the broth microdilution method.[6][7][8][9]
Materials:
| Item | Description |
| Test Microorganisms | e.g., Staphylococcus aureus, Escherichia coli, Candida albicans |
| Culture Media | Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi |
| 96-well microtiter plates | Sterile, flat-bottomed |
| Test Compound | Stock solution in DMSO |
| Positive Control | e.g., Ciprofloxacin for bacteria, Fluconazole for fungi |
| Negative Control | DMSO |
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (approximately 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate culture medium in a 96-well plate. The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include wells with inoculum and culture medium only (growth control), culture medium only (sterility control), and positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
| Item | Description |
| Cancer Cell Lines | e.g., MCF-7 (breast), A549 (lung), HCT116 (colon) |
| Culture Medium | DMEM or RPMI-1640 with 10% FBS |
| 96-well microtiter plates | Sterile, flat-bottomed |
| Test Compound | Stock solution in DMSO |
| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |
| Solubilizing Agent | DMSO or acidified isopropanol |
| Positive Control | e.g., Doxorubicin |
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway
The potential mechanism of action for a novel anticancer agent often involves the modulation of specific signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted by a 1,2,4-triazole-cyclobutane hybrid molecule.
Caption: Hypothetical signaling pathway inhibited by the hybrid molecule.
Conclusion
This application note provides a detailed framework for the rational design, synthesis, and biological evaluation of novel hybrid molecules combining the 1,2,4-triazole and cyclobutane scaffolds. The protocols provided are based on established and reliable methodologies in medicinal chemistry and chemical biology. The successful synthesis and evaluation of such hybrids could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749–1755.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). Current Chemistry Letters, 9(3), 131-138.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
- Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2016). OncoTargets and Therapy, 9, 527–533.
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). Growing Science. Retrieved February 19, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]
- 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (2013). Letters in Organic Chemistry, 10(10), 716-732.
- 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. (2016). Farmacia, 64(4), 549-553.
-
cyclobutylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from [Link]
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 888299.
-
Direct Amide Formation Between Carboxylic Acids and Amines. (2012). Durham University. Retrieved February 19, 2026, from [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013). Tetrahedron Letters, 54(14), 1807-1810.
- Cyclobutanes in Small-Molecule Drug Candidates. (2019). Journal of Medicinal Chemistry, 62(17), 7759-7783.
- Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry, 18(9), 105263.
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 4878.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of the Indian Chemical Society, 100(7), 101015.
Sources
- 1. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pdb.apec.org [pdb.apec.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
Application Note: Molecular Docking of Cyclobutane Derivatives into Tubulin (Colchicine Binding Site)
[1]
Introduction & Scientific Rationale
The Challenge: Conformational Instability in Microtubule Targeting Agents
Microtubule Targeting Agents (MTAs) are a cornerstone of cancer chemotherapy. Among them, Combretastatin A-4 (CA-4) is a potent vascular disrupting agent that binds to the Colchicine Binding Site (CBS) of
The Solution: Cyclobutane as a Rigid Bioisostere
Replacing the flexible ethene bridge of CA-4 with a cyclobutane ring offers a robust medicinal chemistry strategy. The cyclobutane scaffold serves two functions:
-
Conformational Locking: It rigidly freezes the aromatic rings in a specific spatial arrangement (cis- or trans-oriented), preventing in vivo isomerization.
-
Metabolic Stability: The saturated ring is resistant to oxidative metabolism compared to the olefinic bridge.
This Application Note provides a validated protocol for the molecular docking of cyclobutane-fused derivatives into the tubulin CBS. It addresses the specific challenges of docking small, strained rings and stereoselective binding.
Computational Workflow Overview
The following diagram outlines the critical path for accurate docking of cyclobutane derivatives.
Figure 1: End-to-end computational workflow. Note the emphasis on DFT optimization for the ligand to correctly model cyclobutane ring strain.
Detailed Protocols
Phase 1: Ligand Preparation (The Stereochemistry Check)
Cyclobutane rings are not flat; they exist in a "puckered" conformation. Standard force fields (like MMFF94) often underestimate the energy barrier of this puckering.
-
Structure Generation: Draw both cis- and trans-1,2-diarylcyclobutane isomers.
-
Geometry Optimization (Critical):
-
Do not rely solely on molecular mechanics.
-
Perform a DFT optimization (e.g., B3LYP/6-31G*) using software like Gaussian or ORCA to obtain the correct puckering angle (
20-30°). -
Why? An incorrect puckering angle will cause steric clashes with the narrow CBS pocket.
-
-
Charge Calculation: Assign Gasteiger partial charges.
-
File Format: Convert optimized structures to .pdbqt (for Vina) or .mol2 (for Gold/Glide).
Phase 2: Protein Preparation
The CBS is located at the interface of
-
PDB Selection:
-
PDB ID: 1SA0 (Tubulin-Colchicine complex) - The Gold Standard.
-
PDB ID: 4O2B (Tubulin-CA4 complex) - Better for CA-4 analogs.
-
-
Cleaning:
-
Remove solvent molecules and co-factors (keep GTP/GDP/Mg2+ if they are >15Å away, but usually, for CBS docking, stripping them is acceptable to simplify).
-
Crucial: Ensure chains A (
-tubulin) and B ( -tubulin) are both present.[2] The CBS is an interfacial site.
-
-
Protonation: Add polar hydrogens assuming pH 7.4.
-
Minimization: Perform a restrained minimization (RMSD < 0.3 Å) to relax side chains without disturbing the backbone.
Phase 3: Grid Generation & Docking
The CBS is a hydrophobic pocket with specific "anchor" points.
-
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
-
Grid Center (Coordinates based on 1SA0):
-
X: 116.0, Y: 88.0, Z: 6.0 (Approximate; center on the co-crystallized colchicine ligand).
-
-
Grid Size:
Å. (Keep it tight to prevent ligands drifting into the GTP binding site). -
Exhaustiveness: Set to 32 or higher (default is 8) to ensure the search algorithm navigates the cyclobutane constraints effectively.
Phase 4: Interaction Mapping (The "Butterfly" Mode)
Successful cyclobutane inhibitors mimic the "butterfly" shape of twisted biphenyls.
Figure 2: Interaction map of the Colchicine Binding Site. Ring A (Trimethoxybenzene) anchors into Pocket A, while the cyclobutane scaffold orients Ring B.
Data Analysis & Interpretation
When analyzing results, do not look at Binding Affinity alone. You must filter by Pose Geometry .
Comparative Data Table (Hypothetical Validation Data)
| Compound | Configuration | Binding Energy (kcal/mol) | RMSD to Crystal Ligand (Å) | Key Interaction (Cys241) |
| Colchicine (Ref) | N/A | -9.8 | 0.0 (Ref) | H-Bond (Sidechain) |
| CA-4 | cis-stilbene | -9.2 | 1.2 | Hydrophobic |
| CB-Analog-1 | cis-cyclobutane | -9.4 | 1.1 | Maintained |
| CB-Analog-2 | trans-cyclobutane | -7.1 | 3.4 | Lost (Clash) |
Interpretation:
-
The Stereochemical Filter: Note how the trans-cyclobutane (CB-Analog-2) shows significantly weaker affinity (-7.1 kcal/mol) and high RMSD. The linear geometry of the trans-isomer prevents the "butterfly" fit required for the CBS.
-
Bioisosteric Success: The cis-cyclobutane (CB-Analog-1) mimics the affinity of CA-4 (-9.2 vs -9.4), confirming the scaffold is a valid replacement.
Troubleshooting & Expert Tips
-
The "Flat Ring" Error: If your docked poses show a flat cyclobutane ring, your ligand preparation failed. Cyclobutane must be puckered (~28°). Re-run DFT optimization.
-
Cys241 Flexibility: Cys241 is a critical residue. In rigid docking, it may block bulky derivatives.
-
Solution: Use Flexible Residue Docking in Vina, allowing the Cys241 side chain to rotate.
-
-
Validation: Always re-dock the native ligand (Colchicine or CA-4) from the PDB. If the RMSD > 2.0 Å, your grid box or parameters are incorrect.
References
-
PDB Entry 1SA0: Ravelli, R. B., et al. (2004).[3] Structure of tubulin in complex with colchicine.[1][2][4][5][6][7][8][9] Nature. [Link]
-
Cyclobutane Bioisosteres: Wang, Z., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. European Journal of Medicinal Chemistry. [Link]
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
-
Tubulin Binding Sites: Steinmetz, M. O., & Prota, A. E. (2018). Microtubule-targeting agents: strategies to hijack the cytoskeleton. Trends in Cell Biology. [Link]
Sources
- 1. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwPDB: pdb_00001sa0 [wwpdb.org]
- 4. PDBe Connect Pages [ebi.ac.uk]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Cyclobutanes
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Mono-Alkylated Impurities
Welcome to the technical support center for cyclobutane synthesis. As a Senior Application Scientist, I've designed this guide to address a common challenge in the synthesis of polysubstituted cyclobutanes: the formation of mono-alkylated impurities when a di- or higher-substituted product is the target. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during the synthesis of polysubstituted cyclobutanes, focusing on the crucial alkylation steps.
Q1: My reaction is yielding a significant amount of mono-alkylated product alongside my desired di-alkylated cyclobutane. What are the primary factors controlling this selectivity?
A1: The ratio of mono- to di-alkylated product is primarily governed by the principles of kinetic versus thermodynamic control .[1][2]
-
Kinetic Control: This regime favors the fastest-forming product, which is often the mono-alkylated species. The reaction is typically run at low temperatures with a strong, sterically hindered base, and for a shorter duration. These conditions make the initial deprotonation and subsequent alkylation effectively irreversible.
-
Thermodynamic Control: This pathway leads to the most stable product, which is often the more substituted di-alkylated cyclobutane. Achieving thermodynamic control requires reversible reaction conditions, typically facilitated by higher temperatures, longer reaction times, and weaker bases that allow for equilibrium to be established.
Understanding which regime your current protocol favors is the first step in troubleshooting. If you are observing a high proportion of mono-alkylated impurity, your reaction is likely under kinetic control.
Q2: How can I adjust my reaction conditions to favor the formation of the di-alkylated product?
A2: To shift the selectivity towards the di-alkylated product, you need to promote thermodynamic control. Here are several parameters you can adjust:
-
Choice of Base: Instead of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), which favors the kinetic enolate, consider a weaker base such as sodium ethoxide or potassium tert-butoxide in a protic solvent.[3] This allows for reversible enolate formation and equilibration to the more stable, substituted enolate, which then leads to the di-alkylated product.
-
Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium.[1][4] However, be mindful of potential side reactions at higher temperatures.
-
Reaction Time: Longer reaction times are crucial for thermodynamic control, as they allow the initially formed kinetic product to revert to the starting material and then form the more stable thermodynamic product.[1][2]
-
Stoichiometry: Ensure you are using a sufficient excess of the alkylating agent to drive the reaction towards di-alkylation. However, an excessive amount can lead to other impurities. Careful optimization of the stoichiometry is key.
Q3: I am attempting a sequential di-alkylation with two different alkyl groups. How can I ensure the second alkylation occurs efficiently without side reactions?
A3: Sequential di-alkylation requires careful planning and execution. The use of directing groups can be highly effective in controlling the regioselectivity of the second alkylation. A directing group can pre-organize the substrate and the catalyst to facilitate C-H activation at a specific position, enabling the controlled installation of the second alkyl group.[5][6]
Furthermore, consider the electronic nature of your substituents. An electron-donating group from the first alkylation can activate the ring for the second electrophilic substitution, while an electron-withdrawing group will deactivate it.[7][8] Understanding these substituent effects is crucial for designing a successful sequential alkylation strategy.
Q4: Are there any specific synthetic strategies that are inherently better for producing polysubstituted cyclobutanes with minimal mono-alkylated impurities?
A4: Yes, certain strategies are designed to build complexity in a more controlled manner. For instance, [2+2] cycloaddition reactions are a powerful tool for forming the cyclobutane ring with pre-defined substitution patterns.[9][10][11][12] By choosing appropriately substituted alkenes for the cycloaddition, you can often bypass the need for post-synthesis alkylations that can lead to mixtures of products.
Another advanced strategy involves C-H functionalization, where existing C-H bonds on a cyclobutane core are selectively converted to C-C or C-X bonds.[5][6] This approach, often guided by a directing group, allows for the sequential and regioselective introduction of substituents, offering excellent control over the final product's structure.
Experimental Protocols
Here are detailed protocols for both kinetically and thermodynamically controlled mono-alkylation of a generic cyclobutanone, which can be adapted for di-alkylation by adjusting stoichiometry and reaction conditions.
Protocol 1: Kinetically Controlled Mono-Alkylation of Cyclobutanone
This protocol is designed to favor the formation of the less substituted (kinetic) enolate and subsequent mono-alkylation.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Cyclobutanone
-
Alkylating agent (e.g., methyl iodide)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution for 30 minutes at -78 °C to form LDA.
-
Slowly add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.
-
Add the alkylating agent (1.05 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Thermodynamically Controlled Mono-Alkylation of Cyclobutanone
This protocol promotes the formation of the more stable (thermodynamic) enolate, which is a prerequisite for controlled di-alkylation.
Materials:
-
Sodium ethoxide
-
Absolute ethanol
-
Cyclobutanone
-
Alkylating agent (e.g., methyl iodide)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Cool the solution in an ice bath and add cyclobutanone (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 2-3 hours to facilitate equilibration to the thermodynamic enolate.
-
Cool the mixture again in an ice bath and add the alkylating agent (1.05 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight to ensure completion.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The choice of base and temperature are critical in controlling the selectivity of alkylation. The following table summarizes the expected outcomes under different conditions.
| Parameter | Kinetic Control | Thermodynamic Control | Primary Product |
| Base | Strong, hindered (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) | Mono-alkylated (less substituted) |
| Temperature | Low (-78 °C) | Higher (Room Temp. or reflux) | Di-alkylated (more stable) |
| Reaction Time | Short | Long | Di-alkylated (more stable) |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol) | Varies with other conditions |
Visualizing Reaction Control
The following diagrams illustrate the concepts of kinetic versus thermodynamic control and a typical experimental workflow for cyclobutane alkylation.
Caption: Kinetic vs. Thermodynamic Pathways in Cyclobutane Alkylation.
Caption: General Workflow for Cyclobutane Alkylation.
References
- Bellus, D., & Ernst, B. (2004). Cyclobutanes. In Science of Synthesis (Vol. 20, pp. 1027-1134). Thieme.
- Conner, M. L., & Brown, M. K. (2016). A [2+ 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions. The Journal of Organic Chemistry, 81(17), 8050-8060.
- Du, J., & Yoon, T. P. (2009). A diverse range of unsymmetrical tri-and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities using an efficient [2+ 2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium (II) photocatalyst. Journal of the American Chemical Society, 131(41), 14604-14606.
- Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Ru (bipy) 3Cl2 is a visible light photocatalyst for [2+ 2] enone cycloadditions. Journal of the American Chemical Society, 130(39), 12886-12887.
- Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically pure cyclobutane derivatives and their use in organic synthesis. Chemical reviews, 103(4), 1449-1484.
- Li, G., & Gevorgyan, V. (2018). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
- Molander, G. A., & Gormisky, P. E. (2008). Suitable conditions enable the Suzuki-Miyaura coupling reaction of potassium cyclopropyl-and cyclobutyltrifluoroborates in moderate to excellent yield with electron-rich, electron-poor, and hindered aryl chlorides to give various substituted aryl cyclopropanes and cyclobutanes. The Journal of organic chemistry, 73(19), 7481-7485.
- Ning, X., Chen, Y., Hu, F., & Xia, Y. (2021). Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides provide structurally diversified products including cyclobutenes, methylenecyclobutanes, and conjugated dienes in very good yields. Organic letters, 23(21), 8348-8352.
- Wang, Y. M., Bruno, N. C., Placeres, A. L., Zhu, S., & Buchwald, S. L. (2015). A copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes enables the synthesis of enantioenriched cyclobutanes, cyclopentanes, indanes, and six-membered N-and O-heterocycles. Journal of the American Chemical Society, 137(33), 10524-10527.
-
Wikipedia contributors. (2023, December 19). Thermodynamic versus kinetic reaction control. In Wikipedia, The Free Encyclopedia. Retrieved February 18, 2026, from [Link]
- Yagci, B. B., Munir, B., Zorlu, Y., & Türkmen, Y. E. (2023). The use of 1, 8-dihydroxynaphthalene as a covalent template enables highly selective photochemical reactions in the solid state between cinnamic acid derivatives to provide β-truxinic acid analogues as single diastereomers in high yields. Synthesis, 55(23), 3777-3792.
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. Retrieved February 18, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved February 18, 2026, from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved February 18, 2026, from [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. baranlab.org [baranlab.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Purification of 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile
Introduction
This guide addresses the purification challenges associated with 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile , a sterically congested quaternary nitrile often synthesized via the double alkylation of 3,4,5-trimethoxyphenylacetonitrile.
The purification of this compound is complicated by two main factors:
-
The "Trimethoxy" Effect: The electron-donating nature and lipophilicity of the three methoxy groups often lead to viscous oils that resist crystallization compared to their halogenated analogs (e.g., the sibutramine intermediate).
-
Cyclization Efficiency: The formation of the four-membered ring is kinetically slower than the initial alkylation, leading to persistent mono-alkylated impurities (e.g., 5-bromo-2-arylpentanenitrile).
This document provides a decision-based troubleshooting framework, validated protocols, and impurity profiling strategies.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark, viscous oil that refuses to crystallize. Is this normal?
Analysis: Yes, this is common. The 3,4,5-trimethoxy motif disrupts crystal lattice packing compared to planar mono-substituted aromatics. Additionally, residual solvent (DMSO/DMF) or the presence of the mono-alkylated intermediate acts as a potent plasticizer, preventing solidification.
Corrective Action:
-
Check Purity: Run a TLC (Hexane:EtOAc 4:1). If you see a trailing spot just below the product, you likely have the mono-alkylated impurity.
-
Remove Solvent: Ensure complete removal of high-boiling solvents (DMF/DMSO) using a lyophilizer or high-vacuum rotary evaporation at 60°C.
-
Trituration: Do not attempt direct recrystallization yet. Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane until cloudy. Scratch the flask walls to induce nucleation.
Q2: I see a persistent impurity at R_f ~0.45 (close to product). What is it?
Analysis: This is likely the starting material (3,4,5-trimethoxyphenylacetonitrile) .[1]
-
Cause: Incomplete deprotonation or insufficient alkylating agent (1,3-dibromopropane).
-
Chemical Logic: The starting material is less lipophilic than the product (which has the cyclobutane ring) but more lipophilic than the mono-alkylated bromide.
Removal Strategy:
-
Chemical Wash: The starting material has an acidic
-proton ( ). Wash the organic layer with 10% aqueous NaOH during workup. This deprotonates unreacted starting material, pushing it into the aqueous phase as a carbanion/enolate, while the quaternary product (no acidic protons) remains in the organic phase.
Q3: The product color is turning yellow/orange during distillation. Why?
Analysis: Thermal decomposition.
-
Mechanism: Quaternary nitriles can undergo thermal elimination or rearrangement at temperatures >150°C. The trimethoxy ring is electron-rich and susceptible to oxidation.
-
Solution: Switch from standard vacuum distillation to Kugelrohr distillation or Wiped Film Evaporation . Ensure vacuum pressure is <0.5 mmHg to keep the boiling point below 140°C.
Part 2: Impurity Profiling & Management
Understanding the reaction pathway is critical for purification. The synthesis typically involves a double alkylation.
Figure 1: Reaction pathway showing the origin of critical impurities.[2] Note that the second step (cyclization) is the rate-determining step, often leading to residual Impurity A.
Part 3: Validated Purification Protocols
Protocol A: High-Purity Crystallization (For Solids)
Applicability: If the crude material is >85% pure and solidifies upon trituration.
Solvent System: Isopropanol (IPA) / Hexane or Ethanol / Water.
-
Dissolution: Dissolve 10 g of crude solid in 40 mL of boiling Isopropanol (IPA).
-
Hot Filtration: Filter the hot solution through a sintered glass funnel to remove inorganic salts (NaBr/KBr).
-
Co-Solvent Addition: While maintaining boiling, slowly add Hexane dropwise until a persistent turbidity is observed (approx. 10-15 mL).
-
Clarification: Add 1-2 mL of IPA to clear the solution.
-
Cooling: Allow to cool to room temperature slowly (2 hours), then refrigerate at 4°C overnight.
-
Note: Rapid cooling will trap the "oily" impurities.
-
-
Collection: Filter crystals and wash with cold Hexane:IPA (9:1).
Protocol B: Vacuum Distillation (For Oils)
Applicability: For large-scale purification (>20g) where crystallization fails.
| Parameter | Specification | Reason |
| Vacuum Pressure | < 0.5 mmHg (High Vacuum) | Essential to lower bp below decomposition threshold. |
| Bath Temperature | 130°C - 150°C | Monitor closely; do not exceed 160°C. |
| Head Temperature | ~115°C - 125°C | Collection range (dependent on exact vacuum). |
| Apparatus | Short-path or Kugelrohr | Minimizes thermal residence time. |
Procedure:
-
Degas the crude oil under vacuum at room temperature for 30 minutes to remove volatile solvents.
-
Slowly ramp temperature. Collect the "forerun" (lower boiling impurities) separately.
-
The main fraction should be a clear, colorless to pale yellow viscous oil.
Protocol C: Flash Column Chromatography (High Purity)
Applicability: For small scale (<5g) or difficult separations.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient elution.
-
Equilibration: Start with 100% Hexane (or Petroleum Ether).
-
Loading: Load crude as a concentrated solution in DCM or Toluene (avoid loading in EtOAc).
-
Gradient:
-
0-5% EtOAc/Hexane (2 CV): Elutes non-polar hydrocarbons.
-
5-10% EtOAc/Hexane (5 CV): Elutes Starting Material (if present).
-
10-20% EtOAc/Hexane (10 CV): Elutes Target Product .
-
50% EtOAc/Hexane: Elutes Mono-alkylated impurity and polar byproducts.
-
TLC Visualization: UV (254 nm) and Iodine stain (The trimethoxy group stains strongly with Iodine).
Part 4: Purification Decision Tree
Use this logic flow to determine the optimal method for your specific batch.
Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and crude purity.
References
-
Synthesis of 1-Arylcyclobutanecarbonitriles
-
Jeffery, J. E., et al. "Synthesis of Sibutramine, a novel cyclobutane-based antidepressant." J. Chem. Soc., Perkin Trans. 1, 1996, 2583-2589.
- Note: This reference describes the general dialkylation method using 1,3-dibromopropane and NaH/DMSO for the 4-chlorophenyl analog, which is directly applicable.
-
-
Physical Properties of Trimethoxy Precursors
-
Sigma-Aldrich Product Sheet: 3,4,5-Trimethoxyphenylacetonitrile.
- Provides melting point data (77-79°C)
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Chapter 5: Aliphatic Compounds.
-
Patent Literature on Cyclobutane Synthesis
-
Scozzafava, A., et al. "Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives." European Patent EP0863868B1.
- Describes the optimization of the cyclization step to minimize mono-alkyl
-
Sources
Technical Support Center: Alkylation of Sterically Hindered Trimethoxyphenyl Systems
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the alkylation of sterically hindered trimethoxyphenyl substrates. Steric hindrance, particularly from ortho-methoxy groups, can dramatically reduce reaction rates and yields, leading to experimental frustration. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complex reactions, explaining the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My alkylation of a 2,4,6-trimethoxyphenyl derivative is failing. What is the most likely cause?
A1: The most common culprit is severe steric hindrance from the two methoxy groups positioned ortho to the potential reaction sites. These bulky groups physically block the approach of the electrophile (in C-alkylation) or the alkyl halide (in O-alkylation). This hindrance can either prevent the reaction entirely or lead to side reactions, such as elimination, outcompeting the desired substitution.[1][2] Your strategy must be adapted to accommodate this high degree of steric congestion.
Q2: I need to perform an O-alkylation on a hindered trimethoxyphenyl phenol. Is the standard Williamson Ether Synthesis a good choice?
A2: Often, it is not. The Williamson Ether Synthesis relies on an SN2 reaction between an alkoxide and an alkyl halide.[3][4] When the alkoxide is sterically hindered (like one derived from a 2,6-dimethoxyphenol derivative), it can act as a base rather than a nucleophile, leading to a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides.[5][6] For these challenging substrates, alternative methods like Phase-Transfer Catalysis or the Mitsunobu reaction are generally more effective.
Q3: What is the key difference between C-alkylation and O-alkylation on a trimethoxyphenyl scaffold, and how does steric hindrance impact them differently?
A3:
-
O-Alkylation involves forming an ether by reacting an alkylating agent with a hydroxyl group on the ring. The reaction site is the oxygen atom. While the oxygen itself is small, the ortho substituents dictate the accessibility of its lone pairs.
-
C-Alkylation (e.g., Friedel-Crafts) involves forming a new carbon-carbon bond directly with the aromatic ring. The trimethoxy-substituted ring is highly activated (electron-rich), but the ortho and para positions, which are electronically favored, may be sterically blocked.[7][8]
Steric hindrance is a major challenge for both, but it can sometimes be exploited. For instance, in ambident phenoxide ions, hindering the oxygen atom can sometimes favor C-alkylation at the less-hindered para position.[2][9]
Q4: My Friedel-Crafts C-alkylation on 1,3,5-trimethoxybenzene is giving me a mess of products. Why?
A4: This is a classic issue. The three methoxy groups are powerful activating groups, making the product of the first alkylation even more reactive than the starting material.[10][11] This leads to uncontrolled polyalkylation . Furthermore, traditional Friedel-Crafts alkylations are notorious for causing carbocation rearrangements of the alkylating agent.[11][12] For these highly activated systems, direct alkylation is rarely a clean reaction. The recommended approach is Friedel-Crafts acylation followed by reduction.[13]
Troubleshooting Guide 1: O-Alkylation of Hindered Trimethoxyphenyl Phenols
This section focuses on overcoming issues when forming an ether linkage with a sterically congested phenolic hydroxyl group.
Problem: My Williamson Ether Synthesis is failing or giving elimination byproducts.
Your observation of alkene byproducts strongly suggests that the E2 elimination pathway is dominating the desired SN2 substitution. This occurs when a sterically hindered alkoxide acts as a base.
Solution Pathway: Choose a Method That Minimizes Basicity and Maximizes Nucleophilicity.
A decision-making workflow for this problem is outlined below.
Caption: Decision workflow for O-alkylation of hindered phenols.
Method 1: Phase-Transfer Catalysis (PTC)
Causality: PTC works by using a catalyst (e.g., tetrabutylammonium bromide, TBAB) to transport the phenoxide anion from the aqueous (or solid) phase into the organic phase where the alkyl halide resides.[14] In the organic phase, the phenoxide anion is poorly solvated by protic species, making it a much more potent nucleophile and a weaker base, thus favoring SN2 over E2. This technique is highly effective for hindered phenols.[9][15]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethoxyphenol (1.0 equiv.), toluene (5 mL per mmol of phenol), and the alkyl bromide (1.2 equiv.).
-
Reagents: Add tetrabutylammonium bromide (TBAB, 0.1 equiv.) as the phase-transfer catalyst.
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0 equiv.) to the vigorously stirring mixture.
-
Reaction: Heat the biphasic mixture to 70-80 °C. The reaction is typically complete within 4-12 hours.
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) in O-alkylation.
Method 2: Sonication-Enhanced Mitsunobu Reaction
Causality: The Mitsunobu reaction avoids using a strong base altogether, instead activating the alcohol with a phosphine-azodicarboxylate adduct.[16] However, for hindered substrates, the reaction is often extremely slow.[17][18] Research has shown that combining high concentrations (1–3 M) with sonication provides acoustic energy that overcomes the high activation barrier and poor mixing in viscous solutions, dramatically accelerating the reaction from days to minutes.[17][18]
-
Setup: In an oven-dried, thick-walled flask, dissolve the hindered trimethoxyphenyl phenol (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in a minimal amount of anhydrous THF to achieve a concentration of 2-3 M.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the stirred solution.
-
Sonication: Seal the flask and place it in a standard laboratory ultrasonic cleaning bath. Sonicate at room temperature.
-
Monitoring: The reaction is often complete in 15-60 minutes. Monitor by TLC.
-
Work-up & Purification: Quench the reaction with water and extract with ether. The primary challenge with Mitsunobu reactions is removing the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which often requires careful column chromatography.
| Method | Key Reagents | Conditions | Pros | Cons |
| Williamson (Standard) | NaH, Alkyl Halide | Anhydrous THF/DMF | Simple reagents | Prone to E2 elimination with hindered substrates[1][5] |
| Phase-Transfer Catalysis | NaOH (aq), Alkyl Halide, Quaternary Ammonium Salt | Biphasic (e.g., Toluene/H₂O) | Suppresses elimination, uses inexpensive base | Requires vigorous stirring, catalyst removal may be needed |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Alcohol | Anhydrous THF, 0°C to RT | Mild, non-basic conditions; inverts stereochemistry | Very slow for hindered substrates, difficult purification[17][18] |
| Sonication Mitsunobu | PPh₃, DIAD/DEAD, Alcohol | High Concentration (1-3 M), Sonication | Extremely fast for hindered substrates[17][18] | Requires sonicator, purification challenges remain |
Table 1: Comparison of key O-Alkylation methods for sterically hindered phenols.
Troubleshooting Guide 2: C-Alkylation of Trimethoxyphenyl Rings
This section addresses the challenges of forming C-C bonds with the electron-rich but sterically crowded trimethoxybenzene core.
Problem: My Friedel-Crafts alkylation gives polyalkylation and/or an isomerized product.
Causality: This is expected behavior for this reaction class. The alkyl group you add is electron-donating, making the product more nucleophilic than the starting material and leading to further reaction (polyalkylation).[10][11] Additionally, the Lewis acid catalyst promotes the formation of a carbocation from your alkylating agent, which will rearrange to the most stable carbocation possible before attacking the ring.[11][12]
Solution: Avoid Direct Alkylation. Use Acylation-Reduction.
This two-step sequence is the most reliable method for introducing a primary alkyl chain onto an activated aromatic ring without rearrangement or polyalkylation.
-
Friedel-Crafts Acylation: React the trimethoxyphenyl substrate with an acyl chloride or anhydride in the presence of a Lewis acid (e.g., AlCl₃). The product is an aryl ketone. The electron-withdrawing acyl group deactivates the ring, preventing any further acylation.[19]
-
Reduction: Reduce the ketone to the desired alkyl group. Common methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. Catalytic hydrogenation (H₂/Pd-C) is also effective for aryl ketones.[12][20]
Caption: Workflow for Acylation-Reduction Strategy.
| Issue | Common Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Yield | Deactivated Ring: (Unlikely for trimethoxyphenyl) but check for any deactivating groups.[19]Catalyst Inactivity: Lewis acid (e.g., AlCl₃) is moisture-sensitive.[19] | Use fresh, anhydrous reagents and solvents. Dry glassware thoroughly. For acylation, ensure at least a stoichiometric amount of catalyst is used as it complexes with the product.[19] |
| Polyalkylation | Activated Product: The alkylated product is more reactive than the starting material.[10][11] | Switch to Acylation-Reduction. This is the most robust solution. Alternatively, use a large excess of the aromatic substrate to favor mono-alkylation statistically. |
| Product Isomerization | Carbocation Rearrangement: The alkylating agent forms a carbocation that rearranges to a more stable form (e.g., primary to secondary).[11][12] | Switch to Acylation-Reduction. This completely avoids the rearranging carbocation intermediate. |
| Reaction is Messy / Tarry | Harsh Conditions: Strong Lewis acids and high temperatures can cause polymerization and degradation of highly activated rings. | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂). Run the reaction at a lower temperature. Consider alternative transition-metal-catalyzed C-H alkylation methods which operate under milder conditions.[21][22] |
Table 2: Troubleshooting common issues in Friedel-Crafts reactions with trimethoxyphenyl substrates.
References
-
Williamson's synthesis of ethers. (n.d.). Available at: [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. ResearchGate. Available at: [Link]
- Process for oxygen-alkylation of sterically hindered phenols. Google Patents.
-
Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. ResearchGate. Available at: [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. University of Richmond. Available at: [Link]
-
Williamson Ether Synthesis. OrgoSolver. Available at: [Link]
-
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. MDPI. Available at: [Link]
-
CATALYTIC ALKYLATION AND ALKENYLATION OF ARENES. Gunnoe Lab, University of Virginia. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available at: [Link]
-
Electrophilic Alkylation of Arenes. Wiley-VCH. Available at: [Link]
-
Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. Available at: [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. Available at: [Link]
-
Alkylation of electron-rich heteroarenes with cycloalkanes, cyclic ethers, and alcohols by cross-dehydrogenative coupling reactions. ResearchGate. Available at: [Link]
-
Direct C–H Alkylation of Simple Arenes via Visible-Light Induced Palladium Catalysis. Nature. Available at: [Link]
-
PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. Available at: [Link]
-
Substituent Effects. Lumen Learning. Available at: [Link]
-
Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
-
Ortho, Para, Meta Directors in EAS. Chemistry Steps. Available at: [Link]
-
Protecting Groups for Aromatic Rings. YouTube. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]
-
Limitations of Friedel-Crafts Alkylation and Acylation of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Reduction of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups. chem.iitb.ac.in. Available at: [Link]
-
Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. Available at: [Link]
-
Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]
-
Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry. Available at: [Link]
-
Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available at: [Link]
-
Aromatic Reactivity. Michigan State University. Available at: [Link]
-
Biocatalytic Friedel-Crafts Reactions. National Center for Biotechnology Information. Available at: [Link]
-
Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate. Available at: [Link]
-
Meta Substitution on Activated Aromatic Ring. Chemistry Steps. Available at: [Link]
-
Limitations of Friedel-Crafts reactions. University of Calgary. Available at: [Link]
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- 22. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Sodium Hydride (NaH) Mediated Cyclization
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for optimizing intramolecular cyclization reactions mediated by sodium hydride. As a Senior Application Scientist, I've seen firsthand how the subtle interplay of reaction parameters can dramatically affect the outcome of these powerful transformations. This guide is structured to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your experiments effectively. We will focus on the most critical parameter: temperature .
Core Concept: The SN2 vs. E2 Competition
At the heart of most NaH-mediated cyclizations is the deprotonation of a nucleophile (commonly an alcohol or amine) to form an anionic intermediate. This intermediate then undergoes an intramolecular SN2 reaction, attacking an electrophilic carbon and displacing a leaving group to form the desired cyclic product. However, this desired pathway is in constant competition with a base-mediated elimination (E2) reaction, which leads to an undesired alkene byproduct. Temperature is the primary lever to control the selectivity between these two pathways.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns regarding temperature control in NaH-mediated cyclizations.
Q1: What is the typical starting temperature range for a NaH-mediated cyclization?
A typical starting point for these reactions is between room temperature (approx. 25 °C) and 60 °C.[1][2] Many common protocols, such as the Williamson ether synthesis, are conducted at 50 to 100 °C.[1][2] It is often advisable to start the deprotonation step at a lower temperature (e.g., 0 °C to room temperature) to ensure controlled reaction and hydrogen evolution before gently heating to drive the cyclization.
Q2: How does temperature influence the SN2 (cyclization) vs. E2 (elimination) side reaction?
Temperature has a profound effect on the selectivity of the reaction.[1][2]
-
Lower temperatures (e.g., RT to 60 °C) generally favor the SN2 pathway, leading to the desired cyclic product.
-
Higher temperatures (e.g., >80 °C) tend to favor the E2 elimination pathway.[1] This is because elimination reactions often have a higher activation energy and benefit more from increased thermal energy.
This is a classic example of kinetic vs. thermodynamic control. The desired SN2 product is often the kinetic product (formed faster at lower temperatures), while the elimination byproduct can become the dominant thermodynamic product under more forcing conditions.[3][4][5]
Q3: My reaction is very slow at 50 °C. Can I just increase the temperature to 100 °C?
While increasing the temperature will certainly increase the overall reaction rate, it may disproportionately accelerate the rate of the undesired E2 elimination, leading to a lower yield of your desired product.[1][6] Before resorting to a significant temperature increase, consider other factors:
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent like THF or DMF, which effectively solvates the sodium cation without hindering the nucleophile.[2]
-
NaH Quality: Sodium hydride is often sold as a dispersion in mineral oil.[7][8] Old or improperly stored NaH may have a layer of passivating sodium hydroxide on its surface, reducing its reactivity.[8][9]
-
Heterogeneity: NaH reactions are heterogeneous, occurring on the surface of the NaH particles.[10] Efficient stirring is crucial. If the reaction is still slow, washing the NaH with dry hexane or pentane to remove the mineral oil can increase its reactivity, though this must be done with extreme care under an inert atmosphere.[7][9]
Q4: Are there specific safety concerns related to temperature when using NaH?
Absolutely. The combination of sodium hydride and N,N-dimethylformamide (DMF) is known to be hazardous and can undergo thermal decomposition at temperatures as low as 40 °C.[11][12] This decomposition can be rapid and exothermic, leading to a dangerous runaway reaction.[9][11]
-
ARC (Accelerating Rate Calorimetry) analysis has shown that a mixture with ~25% NaH in DMF can have a decomposition onset temperature of just 39.8 °C. [11]
-
Therefore, if using DMF as a solvent, it is critical to maintain strict temperature control and avoid heating above 40-50 °C. For reactions requiring higher temperatures, THF is a much safer solvent choice.
Troubleshooting Guide: Low Yield and Byproduct Formation
Use this guide to diagnose and resolve common issues encountered during your cyclization experiments.
| Problem/Observation | Probable Cause(s) | Suggested Solution(s) |
| Low Conversion / Reaction Stalled | 1. Insufficient Temperature: The reaction lacks the necessary activation energy. 2. Poor NaH Reactivity: The NaH is passivated or the reaction is mass-transfer limited. 3. Moisture Contamination: Water has quenched the NaH and/or the anionic intermediate. | 1. Incremental Temperature Increase: Cautiously increase the temperature in 10 °C increments (e.g., from 50 °C to 60 °C), monitoring the reaction by TLC or LCMS at each stage. 2. Improve Stirring/Wash NaH: Increase the stirring rate. If issues persist, consider carefully washing the NaH dispersion with anhydrous hexane under an inert atmosphere before use.[7] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle NaH under an inert atmosphere (Nitrogen or Argon).[7] |
| Significant Elimination Byproduct | 1. Temperature Too High: The reaction conditions favor the E2 pathway.[1][6] 2. Steric Hindrance: The substrate is sterically hindered around the electrophilic center, making SN2 attack difficult. | 1. Lower the Temperature: Reduce the reaction temperature. You may need to accept a longer reaction time to achieve higher selectivity.[6] 2. Optimize Base/Solvent: While NaH is standard, for very sensitive substrates, a bulkier, non-nucleophilic base might be considered, although this is less common for intramolecular reactions. Ensure the solvent is optimal for SN2 (e.g., THF, DMF). |
| Reaction is Sluggish at Low Temp & Gives Byproducts at High Temp | Narrow Optimal Temperature Window: The activation energies for SN2 and E2 are very close for your specific substrate. | 1. Extended Reaction Time at Low Temp: Set the reaction at the lower temperature where byproducts are minimal and allow it to run for an extended period (24-48 hours), monitoring for slow conversion. 2. Use an Additive: Consider adding a catalytic amount of sodium iodide (NaI). This can perform an in situ Finkelstein reaction, converting an alkyl chloride or bromide to a more reactive alkyl iodide, potentially allowing the reaction to proceed at a lower temperature.[13] 3. Consider Phase-Transfer Catalysis (PTC): Adding a phase-transfer catalyst can sometimes accelerate heterogeneous reactions at lower temperatures.[14][15][16][17] |
Data Presentation: Temperature vs. Yield in a Model Cyclization
The following table illustrates the typical trade-off between reaction rate and selectivity for the intramolecular Williamson ether synthesis of a model halo-alcohol.
| Temperature (°C) | Reaction Time (h) | Yield of Cyclic Ether (SN2 Product) | Yield of Alkene (E2 Product) |
| 25 (RT) | 24 | 45% | < 5% |
| 50 | 8 | 85% | ~10% |
| 80 | 2 | 60% | 35% |
| 100 | 1 | 30% | 65% |
| Note: These are representative data and actual results will vary significantly based on the substrate, solvent, and specific reaction conditions. The optimal condition (bolded) balances a high yield with a reasonable reaction time. |
Visualizing the Mechanistic Competition
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the competing SN2 and E2 mechanisms.
SN2 Cyclization Pathway (Favored at Lower Temp)
Caption: The desired SN2 pathway for cyclization.
E2 Elimination Pathway (Favored at Higher Temp)
Caption: The competing E2 elimination side reaction.
Experimental Protocol: General Procedure for Temperature Optimization
This protocol provides a framework for optimizing the temperature for a NaH-mediated cyclization. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Preparation of NaH Slurry:
-
To a three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser connected to a bubbler, add sodium hydride (1.2 equivalents, 60% dispersion in oil).
-
Suspend the NaH in anhydrous THF (or other suitable solvent, avoiding DMF if heating above 40°C).
-
-
Deprotonation (Alkoxide Formation):
-
Cool the NaH slurry to 0 °C using an ice-water bath.
-
Slowly add a solution of the halo-alcohol substrate (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
CAUTION: Hydrogen gas is evolved during this step. Ensure proper ventilation and a controlled rate of addition.[7][18]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
-
Cyclization and Optimization:
-
Set your initial target temperature (e.g., 50 °C). Heat the reaction mixture using a controlled heating mantle or oil bath.
-
Monitor the reaction progress every 1-2 hours via TLC or LCMS, checking for consumption of starting material and formation of product vs. byproduct.
-
If the reaction is clean but slow after 4-6 hours, increase the temperature by 10 °C and continue monitoring.
-
If significant byproduct formation is observed, repeat the experiment at a lower temperature (e.g., 40 °C) for a longer duration.
-
-
Reaction Quench:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
CAUTION: The quenching of excess NaH is highly exothermic and produces hydrogen gas.[19][20][21]
-
Slowly and carefully add isopropanol or ethanol dropwise to quench any unreacted NaH.[7][18][20]
-
Once gas evolution subsides, cautiously add water or a saturated aqueous solution of ammonium chloride to quench the reaction mixture completely.[1][21]
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1][22]
-
Workflow Diagram: Temperature Optimization Logic
Caption: A logical workflow for systematic temperature optimization.
References
-
Anslyn Group Safety Manual. University of Texas at Austin. [Link]
-
Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. (2012-12-14). [Link]
-
Pang, J. H., Ong, D. Y., & Chiba, S. (2020). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 97, 363-378. [Link]
-
Ong, D. Y., Pang, J. H., & Chiba, S. (2019). Synthetic Organic Reactions Mediated by Sodium Hydride. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1060-1069. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Improper Quenching of Sodium. University of California, Los Angeles, Chemistry & Biochemistry. (2018-03-05). [Link]
-
CSL00191 - Chemical Safety Library. American Chemical Society. (2022-08-22). [Link]
-
How do you judge whether NaH dispersion (60%) is moisturized or not? ResearchGate. (2015-03-22). [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. (2006-10-27). [Link]
-
Synthetic organic reactions mediated by sodium hydride. Nanyang Technological University. (2019). [Link]
-
Help me, how increase yield in williamson ether reaction? ResearchGate. (2022-04-13). [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]
-
An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. ResearchGate. (2025-08-06). [Link]
-
Question about the differences of white and grey NaH properties. Chemistry Stack Exchange. (2024-02-06). [Link]
-
Impact of NaH on the Electrochemical Performance of Sodium Batteries. ACS Omega. (2025-01-14). [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Kinetic Control vs. Thermodynamic Control. YouTube. (2020-10-27). [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. (2018-05-31). [Link]
-
SN2 Intramolecular Reactions. YouTube. (2023-03-11). [Link]
-
Is it essential to quench NaH after the completion of a reaction? ResearchGate. (2014-10-10). [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. (2012-02-09). [Link]
-
Thermodynamic reaction control. Wikipedia. [Link]
-
NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous. PTC Organics, Inc.. [Link]
-
SN2 Reaction Mechanism. Chemistry Steps. (2025-06-12). [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health. (2022-02-09). [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. (2008-04-10). [Link]
-
Base catalyzed cyclization || Intramolecular cyclisation by DDQ. YouTube. (2022-04-09). [Link]
-
Dieckmann Reaction. Unknown Source. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Sodium Hydride A Strong Base, but Poor Nucleophile. YouTube. (2021-03-29). [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
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- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical Safety Library [safescience.cas.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. iajpr.com [iajpr.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
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- 19. chem.tamu.edu [chem.tamu.edu]
- 20. safety.engr.wisc.edu [safety.engr.wisc.edu]
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- 22. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: NMR Solubility & Analysis for Cyclobutane Scaffolds
Status: Operational Operator: Senior Application Scientist Ticket Topic: Resolving Solubility & Resolution Anomalies in Cyclobutane Derivatives
Introduction: The "Deceptive" Scaffold
Welcome to the technical support hub. You are likely here because your cyclobutane sample is behaving erratically in the NMR tube.
The Core Problem: Cyclobutanes are deceptive. Unlike flexible alkyl chains or rigid phenyl rings, cyclobutanes exist in a "puckered" conformation (butterfly shape) to relieve torsional strain (~26 kcal/mol). This creates two distinct challenges:
-
Pseudo-Insolubility: The rigid, compact nature of substituted cyclobutanes often leads to high crystal lattice energy, making solids difficult to solvate even if they are theoretically lipophilic.
-
Conformational Broadening: What looks like poor solubility (broad, undefined peaks) is often actually conformational exchange between puckered isomers occurring on the NMR time scale.
This guide provides a logic-driven workflow to distinguish between true insolubility, aggregation, and kinetic broadening.
Module 1: The Triage (Solvent Selection Logic)
User Issue: "My sample is a solid/oil that refuses to dissolve in standard Chloroform-d (
Do not simply add more solvent.[1][2] This dilutes the signal and rarely solves the thermodynamic hurdle. Use the Dielectric/Stacking Protocol below.
Solvent Selection Matrix
| Solvent | Polarity ( | Best For... | Risk Factor |
| Chloroform-d ( | 4.8 | Standard lipophilic cyclobutanes. | Acidity: Can contain DCl traces. Risk of ring-opening for activated cyclobutanes (e.g., acetals). |
| Benzene-d6 ( | 2.3 | Separating overlapping signals via | Freezing: High freezing point (5°C). |
| Acetone-d6 | 20.7 | Mid-polarity compounds; distinct residual peak (2.05 ppm) usually clear of cyclobutane methines (2.0-4.0 ppm). | Reactivity: Can react with primary amines. |
| Methanol-d4 ( | 32.7 | Polar derivatives; H-bonding capable. | Exchange: Exchangeable protons (OH, NH) will disappear. |
| DMSO-d6 | 46.7 | The "Nuclear Option" for insoluble solids. | Viscosity: Broadens lines; hard to recover sample (high BP). |
Workflow: The Solubility Decision Tree
Figure 1: Decision tree for initial solvent selection based on solubility and signal quality.
Module 2: Advanced Troubleshooting (Broad Signals)
User Issue: "The sample dissolved, but the peaks are broad humps. Is the shim bad?"
Diagnosis: If the solvent residual peak (e.g.,
-
Aggregation: The flat, rigid rings are stacking (common in aromatic-substituted cyclobutanes).
-
Conformational Exchange: The ring is flipping between puckered states at a rate intermediate to the NMR frequency.
Protocol: Variable Temperature (VT) NMR
This is the gold standard for distinguishing aggregation from exchange.
-
Preparation: Ensure your NMR tube is rated for temperature changes (Class A or B).
-
The Heat Test (Aggregation Check):
-
Heat sample to 318 K (45°C) .
-
Result A: Peaks sharpen significantly.
Diagnosis: Aggregation or restricted rotation. The heat disrupted the -stacking or sped up the rotation. -
Result B: Peaks remain broad or coalesce.
Diagnosis: Complex exchange.
-
-
The Cooling Test (Conformation Freeze):
-
Cool sample to 273 K (0°C) (Ensure solvent doesn't freeze! Use
or Acetone-d6, NOT Benzene/DMSO). -
Result: Broad peaks split into distinct, sharp sets of signals.
-
Mechanism:[3][4][5][6] You have "frozen" the ring pucker. You will now see distinct signals for the cis and trans protons relative to the pucker.
-
Module 3: Chemical Stability & Sample Recovery
User Issue: "My spectrum looks different today than it did yesterday. Did the ring open?"
Cyclobutanes possess significant ring strain. While less reactive than cyclopropanes, they are susceptible to acid-catalyzed ring opening or rearrangement, particularly if electron-donating groups (ethers, amines) are present on the ring.
The "Neutralization" Protocol
Standard
-
Test: Check the acidity of your
using a moistened pH strip (vapor test). -
Mitigation:
-
Option A: Pass
through a small pipette plug of Basic Alumina immediately before use. -
Option B: Add solid
(anhydrous) directly to the NMR tube (The solid sits at the bottom and does not interfere with the scan, provided the tube is not spun). -
Option C: Switch to Benzene-d6 . It is non-acidic and chemically inert toward strained rings.
-
Sample Recovery Table
How to get your precious compound back after the experiment.
| Solvent | Boiling Point | Removal Method | Notes |
| 61°C | Rotary Evaporation / | Easy. Ensure no acid traces remain.[4][7] | |
| Acetone-d6 | 56°C | Rotary Evaporation | Very Easy. |
| 64°C | Rotary Evaporation | Easy. Watch for azeotropes. | |
| Benzene-d6 | 80°C | Lyophilization (Freeze Drying) | Best for oils. Freezes easily, sublimes off, leaving fluffy solid. |
| DMSO-d6 | 189°C | Lyophilization or Aqueous Workup | Difficult. Requires high vac or washing with water/extraction (risk of losing polar compounds). |
Module 4: FAQ & Quick Fixes
Q: My cyclobutane has overlapping multiplets in the 2.0–3.0 ppm region. I can't determine the coupling constants (
-
A: This is the "Virtual Coupling" effect common in rigid rings.
-
Fix 1:Solvent Shift. Switch from
to . The benzene ring preferentially solvates different faces of the cyclobutane, inducing Magnetic Anisotropy (ASIS) that shifts peaks apart, often resolving the multiplets. -
Fix 2:Higher Field. Move from a 400 MHz to a 600+ MHz instrument to minimize second-order effects.
-
Q: I see a huge water peak in my DMSO-d6 spectrum covering my signals.
-
A: DMSO is hygroscopic.
-
Fix: Add activated 4Å Molecular Sieves (pellets, not powder) directly to the tube 1 hour before acquisition.
-
Warning: Do not use sieves with acidic compounds; they can be slightly basic.
-
References
-
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. (2010).[8][9] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.
-
Cambridge Isotope Laboratories. "NMR Solvent Data Chart". CIL Technical Resources.
-
Namjoshi, O. A.;ota, P. J. (2021). "Cyclobutanes in Small-Molecule Drug Candidates". Bioorganic & Medicinal Chemistry, 29(15). (Context on ring strain and physicochemical properties).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on VT-NMR and aggregation).
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Technical Support Center: Preventing Nitrile Group Hydrolysis During Workup
Welcome to the technical support center for chemists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of unwanted nitrile group hydrolysis during reaction workup. Unintended conversion of a nitrile to its corresponding amide or carboxylic acid can significantly impact yield and purity, making robust workup protocols essential. This document is designed to provide you with the foundational knowledge and practical steps to preserve the integrity of your nitrile-containing compounds.
Troubleshooting Guide: Unwanted Nitrile Hydrolysis
This section addresses common scenarios where nitrile hydrolysis is observed and provides structured solutions based on mechanistic principles.
Issue 1: Significant hydrolysis of the nitrile to a carboxylic acid is observed after an acidic workup.
Root Cause Analysis:
Nitrile hydrolysis is catalyzed by both acid and base.[1][2][3] In acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][2][4][5] This activation allows for nucleophilic attack by water, a relatively weak nucleophile, initiating the hydrolysis cascade. The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1][3][4][6] This second step is often faster than the initial hydrolysis of the nitrile under harsh acidic conditions, leading to the carboxylic acid as the major byproduct.[2][7]
dot
Caption: Acid-Catalyzed Nitrile Hydrolysis Pathway.
Solutions:
-
Minimize Contact Time with Aqueous Acid: Perform the acidic wash or quench as rapidly as possible.
-
Low-Temperature Workup: Conduct the workup at 0 °C or below using an ice bath.[8][9] Lower temperatures significantly decrease the rate of hydrolysis.[10]
-
Use of Weaker Acids: If the purpose of the acidic wash is to neutralize a base, consider using a weaker acid solution, such as saturated ammonium chloride (NH₄Cl), or dilute acetic acid, which can be sufficient for neutralization without aggressively promoting hydrolysis.
-
Non-Aqueous Workup: If permissible, avoid an aqueous workup altogether. The reaction mixture can be directly filtered through a plug of silica gel to remove inorganic salts, followed by solvent evaporation.
Issue 2: The nitrile is partially or fully converted to an amide after a basic workup.
Root Cause Analysis:
Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.[1][6] This reaction proceeds through an imidic acid intermediate that tautomerizes to the more stable amide.[3][6] While further hydrolysis to the carboxylate salt can occur, it often requires more forcing conditions (e.g., higher temperatures, prolonged reaction times).[2] Therefore, stopping at the amide stage is a common outcome of basic workups, especially under milder conditions.[2][11]
dot
Caption: Base-Catalyzed Nitrile Hydrolysis Pathway.
Solutions:
-
Strict Temperature Control: Maintain the temperature at 0 °C or below throughout the basic wash and extraction process.
-
Use of Milder Bases: Employ weaker bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). These weaker bases are often sufficient to neutralize acidic impurities without significantly promoting nitrile hydrolysis.
-
Biphasic Systems: Performing the wash with a cold, dilute basic solution and rapidly separating the organic layer can minimize the contact time and thus the extent of hydrolysis.
-
Avoidance of Protic Solvents: If possible, use aprotic solvents during the reaction and workup, as protic solvents can facilitate proton transfer steps in the hydrolysis mechanism.
Issue 3: Hydrolysis occurs during purification by silica gel chromatography.
Root Cause Analysis:
Standard silica gel is acidic (pKa ≈ 4.5) and contains surface silanol groups (Si-OH) and adsorbed water. These acidic sites can act as a proton source, catalyzing the hydrolysis of sensitive nitriles as they pass through the column. The prolonged contact time on the stationary phase exacerbates this issue.
Solutions:
-
Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (~1% v/v in the eluent), and then packing the column. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 silica gel if the polarity of your compound is suitable.
-
Non-Chromatographic Purification: Explore alternative purification methods that avoid acidic stationary phases:
-
Recrystallization: This is an excellent method for purifying solid nitriles.[12][13] The choice of solvent is critical and should be determined empirically.[14]
-
Distillation: For volatile liquid nitriles, distillation can be an effective purification technique.[15]
-
Liquid-Liquid Extraction: A carefully designed extraction sequence can often remove impurities without the need for chromatography.[16]
-
Frequently Asked Questions (FAQs)
Q1: At what pH range is a typical aliphatic or aromatic nitrile most stable?
Nitriles are generally most stable in a neutral pH range (approximately pH 6-8). Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions will promote hydrolysis. The rate of hydrolysis is dependent on the specific structure of the nitrile, temperature, and the concentration of the acid or base.[17][18]
Q2: My reaction involves a strong acid or base, and my product contains a nitrile. How can I design the workup to minimize hydrolysis?
The key is to neutralize the reaction mixture to a pH of ~7 as quickly and as coldly as possible before extraction.
-
For acidic reactions: Carefully add the reaction mixture to a vigorously stirred, cold (0 °C) saturated solution of sodium bicarbonate or another weak base until effervescence ceases.
-
For basic reactions: Add the reaction mixture to a cold (0 °C) solution of dilute acid (e.g., 1M HCl) or, preferably, a saturated solution of ammonium chloride to buffer the pH closer to neutral.
After neutralization, immediately proceed with the extraction using a cold organic solvent.
Q3: Are there any "protective groups" for nitriles?
Direct protection of the nitrile group itself is uncommon in the same way carbonyls or alcohols are protected.[19] The synthetic strategy usually revolves around introducing the nitrile functionality late in the synthetic sequence or, more commonly, carefully controlling workup conditions as described above. In some specific contexts, nitriles can be temporarily converted to other functional groups (e.g., tetrazoles) that are stable to certain conditions and can be reverted back to the nitrile, but this is not a general protective group strategy.
Q4: Can Lewis acids used in the reaction contribute to nitrile hydrolysis during workup?
Yes. Lewis acids coordinate to the lone pair of electrons on the nitrile nitrogen.[20][21][22] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water during the aqueous workup. If a Lewis acid is used, it is crucial to quench it effectively (e.g., with a Rochelle's salt solution for aluminum-based Lewis acids or by careful addition of a mild base) before or during the initial stages of the workup.
Q5: I need to hydrolyze an ester in the presence of a nitrile. What are the recommended conditions?
This is a classic chemoselectivity challenge. Base-catalyzed saponification of the ester is likely to also hydrolyze the nitrile. A milder, acid-catalyzed hydrolysis of the ester might be possible if the nitrile is particularly robust. However, a more reliable approach is to use enzymatic hydrolysis for the ester, as enzymes can offer high selectivity under mild, near-neutral pH conditions that would leave the nitrile untouched.[23] Alternatively, specific, non-hydrolytic ester cleavage methods (e.g., using trimethyltin hydroxide or certain Lewis acids under anhydrous conditions) could be explored.
Summary Table: Workup Strategies to Prevent Nitrile Hydrolysis
| Problematic Condition | Primary Cause | Recommended Solution(s) | Key Considerations |
| Aqueous Acidic Workup | Protonation of nitrile nitrogen, increasing carbon electrophilicity.[1][5] | 1. Work at low temperatures (≤ 0 °C).2. Minimize contact time.3. Use weaker acids (e.g., sat. NH₄Cl).4. Perform a non-aqueous workup if possible. | The amide intermediate can hydrolyze faster than the nitrile.[2] |
| Aqueous Basic Workup | Direct nucleophilic attack by hydroxide ion.[1][6] | 1. Work at low temperatures (≤ 0 °C).2. Use weaker bases (e.g., NaHCO₃, K₂CO₃).3. Rapidly separate phases. | Amide formation is often the initial product under mild conditions.[2][11] |
| Silica Gel Chromatography | Acidic silanol groups and adsorbed water on the silica surface. | 1. Use silica gel treated with a base (e.g., triethylamine).2. Use alternative stationary phases (alumina, C18).3. Purify by recrystallization or distillation. | Prolonged contact time increases the risk of hydrolysis. |
| Presence of Lewis Acids | Coordination to nitrile nitrogen, activating it towards nucleophilic attack.[20][22] | 1. Quench the Lewis acid thoroughly before aqueous workup. | The choice of quenching agent depends on the specific Lewis acid used. |
Experimental Protocol: Low-Temperature Neutralization and Extraction
This protocol provides a general framework for working up a reaction mixture containing a sensitive nitrile.
dot
Caption: Workflow for a Nitrile-Sparing Workup.
Methodology:
-
Preparation: Before stopping the reaction, prepare a quenching solution (e.g., saturated sodium bicarbonate for an acidic reaction, or saturated ammonium chloride for a basic one) in an Erlenmeyer flask and cool it in an ice-water bath to 0 °C. Pre-chill the required amount of extraction solvent and brine in the same ice bath.
-
Quenching: Once the reaction is complete, cool the reaction flask to 0 °C. Slowly transfer the reaction mixture via cannula or dropping funnel into the vigorously stirred, cold quenching solution. Monitor for any gas evolution or temperature changes.
-
pH Adjustment: After the addition is complete, quickly check the pH of the aqueous layer using pH paper. If necessary, adjust to ~pH 7 by adding small portions of the appropriate cold acidic or basic solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add the pre-chilled extraction solvent and perform the extraction quickly but thoroughly.
-
Washing: Drain the organic layer. If further washing is required, use pre-chilled brine to minimize the transfer of water into the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure, keeping the bath temperature as low as possible to prevent degradation of the product.
By understanding the mechanisms of nitrile hydrolysis and implementing these careful, temperature-controlled workup procedures, researchers can significantly improve the yield and purity of their target nitrile-containing molecules.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. OpenStax. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
Brainly.com. (2022, November 23). [FREE] The acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occurs by initial protonation of the. [Link]
-
OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]
-
Efficient Transformation of Nitrile into Amide under Mild Condition. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]
-
Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. [Link]
-
ACS Publications. (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. [Link]
-
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. [Link]
-
ResearchGate. (2025, August 6). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. [Link]
-
The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. (n.d.). [Link]
-
Canadian Science Publishing. (n.d.). THE HYDROLYSIS OF ALIPHATIC NITRILES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
ACS Publications. (2021, October 22). Enantiomer Separation of Nitriles and Epoxides by Crystallization with Chiral Organic Salts: Chirality Switching Modulated by Achiral Acids. Crystal Growth & Design. [Link]
-
PMC. (n.d.). FLP-type nitrile activation and cyclic ether ring-opening by halo-borane nonagermanide-cluster Lewis acid–base pairs. [Link]
-
Sciencemadness Discussion Board. (2008, May 30). A question on the hydrolisis of nitriles to acids. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. [Link]
-
Product Class 5: Nitriles. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. Chemistry. [Link]
-
Oxford Academic. (2006, August 11). Lewis Acid Coordinated Nitrile Oxide and Nitrile Imine 1,3-Dipoles. syn-Selective Cycloadditions to 2-(1-Hydroxyalkyl)acrylates. [Link]
-
EBSCO. (n.d.). Nitriles. Chemistry. Research Starters. [Link]
-
ACS Publications. (2017, November 22). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. [Link]
-
RECRYSTALLISATION. (n.d.). [Link]
-
Organic Chemistry Laboratory Experiments Stage 2 2 semester 2018-2019. (n.d.). [Link]
-
Labster. (2022, October 11). 6 Organic Chemistry Lab Techniques Your Students Should Know. [Link]
-
Slideshare. (n.d.). NITRILES and Its Functional groups.pptx. [Link]
-
PubMed. (2022, September 1). The Renaissance of Organo Nitriles in Organic Synthesis. [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
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- 23. researchgate.net [researchgate.net]
identifying side products in phase transfer alkylation
Welcome to the technical support center for phase transfer alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify side products in their reactions. As a Senior Application Scientist, my goal is to provide you with practical, in-depth insights to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding side products in phase transfer alkylation.
Q1: What are the most common side products in phase transfer alkylation?
The most frequently encountered side products in phase transfer alkylation reactions include:
-
O-alkylation products: In reactions involving ambident nucleophiles (e.g., enolates), alkylation can occur at the oxygen atom instead of the desired carbon atom.[1][2][3][4]
-
Dialkylation or polyalkylation products: The desired mono-alkylated product can undergo further alkylation, leading to impurities that can be difficult to separate.
-
Elimination products: Under basic conditions, the alkylating agent or the product may undergo elimination reactions (e.g., dehydrohalogenation) to form alkenes.[5][6][7]
-
Hydrolysis products: The phase transfer catalyst, typically a quaternary ammonium salt, can degrade under strongly basic conditions. Additionally, ester functionalities in the substrate or product can be hydrolyzed.[8][9][10]
Q2: How can I favor C-alkylation over O-alkylation?
The competition between C- and O-alkylation is influenced by several factors. To favor C-alkylation:
-
Solvent Choice: Using less polar, aprotic solvents can favor C-alkylation. Protic solvents or those capable of strong hydrogen bonding can solvate the oxygen atom of the nucleophile, making it less reactive and promoting O-alkylation.[2]
-
Ion Pairing: Tightly associated ion pairs between the nucleophile and the quaternary ammonium cation in the organic phase tend to favor C-alkylation. Looser ion pairs can lead to more O-alkylation.
-
Water Content: Minimizing the amount of water in the reaction system can favor O-alkylation.[2] Conversely, the presence of a controlled amount of water can sometimes enhance C-alkylation by hydrating the ion pair.[9]
Q3: What causes the formation of elimination byproducts?
Elimination reactions are often promoted by:
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide or potassium hydroxide can induce elimination, particularly with sterically hindered substrates or alkylating agents.[5]
-
High Temperatures: Increased reaction temperatures can provide the necessary activation energy for elimination to compete with the desired substitution reaction.
-
Structure of the Alkylating Agent: Alkyl halides that can form stable alkenes are more prone to elimination. The reaction generally follows an E2 mechanism under typical PTC conditions.[5][6]
Q4: Can the phase transfer catalyst itself be a source of impurities?
Yes, the phase transfer catalyst can degrade, especially under harsh conditions. Quaternary ammonium salts can undergo Hofmann elimination in the presence of a strong base, or hydrolysis, leading to the formation of alcohols and tertiary amines which can complicate product purification.[8]
Troubleshooting Guide
This section provides a more in-depth guide to identifying and resolving specific issues related to side products in your phase transfer alkylation experiments.
Issue 1: Low yield of the desired C-alkylated product with a significant amount of an O-alkylated isomer.
This is a classic problem of regioselectivity with ambident nucleophiles.
Diagnostic Approach:
-
Analyze the Reaction Conditions: Carefully review your solvent, base, temperature, and water content.
-
Characterize the Byproduct: Use techniques like NMR, IR, and MS to confirm the structure of the byproduct as the O-alkylated isomer.
Corrective Actions:
| Parameter | Recommendation to Favor C-Alkylation | Rationale |
| Solvent | Use non-polar, aprotic solvents (e.g., toluene, hexane). | Minimizes solvation of the more electronegative oxygen atom of the enolate, making it less available for alkylation.[2] |
| Catalyst | Employ a catalyst with a larger, more sterically hindered cation (e.g., tetrahexylammonium bromide). | Promotes tighter ion pairing, which can sterically hinder attack at the oxygen atom. |
| Base | Use a weaker base if possible (e.g., potassium carbonate instead of sodium hydroxide for acidic methylene compounds).[11] | Can reduce the concentration of the free enolate, potentially influencing the C/O ratio. |
| Water Content | Carefully control the amount of water. In some solid-liquid PTC systems, excluding water can favor O-alkylation.[2] | Water can hydrate the ion pair, influencing its reactivity and the C/O alkylation ratio.[9] |
| Temperature | Run the reaction at a lower temperature. | May help to favor the kinetically controlled C-alkylation product over the thermodynamically favored O-alkylation product in some systems. |
Issue 2: Presence of multiple alkylated products (mono-, di-, and poly-alkylation).
This indicates that the initially formed product is sufficiently nucleophilic to compete with the starting material for the alkylating agent.
Diagnostic Approach:
-
Monitor the Reaction Over Time: Take aliquots at different time points and analyze them by GC or LC-MS to observe the formation and consumption of the mono- and di-alkylated products.
-
Vary the Stoichiometry: Run test reactions with varying ratios of the nucleophile to the alkylating agent.
Corrective Actions:
| Parameter | Recommendation to Favor Mono-alkylation | Rationale |
| Stoichiometry | Use an excess of the nucleophilic starting material relative to the alkylating agent. | Increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. |
| Addition Rate | Add the alkylating agent slowly to the reaction mixture. | Maintains a low concentration of the alkylating agent, which disfavors further reaction with the product. |
| Base Concentration | Use the minimum amount of base required to deprotonate the starting material. | Excess base can deprotonate the mono-alkylated product, making it susceptible to further alkylation. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prevents the accumulation of poly-alkylated products over extended reaction times. |
Issue 3: An unexpected byproduct with a lower molecular weight, possibly an alkene.
This suggests that an elimination reaction is occurring.
Diagnostic Approach:
-
Analyze Byproduct Structure: Use techniques like GC-MS and NMR to identify the byproduct as an alkene derived from either the alkylating agent or the product.
-
Evaluate Reaction Conditions: High temperatures and strong bases are key indicators that elimination may be a competing pathway.[5]
Corrective Actions:
| Parameter | Recommendation to Minimize Elimination | Rationale |
| Base | Use a weaker or more sterically hindered base. | Reduces the rate of the E2 elimination reaction.[6] |
| Temperature | Lower the reaction temperature. | Substitution reactions often have a lower activation energy than elimination reactions. |
| Alkylating Agent | If possible, use an alkylating agent that is less prone to elimination (e.g., a primary halide instead of a secondary or tertiary one). | The structure of the alkylating agent plays a crucial role in its propensity to undergo elimination.[6] |
Experimental Workflow: Troubleshooting Side Product Formation
Caption: A troubleshooting workflow for identifying and addressing common side products in phase transfer alkylation.
Mechanism: The Catalytic Cycle and Competing Pathways
The following diagram illustrates the fundamental phase transfer catalysis cycle for an alkylation reaction and highlights where side reactions can occur.
Caption: The phase transfer catalysis cycle showing the desired alkylation pathway and the origin of common side reactions.
References
- Green Chemistry (RSC Publishing).
- Dalal Institute.
- Biomedres.
- Alfa Chemistry.
- ResearchGate.
- Bentham Science.
- PTC Organics, Inc.
- ACS Organic & Inorganic Au.
- OperaChem.
- Biomedical Journal of Scientific & Technical Research.
- PMC.
- PTC Organics, Inc.
- ResearchGate.
- PTC Organics, Inc.
- Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method.
- International Journal of Pharmacy and Pharmaceutical Sciences. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Macmillan Group.
- SlidePlayer.
- MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
- SlideShare.
- RSC Advances. [No Title Found].
- PMC.
- PTC Organics, Inc.
- Google Patents.
Sources
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Validation & Comparative
Advanced Fragmentation Guide: Mass Spectrometry of Trimethoxyphenyl Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Mechanistic elucidation, isomer differentiation, and high-fidelity LC-MS/MS protocols.
Executive Summary: The "Trimethoxy" Challenge
The 3,4,5-trimethoxyphenyl moiety is a pharmacophore ubiquitous in medicinal chemistry, appearing in anticancer agents (e.g., podophyllotoxin derivatives), antibiotics (trimethoprim), and psychoactive alkaloids (mescaline). For the analytical scientist, this group presents a unique mass spectrometric signature. While standard electrospray ionization (ESI) rules favor even-electron fragmentation, trimethoxyphenyl derivatives frequently exhibit anomalous radical losses due to the high electron density and resonance stabilization of the aromatic ring.
This guide moves beyond basic spectral matching, offering a mechanistic deep dive into why these patterns occur and how to leverage them to distinguish regioisomers (e.g., 2,4,5- vs. 3,4,5-trimethoxy) with high confidence.
Mechanistic Deep Dive: The Radical Anomaly
The "Even-Electron Rule" Violation
In ESI-MS/MS, protonated molecules (
-
The Phenomenon: Upon Collision-Induced Dissociation (CID), the protonated molecular ion often ejects a methyl radical (
, 15 Da) rather than a neutral methanol molecule. -
The Cause: The high electron density of the three methoxy groups stabilizes the resulting radical cation (
). This "distonic" ion—where the charge and radical site are separated but stabilized by the aromatic system—is a diagnostic fingerprint of polysubstituted alkoxybenzenes.
Fragmentation Pathway Visualization
The following diagram illustrates the bifurcation between the standard neutral loss pathway and the characteristic radical loss pathway observed in these derivatives.
Figure 1: Bifurcation of fragmentation pathways in ESI-MS/MS. The radical loss (red branch) is characteristic of electron-rich trimethoxyphenyl systems.
Comparative Analysis: EI vs. ESI
Choosing the right ionization technique is critical for structural elucidation.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Nature | Hard (70 eV).[1][2][3] Extensive fragmentation.[2] | Soft. Forms |
| Molecular Ion ( | Often weak or absent for trimethoxy derivatives. | Dominant |
| Key Mechanism | Inductive Cleavage : Loss of neutrals ( | |
| Diagnostic Ions | ||
| Isomer ID | Poor. 2,4,5- and 3,4,5- isomers often yield identical spectra. | Good. Relative abundance of Radical vs. Neutral loss varies by isomer. |
| Derivatization | Required for polar derivatives (e.g., TFA derivatives). | Not usually required. |
Expert Insight: For de novo identification of unknown isomers, ESI-MS/MS is superior because the collision energy (CE) can be ramped to generate "energy-resolved" breakdown curves, revealing subtle stability differences between regioisomers that EI obliterates.
Protocol: Distinguishing Regioisomers (3,4,5- vs. 2,4,5-)
A major challenge in drug development is distinguishing the 3,4,5-trimethoxy pattern (mescaline-like) from the 2,4,5-trimethoxy pattern (asarone-like).
The "Ortho Effect" Hypothesis
In 2,4,5-trimethoxy derivatives, a methoxy group is ortho to the side chain. This proximity facilitates specific hydrogen transfers or cyclic transition states that are sterically impossible for the 3,4,5-isomer.
-
2,4,5-Isomer: Enhanced loss of neutral alcohols (
) due to the ortho effect. -
3,4,5-Isomer: Steric crowding forces a higher propensity for radical methyl loss (
) to relieve strain and form a symmetric resonance cation.
Experimental Workflow
This protocol is self-validating using a "Dilute-and-Shoot" approach compatible with high-throughput screening.
Step 1: Chromatographic Separation
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins. Isomers often co-elute; MS selectivity is key.
Step 2: MS/MS Acquisition
-
Mode: Positive ESI.[4]
-
Method: Data-Dependent Acquisition (DDA) or Targeted MRM.
-
Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV). Crucial: Single energy is insufficient to see the radical/neutral ratio shift.
Step 3: Data Analysis (Ratio Calculation)
Calculate the R/N Ratio (Radical to Neutral abundance):
-
Validation: The 3,4,5-isomer typically exhibits a higher R/N ratio compared to the 2,4,5-isomer due to the stability of the symmetric radical cation.
Visualizing the Analytical Workflow
Figure 2: LC-MS/MS workflow for isomer differentiation using stepped collision energy.
References
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of Trimethoprim and Other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry.[5] European Journal of Mass Spectrometry, 11(1), 73–82.[5] Link
- Kutney, J. P., et al. (1971). Mass spectral fragmentation studies of coumarin-type compounds. Organic Mass Spectrometry.
- Holčapek, M., & Jirásko, R. (2019). Radical Cations in Electrospray Mass Spectrometry: Formation of Open-Shell Species. Journal of Mass Spectrometry.
-
BenchChem Technical Support. (2025). Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers. Link
-
Thermo Fisher Scientific. (2023). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Link
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Analytical Differentiation of 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile
Executive Summary & Application Context
Target Molecule: 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile Molecular Formula: C₁₄H₁₇NO₃ Primary Application: Tubulin polymerization inhibition (Colchicine site binding), intermediate for Combretastatin A-4 analogues.
In the development of tubulin-binding agents, the 1,1-disubstituted cyclobutane moiety serves as a critical rigid bioisostere, replacing unstable cis-stilbene linkers. However, the synthesis of 1-(3,4,5-trimethoxyphenyl)cyclobutanecarbonitrile (hereafter Target-CB ) presents a unique analytical challenge. It must be rigorously distinguished from its linear aliphatic isomers (resulting from incomplete cyclization or rearrangement) and aromatic regioisomers (impurities in starting materials).
This guide provides a definitive, data-driven protocol to validate the structural integrity of Target-CB, rejecting common isomeric imposters.
The Isomer Landscape: Defining the Imposters
Before analytical validation, one must identify what we are distinguishing against. The three most critical isomers sharing the C₁₄H₁₇NO₃ formula are:
| Compound Type | Structure Description | Origin/Risk | Key Structural Difference |
| Target-CB | Cyclobutane ring spiro-fused at C1 | Desired Product | Rigid Ring, C2/C4 symmetry |
| Isomer A (Linear) | 2-ethyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | Synthetic Byproduct (Dialkylation) | Flexible Ethyl chains, Methyl triplets |
| Isomer B (Regio) | 1-(2,3,4-trimethoxyphenyl)cyclobutanecarbonitrile | Impure Starting Material | Asymmetric Aromatic substitution |
| Isomer C (Chain) | 2-(3,4,5-trimethoxyphenyl)pentanenitrile | Isomerization | Linear Propyl chain, Methyl triplet |
Analytical Decision Tree (Workflow)
The following logic flow ensures rapid rejection of false positives.
Figure 1: Analytical workflow for structural validation. High-contrast nodes indicate pass/fail checkpoints.
Spectroscopic Validation Protocols
A. Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR is the only method capable of definitively distinguishing the cyclobutane ring from isomeric alkyl chains.
1H NMR (Proton) Differentiation Table
Solvent: CDCl₃, 400 MHz
| Feature | Target-CB (Cyclobutane) | Isomer A/C (Linear Chains) | Isomer B (Regioisomer) |
| Aromatic Protons | Singlet (2H) at ~6.60–6.70 ppm (Symmetric 2,6-H) | Singlet (2H) | AB Doublets (J~8Hz) or unsymmetrical pattern |
| Methoxy Groups | Singlet (9H) or 3.85 (6H) + 3.80 (3H) | Similar to Target | 3 Distinct Singlets (3H each) due to asymmetry |
| Aliphatic Region | Complex Multiplets (2.4–2.8 ppm). NO Methyl Triplets. | Distinct Triplet (0.8–1.0 ppm) for terminal -CH₃ | Similar to Target |
| Diagnostic Signal | Cyclobutane protons appear as higher-order multiplets due to ring puckering. | Methyl group triplet is the "smoking gun" for linear isomers. |
13C NMR (Carbon) Indicators
-
Quaternary Nitrile Carbon (C-CN): ~120–124 ppm (Present in all).
-
Cyclobutane Ring Carbons:
-
C1 (Quaternary): ~40–45 ppm.
-
C2/C4 (Methylene): ~30–35 ppm (Usually equivalent or close).
-
C3 (Distal Methylene): ~15–17 ppm.
-
-
Differentiation: Linear isomers will show methyl carbons at 10–14 ppm and methylene carbons with different shifts than the strained cyclobutane ring.
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR confirms the functional group integrity.
-
Nitrile (-C≡N): Sharp, weak band at 2230–2240 cm⁻¹ .
-
Cyclobutane Ring Strain: Look for a weak ring-breathing mode around 900–920 cm⁻¹ , often absent in linear chains.
-
Absence of N-H: Confirms no amide byproduct (common hydrolysis impurity).
C. Mass Spectrometry (MS)[1]
-
Molecular Ion: [M+H]⁺ = 248.12 (Calculated).
-
Fragmentation Pattern:
-
Target-CB: Often shows loss of C₂H₄ (ethylene) from the cyclobutane ring (Retro-[2+2]).
-
Linear Isomers: Show McLafferty rearrangements or simple alkyl chain losses (M-29 for ethyl, M-43 for propyl).
-
Experimental Synthesis & Purification Protocol
To minimize isomeric impurities, the synthesis must favor cyclization over mono-alkylation.
Reaction Scheme:
3,4,5-Trimethoxyphenylacetonitrile + 1,3-Dibromopropane + NaH
Figure 2: Synthetic pathway highlighting the critical cyclization step.
Detailed Methodology
-
Reagents: 3,4,5-Trimethoxyphenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), Anhydrous DMSO.
-
Procedure:
-
Wash NaH with hexane to remove mineral oil. Suspend in DMSO.
-
Add 3,4,5-Trimethoxyphenylacetonitrile dropwise at 0°C. Stir 30 min (Solution turns dark/yellow indicating anion formation).
-
Add 1,3-Dibromopropane dropwise. Crucial: Slow addition prevents dimerization.
-
Allow to warm to RT and stir for 3–5 hours.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to separate linear alkyl byproducts, which often remain in the mother liquor.
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Link
-
Gawley, R. E. (1976). "The Burgers synthesis of cyclopropanes and cyclobutanes." Organic Reactions.[1][2] Link
- Cushman, M., et al. (2018). "Synthesis and Evaluation of New 1,1-Disubstituted Cyclobutane Analogs of Combretastatin A-4." Journal of Medicinal Chemistry. (General reference for cyclobutane bioisosteres).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Cyclobutane NMR shifts).
Sources
A Researcher's Guide to Elemental Analysis Standards for Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of elemental composition is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. For nitrogen-containing heterocyclic compounds, which form the backbone of a vast array of active pharmaceutical ingredients (APIs), accurate nitrogen analysis is of paramount importance. This guide provides a comprehensive comparison of the standards, methodologies, and critical considerations for the elemental analysis of these vital molecules.
The Criticality of Nitrogen Determination in Heterocyclic APIs
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, with their unique structures imparting specific pharmacological activities.[1] The nitrogen content is a fundamental characteristic of these molecules, directly impacting their identity, purity, and stoichiometry. Inaccurate nitrogen determination can have far-reaching consequences, from misleading structure-activity relationship (SAR) studies in early-stage discovery to out-of-specification batch releases in a GMP environment.
Therefore, the choice of an appropriate analytical method and the use of certified reference materials (CRMs) are critical for ensuring the integrity of analytical data. This guide will delve into the two primary methods for nitrogen determination—the Dumas (combustion) method and the Kjeldahl (wet chemical) method—and compare the commercially available standards that underpin the accuracy of these techniques.
A Comparative Look at Elemental Analysis Standards
The foundation of accurate elemental analysis lies in the use of well-characterized standards for instrument calibration and method validation. For nitrogen-containing heterocycles, a variety of certified reference materials are available, ranging from pure organic compounds to matrix-matched materials.
| Standard/CRM | Supplier | Certified Nitrogen Value (% w/w) | Matrix/Form | Traceability |
| Acetanilide | Elemental Microanalysis, Alpha Resources | 10.36% | C₈H₉NO | ISO 17034 |
| Atropine | Elemental Microanalysis | 4.84% | C₁₇H₂₃NO₃ | ISO 17034 |
| Pyridine | Sigma-Aldrich | Neat (Certified Reference Material) | C₅H₅N | USP |
| Imidazole | Briti Scientific | ≥99.8% | C₃H₄N₂ | Certified Reference Material |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | Elemental Microanalysis | 6.51% | C₂₆H₂₆N₂O₂S | ISO 17034 |
| Urea | NIST (SRM 912a) | 46.65 ± 0.05% | CO(NH₂)₂ | NIST |
| Total Kjeldahl Nitrogen (TKN) Standard | Sigma-Aldrich | 1000 mg/L in H₂O | Aqueous Solution | ISO 17034, ISO/IEC 17025 |
The Importance of Traceability: When selecting a standard, traceability to a national or international metrology institute, such as the National Institute of Standards and Technology (NIST) or the United States Pharmacopeia (USP), is crucial for ensuring the metrological validity of the results.[2][3]
Methodologies for Nitrogen Determination: A Head-to-Head Comparison
The two principal methods for nitrogen determination, Dumas and Kjeldahl, operate on fundamentally different principles. The choice between them depends on factors such as sample type, required throughput, and regulatory requirements.
The Dumas Method: Rapid and Automated Combustion
The Dumas method, first described in 1826, involves the complete combustion of a sample at high temperatures (typically 800-900°C) in the presence of oxygen.[4] This process liberates nitrogen as N₂, along with other combustion products like CO₂ and H₂O. These gases are then passed through a series of traps and reduction columns to isolate the nitrogen gas, which is subsequently quantified by a thermal conductivity detector (TCD).[4][5] The modern, automated Dumas technique is known for its speed, with analysis times of just a few minutes per sample.[4]
dot graph TD { subgraph Dumas Method Workflow A[Sample Weighing] --> B{Combustion Furnace}; B --> C[Gas Mixture (N₂, CO₂, H₂O, NOx)]; C --> D{Reduction Furnace (Copper)}; D --> E[Gas Mixture (N₂, CO₂, H₂O)]; E --> F{Water Trap}; F --> G{CO₂ Trap}; G --> H[Pure N₂ Gas]; H --> I{Thermal Conductivity Detector}; I --> J[Data Analysis]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 } Dumas Method Workflow Diagram
The Kjeldahl Method: The Classic Wet Chemical Approach
Developed in 1883, the Kjeldahl method is a wet chemical technique involving three key steps: digestion, distillation, and titration.[6]
-
Digestion: The sample is digested with concentrated sulfuric acid, which converts the organic nitrogen into ammonium sulfate.[6][7] Catalysts, such as copper sulfate and potassium sulfate, are added to increase the reaction rate and elevate the boiling point of the acid.[7]
-
Distillation: After digestion, the solution is made alkaline with sodium hydroxide, which converts the ammonium sulfate to ammonia gas. The ammonia is then distilled and collected in a receiving solution, typically boric acid.[6]
-
Titration: The amount of ammonia trapped in the receiving solution is determined by titration with a standard acid, allowing for the calculation of the nitrogen content in the original sample.[6]
While accurate and reliable, the Kjeldahl method is more time-consuming and labor-intensive than the Dumas method and involves the use of hazardous chemicals.[5]
dot graph TD { subgraph Kjeldahl Method Workflow A[Sample Weighing & Digestion with H₂SO₄ and Catalyst] --> B{Ammonium Sulfate Solution}; B --> C[Addition of NaOH & Distillation]; C --> D{Ammonia Gas Trapped in Boric Acid}; D --> E[Titration with Standard Acid]; E --> F[Data Analysis]; end style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 } Kjeldahl Method Workflow Diagram
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the determination of nitrogen in a hypothetical nitrogen-containing heterocyclic API using both the Dumas and Kjeldahl methods.
Protocol 1: Nitrogen Determination by the Dumas Method
1. Instrument Preparation and Calibration: 1.1. Ensure the elemental analyzer is in good working order, with sufficient carrier gas (Helium or Argon) and oxygen. 1.2. Perform a leak check of the system according to the manufacturer's instructions. 1.3. Calibrate the instrument using a certified reference material with a known nitrogen content, such as acetanilide or EDTA. Analyze the standard multiple times to establish a calibration curve.
2. Sample Preparation: 2.1. Accurately weigh approximately 1-3 mg of the homogenized API into a tin capsule. 2.2. Fold the tin capsule to ensure it is completely sealed and free of any air pockets.
3. Analysis: 3.1. Place the encapsulated sample into the autosampler of the elemental analyzer. 3.2. Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed as described previously.
4. Data Evaluation: 4.1. The instrument software will automatically calculate the nitrogen percentage based on the TCD signal and the calibration curve. 4.2. Run a blank (empty tin capsule) and a check standard periodically to verify the stability of the system.
Protocol 2: Nitrogen Determination by the Kjeldahl Method (USP <461> Method I)
1. Digestion: 1.1. Accurately weigh a quantity of the API equivalent to about 150 mg of nitrogen into a 500-mL Kjeldahl flask.[4] 1.2. Add 10 g of powdered potassium sulfate or anhydrous sodium sulfate, 500 mg of powdered cupric sulfate, and 20 mL of sulfuric acid.[4] 1.3. Incline the flask at a 45° angle and gently heat the mixture until frothing ceases.[4] 1.4. Increase the heat until the acid boils and continue heating until the solution turns a clear green or is almost colorless for 30 minutes.[4] 1.5. Allow the flask to cool, then cautiously add 150 mL of water, mix, and cool again.[4]
2. Distillation: 2.1. Add a few zinc granules to the flask to prevent bumping. 2.2. Carefully add 75 mL of a 50% sodium hydroxide solution to the flask, ensuring it forms a layer at the bottom. 2.3. Immediately connect the flask to the distillation apparatus. 2.4. Distill the ammonia into a receiving flask containing a known volume of standard acid (e.g., 0.1 N sulfuric acid) and an indicator.
3. Titration: 3.1. Titrate the excess acid in the receiving flask with a standard solution of sodium hydroxide. 3.2. Perform a blank determination using the same procedure without the sample. 3.3. Calculate the percentage of nitrogen in the sample based on the amount of acid consumed.
Method Validation: Ensuring Data Integrity in a Regulated Environment
For drug development and quality control, analytical methods must be validated to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[5][8] Key validation parameters for elemental analysis include:
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a certified reference material or by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The United States Pharmacopeia (USP) General Chapter <461> specifically addresses nitrogen determination, and the European Pharmacopoeia (Ph. Eur.) chapter 2.5.9 outlines a similar procedure.[4][6][9][10] Adherence to these compendial methods, along with appropriate validation, is essential for regulatory compliance.
Troubleshooting Common Challenges
The elemental analysis of nitrogen-containing heterocycles can present unique challenges. Here are some common issues and their potential solutions:
-
Incomplete Combustion (Dumas Method): Some heterocyclic compounds, particularly those with high nitrogen content or stable ring systems, can be resistant to complete combustion. This can lead to low nitrogen recovery.
-
Solution: Increase the combustion temperature, use a combustion aid or catalyst (e.g., vanadium pentoxide), or optimize the oxygen supply.
-
-
Matrix Effects: The sample matrix can interfere with the analysis, leading to inaccurate results. This is more common in formulated products where excipients are present.
-
Solution: For the Dumas method, ensure complete combustion to minimize matrix interference. For the Kjeldahl method, matrix effects can sometimes be mitigated by adjusting the digestion parameters. In complex cases, matrix-matched standards may be necessary.
-
-
Low Nitrogen Recovery in Kjeldahl Method: Certain nitrogen-containing functional groups, such as nitro and azo groups, and nitrogen in some heterocyclic rings (e.g., pyridine), may not be completely converted to ammonium sulfate during digestion.[11]
-
Solution: Use a modified Kjeldahl procedure that includes a reducing agent to convert these functional groups to amines prior to digestion.
-
-
System Leaks (Dumas Method): Leaks in the gas lines or connections can lead to the ingress of atmospheric nitrogen, resulting in high and variable blank values.[12]
-
Solution: Regularly perform leak checks as part of the system suitability testing.[12]
-
Conclusion: A Commitment to Analytical Excellence
The accurate determination of nitrogen in heterocyclic compounds is a critical aspect of pharmaceutical development and quality control. By understanding the principles and nuances of the available analytical methods, selecting appropriate certified reference materials, and adhering to rigorous validation protocols, researchers and scientists can ensure the integrity and reliability of their analytical data. This commitment to analytical excellence is fundamental to the development of safe and effective medicines.
References
- Dumas, J.B.A. Procédé pour la détermination de la proportion d'azote dans les substances organiques. Annales de Chimie et de Physique. 1831, 47, 198-213.
-
ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016, .
- Kjeldahl, J. Neue Methode zur Bestimmung des Stickstoffs in organischen Körpern. Zeitschrift für Analytische Chemie. 1883, 22, 366–382.
- USP General Chapter <731> Loss on Drying.
-
Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. Borosil Scientific. [Link]
-
Imidazole secondary standard, certified reference material (CRM). Briti Scientific. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]
-
Appendix VIII H. Determination of Nitrogen. British Pharmacopoeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. [Link]
-
2.5.9. Determination of Nitrogen by Sulfuric Acid Digestion. Scribd. [Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. Labconco. [Link]
-
Principle and Protocol of Kjeldahl Method. Creative BioMart. [Link]
-
EA Troubleshooting. Elementar. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Elemental Analysis Error. Reddit. [Link]
-
Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. [Link]
-
PUPYU - Overview: Purines and Pyrimidines Panel, Random, Urine. Mayo Clinic Laboratories. [Link]
-
Certificate of Reference Material. National Institute of Metrology, China. [Link]
-
Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Waters. [Link]
-
The Problems Associated With Elemental Analysis. AZoNano. [Link]
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Strategies for Optimizing Elemental Analyses. Atlantic Microlab. [Link]
-
Imidazole–Mercury Reagent. CPAChem. [Link]
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Purine and Pyrimidine Panel, Urine. Children's Minnesota. [Link]
-
elemental analysis, ditermination of alkaloid, saponin and flavonoid of three selected species of zinziberaceae family. ResearchGate. [Link]
-
Purines and Pyrimidines Panel, Urine. ARUP Laboratories. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]
-
Combustion Elemental Analysis. Analytik Jena. [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
Overcoming Matrix Effects: GC Method Development for the Determination of Triethylamine and Dimethyl Sulfoxide in a Drug Substance. ResearchGate. [Link]
-
Combustion Analysis for Elemental Determination. LECO Corporation. [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). [Link]
-
Overcoming matrix effects: GC method development for the determination of triethylamine and dimethyl sulfoxide in a drug substance. Semantic Scholar. [Link]
-
Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC. [Link]
-
Nitrogen-Doped Carbons Derived from Imidazole-Based Cross-Linked Porous Organic Polymers. MDPI. [Link]
-
Nitrogen CRM | Food Protein CRM. Alpha Resources. [Link]
-
LECO - Combustion Analysis (H, C, N, O, S). Materials Characterization Services. [Link]
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Structural Determination of 1-Arylcyclobutanecarbonitriles: A Comparative Guide to X-ray Crystallography
Executive Summary
1-Arylcyclobutanecarbonitriles represent a critical scaffold in medicinal chemistry, serving as bioisosteres for gem-dimethyl groups or phenyl rings to modulate metabolic stability and receptor selectivity. However, the structural characterization of these molecules is notoriously difficult due to the conformational flexibility of the cyclobutane ring ("puckering") and the lack of proton handles on the quaternary C1 carbon.
This guide objectively compares X-ray crystallography against NMR and Computational (DFT) alternatives, demonstrating why crystallography remains the gold standard for defining the absolute configuration and precise puckering geometry of these strained systems.
Part 1: The Structural Challenge
The cyclobutane ring is rarely planar.[1] To relieve torsional strain caused by eclipsed methylene hydrogens, the ring adopts a non-planar "puckered" or "butterfly" conformation.[1]
For 1-arylcyclobutanecarbonitriles , this presents two specific analytical hurdles:
-
The Quaternary Center (C1): The C1 position bears both the aryl group and the nitrile group, leaving no hydrogen attached. This eliminates scalar coupling (
) pathways typically used in NMR to determine relative stereochemistry across the ring. -
Ring Flipping: In solution, the ring rapidly equilibrates between two puckered conformers. Time-averaged NMR signals often suggest a planar average, obscuring the biologically relevant low-energy conformation.
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following table contrasts the performance of X-ray crystallography against high-field NMR and Density Functional Theory (DFT) for this specific scaffold.
Table 1: Performance Matrix for 1-Arylcyclobutanecarbonitriles
| Feature | X-ray Crystallography | Solution NMR (NOE/ROE) | DFT Computation |
| Absolute Configuration | Definitive (via Anomalous Dispersion) | Inferred (Requires chiral solvating agents) | Predictive (Requires experimental validation) |
| Ring Conformation | Precise (Frozen puckering angle | Averaged (Fast exchange obscures | Theoretical (Gas phase |
| Quaternary C1 Analysis | Direct (Visualizes C1-Aryl/C1-CN bond vectors) | Indirect (Relies on weak long-range NOEs) | N/A |
| Sample Requirement | Single Crystal (Solid state required) | Solution (mg scale) | None (Computational resources) |
| Limitation | Sample must crystallize (oils are common) | Cannot distinguish rapid conformer exchange easily | Accuracy depends on basis set/functional |
Decision Logic: When to Choose Crystallography
While NMR is faster for routine purity checks, X-ray is non-negotiable when the absolute stereochemistry of the C1 center determines biological activity (e.g., separating enantiomers of a drug candidate).
Figure 1: Decision matrix for selecting the appropriate structural determination method based on research goals.
Part 3: Experimental Protocol
A major limitation of 1-arylcyclobutanecarbonitriles is that many are low-melting solids or oils [1]. The following protocol addresses the "Crystallization Bottleneck" using a self-validating derivatization strategy.
Phase 1: Crystallization Strategy
If the target nitrile is an oil, do not attempt to force crystallization of the neat liquid. Instead, use Heavy-Atom Derivatization . This serves two purposes:
-
Increases melting point (lattice energy).
-
Provides a strong anomalous scatterer (Br, I) for absolute configuration determination using Mo-K
radiation.
Protocol A: Direct Crystallization (For Solids)
-
Solvent Selection: Use a slow-evaporation binary system. Dissolve 20 mg of nitrile in minimal Dichloromethane (DCM).
-
Layering: Carefully layer Hexane or Pentane (antisolvent) on top (1:3 ratio).
-
Temperature: Store at 4°C. Cyclobutane rings have high thermal motion; lower temperatures reduce disorder.
Protocol B: Derivatization (For Oils) If the nitrile is an oil, hydrolyze to the amide or acid, or co-crystallize.
-
Reaction: Hydrolysis of nitrile to primary amide using
in DMSO (mild conditions to prevent epimerization). -
Result: Amides form strong hydrogen bond networks, significantly increasing crystallinity compared to the parent nitrile.
Phase 2: Diffraction & Data Collection
-
Source Selection:
-
Copper (Cu-K
): Mandatory for the native nitrile (light atoms C, H, N only). The stronger anomalous signal of Cu allows determination of absolute configuration using Flack parameter analysis even without heavy atoms [2]. -
Molybdenum (Mo-K
): Use only if a heavy atom (Br, I, S) has been introduced.
-
-
Temperature: Collect data at 100 K .
-
Reasoning: Cyclobutane puckering is dynamic. Room temperature collection often results in large thermal ellipsoids or apparent planarity due to disorder. Cryogenic cooling "freezes" the ring in its ground-state pucker.
-
Phase 3: Structure Refinement (The Puckering Parameter)
When solving the structure, you must explicitly calculate the Puckering Angle (
-
Define the plane using atoms C2-C3-C4.
-
Measure the deviation of C1 from this plane.
-
Alternatively, measure the dihedral angle between planes C1-C2-C4 and C2-C3-C4.
-
Standard Value: Expect
between 20° and 35° . If , check for disorder (superposition of two flipping conformers).
Figure 2: Experimental workflow for handling oil-based cyclobutane derivatives for crystallographic analysis.
Part 4: Data Interpretation & Validation
To validate your X-ray model, compare the bond geometries against the Cambridge Structural Database (CSD) averages for cyclobutanes.
Key Validation Metrics
| Parameter | Expected Range | Structural Insight |
| C-C Bond Length (Ring) | 1.54 - 1.56 Å | Longer than typical |
| C1-C(Nitrile) Distance | 1.46 - 1.48 Å | Shortening indicates |
| Puckering Angle ( | 20° - 35° | Critical Check: If <10° at 100K, suspect disorder modeling error. |
| Flack Parameter ( |
Scientific Insight:
In 1-arylcyclobutanecarbonitriles, the aryl group typically occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions with the ring methylene hydrogens. X-ray crystallography is the only method that can unambiguously confirm this preference, as NMR NOE signals between the aryl ortho-protons and the ring protons are often ambiguous due to the distance (
References
-
PubChem. (2025).[2][3] 1-Phenylcyclobutanecarbonitrile (Compound).[2][3][4] National Library of Medicine. Available at: [Link]
-
Parsons, S. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Available at: [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. Available at: [Link][5]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile. As a specialized research chemical, direct, explicit disposal guidelines are often unavailable. Therefore, this guide is synthesized from first principles, analyzing the compound's structural motifs to determine the appropriate handling and disposal pathway. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Structurally-Informed Approach
The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. For 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile, we must infer its hazard profile by dissecting its key functional groups.
| Structural Component | Associated Hazards | Rationale and Causality |
| Nitrile Group (-C≡N) | Acute Toxicity, Reactivity. | The nitrile functional group is a primary concern. Many organic nitriles are harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2] A significant danger is the potential for nitriles to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acidic conditions.[3][4] Therefore, this compound must never be mixed with acidic waste streams. |
| Trimethoxyphenyl Group (Aromatic Ether) | Peroxide Formation, Environmental Hazard. | The three ether groups (-OCH₃) on the phenyl ring classify this compound as an aromatic ether. Ethers are known to form explosive peroxides upon exposure to air and light over time.[4][5][6] While the specific peroxide-forming potential of this compound is not documented, it is prudent to handle it as a potential peroxide-former, especially if stored for extended periods. Aromatic compounds can also pose environmental hazards and should not be released into wastewater.[7] |
| Cyclobutane Ring | Strain-Related Reactivity. | The four-membered cyclobutane ring possesses significant ring strain. While generally stable at room temperature, this strained ring can undergo cleavage under various conditions, including acidic, basic, or thermal stress.[8] This reactivity underscores the importance of segregating the waste from incompatible materials that could trigger an uncontrolled reaction. |
Based on this analysis, 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile must be managed as a hazardous chemical waste with potential for toxicity and reactivity.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.
Core Disposal Workflow: From Generation to Collection
This section provides a step-by-step protocol for the safe handling and disposal of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile waste. The entire process must be conducted in compliance with your institution's specific hazardous waste management program.
Step 1: Waste Characterization and Segregation
Immediately upon generation, this chemical waste must be classified as Hazardous Waste: Halogen-Free Organic Solid/Liquid .
Crucial Segregation Rules:
-
DO NOT mix with aqueous or acidic waste.[6]
-
DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates).[10]
-
DO NOT mix with incompatible reactive wastes.
-
Collect solid and liquid waste in separate, designated containers.[11]
Step 2: Proper Containerization
The integrity of your waste containment is paramount to safety.
-
Select a Compatible Container: Use a clean, sealable container made of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE). The original product container is often an excellent choice.[4]
-
Inspect the Container: Ensure the container and its lid are free from cracks, leaks, or defects. The exterior must be clean and free of contamination.[4][12]
-
Keep it Closed: The waste container must be securely sealed at all times, except when actively adding waste.[3][4] This prevents the release of vapors and potential contamination.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory and safety requirement.
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4]
-
Fill out the label completely and legibly as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile
-
An accurate estimation of the concentration and volume.
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
Step 4: Safe On-Site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[3]
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers must be placed within a secondary containment system, such as a spill tray, that can hold the entire volume of the largest container.[4]
-
Ventilation: Store in a well-ventilated area, such as a fume hood or a ventilated cabinet, away from heat, sparks, or open flames.[13][14]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport hazardous waste across hallways or between buildings.[4][5]
-
When your waste container is nearly full (e.g., 90% capacity) or when you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS office.[3]
-
EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste, typically via high-temperature incineration at a licensed facility.[9]
Disposal Decision Workflow Diagram
The following diagram outlines the logical steps for managing 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile waste.
Caption: Workflow for the safe disposal of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile.
Management of Associated Waste Streams
Proper disposal extends beyond the chemical itself to include anything it has contaminated.
-
Empty Containers: An "empty" container that held 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile is not regular trash. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4] After rinsing, deface the original label and dispose of the container as regular trash or glass waste, per institutional policy.[4]
-
Contaminated PPE and Debris: Any disposable items, such as gloves, bench paper, or absorbent pads, that are contaminated with the chemical must be collected in a sealed bag or container, labeled as "Hazardous Waste," and disposed of as solid chemical waste.[15]
-
Spill Cleanup: In the event of a spill, alert personnel in the area. Wearing appropriate PPE, contain and absorb the spill with an inert material like vermiculite or sand. Collect the absorbed material using non-sparking tools. Place the collected waste into a sealed, labeled hazardous waste container for disposal.[1][4]
By adhering to this comprehensive, science-backed disposal plan, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's EHS department for specific guidance and clarification.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health and Radiation Safety - University of Pennsylvania. [Link]
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Properly Managing Chemical Waste in Laboratories . Triumvirate Environmental. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). [Link]
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Benzonitrile - Acute Exposure Guideline Levels . National Center for Biotechnology Information (NCBI). [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). [Link]
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Are Nitrile Gloves Recyclable? . Polycarbin. [Link]
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Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]
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Cyclobutane Hazard Summary . New Jersey Department of Health. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Toxicity of substituted benzene derivatives to four chemolithotrophic bacteria . SciSpace. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Regensburg. [Link]
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Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]
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Benzonitrile Final AEGL Document . U.S. Environmental Protection Agency (EPA). [Link]
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Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
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Cyclopentane Safety Data Sheet . Carl Roth. [Link]
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cyclobutane carbonitrile Properties . ChemBK. [Link]
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Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system . SciSpace. [Link]
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Synthesis and Biological Evaluation as Novel Antimitotic Agents . MDPI. [Link]
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3,4,5-Trimethoxyphenylacetonitrile Introduction . ChemBK. [Link]
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Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile . ResearchGate. [Link]
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3,4,5-Trimethoxybenzonitrile . PubChem. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile
Hazard Analysis: A Structural Deconstruction
To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. Lacking a dedicated Safety Data Sheet (SDS), we will analyze the risks associated with its primary functional groups.
Cyclobutanecarbonitrile-Associated Hazards
The nitrile (-C≡N) functional group is a primary source of acute toxicity. Organic nitriles can be harmful if inhaled, absorbed through the skin, or ingested.[1][2] A significant danger is their potential to release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids, heat, or during combustion.[1][2][3] The parent compound, Cyclobutanecarbonitrile, is classified as a flammable liquid and is harmful by all routes of exposure.[1][2][4]
Trimethoxyphenyl Moiety-Associated Hazards
The 3,4,5-trimethoxyphenyl group is found in numerous biologically active compounds. Related molecules have been investigated for potent cytotoxic and antimitotic (anticancer) activities, often by interfering with tubulin polymerization.[5][6][7][8] While the specific toxicology of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile is unknown, the presence of this moiety necessitates stringent precautions to prevent long-term, low-level exposure due to potential chronic or systemic health effects. The parent compound, 1,3,5-Trimethoxybenzene, is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[9]
Overall Risk Assessment
The compound presents a dual-threat profile:
-
Acute Risk: Toxicity from the nitrile group, with the potential for HCN release.
-
Chronic Risk: Potential for high biological activity and cytotoxicity from the trimethoxyphenyl group.
Therefore, 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile must be handled as a substance with high acute and chronic toxicity. All operations must be designed to minimize exposure to the lowest reasonably achievable level.
Core Directive: Engineering Controls & PPE Protocol
A multi-layered approach, starting with engineering controls and supplemented by rigorous personal protective equipment (PPE), is mandatory.
Primary Engineering Control: Chemical Fume Hood
All handling of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[3][10] This is the most critical step in preventing inhalation exposure.
Mandatory Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with disposable nitrile gloves.[11] | Nitrile offers good resistance to a range of chemicals and is essential for preventing skin absorption.[12][13][14] The outer glove should be removed and replaced immediately upon any suspected contamination.[15] For extended operations, consider a thicker glove (>8 mil) or wearing Silver Shield gloves underneath the nitrile pair.[11][15] Always inspect gloves for defects before use.[16] |
| Body Protection | Flame-resistant laboratory coat, fully fastened. | Provides a critical barrier against splashes and contamination of personal clothing.[16] Must be worn over full-length pants and closed-toe shoes, which constitute the minimum laboratory attire.[11] |
| Eye/Face Protection | Tightly-fitting chemical safety goggles with side shields (conforming to EN 166 or ANSI Z87.1 standards). | Protects against splashes and vapors. When handling larger quantities (>50 mL) or performing operations with a higher splash potential (e.g., transfers under positive pressure), a full-face shield worn over safety goggles is required.[9][16] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges. | While the fume hood is the primary control, a respirator must be readily available for emergency use, such as a significant spill outside of containment.[9][16] Use of a respirator requires prior medical clearance and fit-testing as part of an institutional respiratory protection program. |
Operational & Disposal Plans
Adherence to a strict, step-by-step workflow is essential for safety.
Step-by-Step Handling Protocol
The following workflow outlines the minimum required steps for safely handling the compound.
Caption: Standard workflow for handling 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16]
-
Spill: Evacuate the immediate area. If the spill is outside the fume hood, alert personnel and follow institutional emergency procedures. Do not attempt to clean up a large spill without appropriate respiratory protection and training. For small spills inside a fume hood, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container for hazardous waste, and decontaminate the area.[2]
Disposal Plan
All materials that come into contact with 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarbonitrile are considered hazardous waste.
-
Waste Segregation: A dedicated, clearly labeled, and sealed hazardous waste container must be used for all solid waste, including gloves, pipette tips, and contaminated weighing paper.[17] Liquid waste must be collected in a separate, compatible, and labeled container.
-
Disposal Protocol: Do not dispose of this chemical or its waste down the sanitary sewer.[10][18] All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[10][19][20] Contaminated nitrile gloves cannot be recycled and must be treated as hazardous waste.[19][21]
References
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- ECHEMI.
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- University of Pennsylvania, Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- Nitrile Gloves. Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Fisher Scientific. (2005, September 26).
- PPS Gloves. (2025, January 7).
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- Benchchem.
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- TCI Chemicals. (2025, February 5). SAFETY DATA SHEET - 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- MDPI. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
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- TCI Chemicals. (2025, May 20). SAFETY DATA SHEET - (1α,3α,5α)-1,3,5-Cyclohexanetricarbonitrile.
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- Metascience.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
